Technical Documentation Center

N-(2-hydroxyphenyl)methanesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-hydroxyphenyl)methanesulfonamide
  • CAS: 6912-38-5

Core Science & Biosynthesis

Foundational

N-(2-hydroxyphenyl)methanesulfonamide synthesis pathway

Part 1: Executive Summary & Retrosynthetic Analysis Target Molecule: N-(2-hydroxyphenyl)methanesulfonamide CAS Registry Number: 6912-38-5 Core Application: Intermediate for COX-2 inhibitors (e.g., Nimesulide analogs), ag...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule: N-(2-hydroxyphenyl)methanesulfonamide CAS Registry Number: 6912-38-5 Core Application: Intermediate for COX-2 inhibitors (e.g., Nimesulide analogs), agrochemicals, and dye synthesis.

This guide details the chemoselective N-sulfonylation of 2-aminophenol. The primary challenge in this synthesis is the presence of two nucleophilic sites on the starting material: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). Under non-optimized conditions, this leads to a mixture of N-sulfonamide (desired), O-sulfonate (undesired ester), and N,O-bis-sulfonated byproducts.

The protocol defined below utilizes kinetic control via base selection and temperature modulation to favor the nucleophilic attack of the amine over the phenol, eliminating the need for protection/deprotection steps.

Retrosynthetic Logic

The most efficient pathway disconnects the sulfonamide bond, tracing back to 2-aminophenol and methanesulfonyl chloride (MsCl) .

Retrosynthesis Target N-(2-hydroxyphenyl) methanesulfonamide Precursors 2-Aminophenol + Methanesulfonyl Chloride Target->Precursors Retrosynthetic Disconnection

Figure 1: Retrosynthetic disconnection showing the direct precursors.

Part 2: Mechanistic Pathway & Selectivity Control

The reaction follows a Nucleophilic Acyl Substitution mechanism (specifically at the sulfonyl sulfur).

  • Nucleophilic Attack: The lone pair of the nitrogen atom in 2-aminophenol attacks the sulfur atom of methanesulfonyl chloride.

  • Selectivity Factor: The amine is significantly more nucleophilic than the phenol in neutral to weakly basic media (pKₐ of protonated aniline ~4.6 vs. phenol ~10). By using Pyridine or Triethylamine (TEA) in a non-polar solvent (DCM) at low temperatures (0°C), we maintain the phenol in its protonated (less reactive) state while the amine remains reactive.

  • Elimination: Chloride is expelled, and the base neutralizes the generated HCl, driving the equilibrium forward.

Mechanism Start 2-Aminophenol (Nucleophile) Transition Tetrahedral Transition State Start->Transition N-Attack (Kinetic Pref.) SideProduct O-Sulfonate (Minor/Avoided) Start->SideProduct O-Attack (Thermodynamic) MsCl MsCl (Electrophile) MsCl->Transition Product N-Sulfonamide (Major) Transition->Product -HCl

Figure 2: Mechanistic pathway highlighting the kinetic preference for N-sulfonylation.

Part 3: Experimental Protocol

Method: Direct N-Sulfonylation in Dichloromethane (DCM) Scale: 10 mmol (Gram-scale)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
2-Aminophenol 109.131.01.09 gSubstrate
Methanesulfonyl Chloride (MsCl) 114.551.10.85 mLReagent
Pyridine 79.102.01.61 mLBase/Catalyst
Dichloromethane (DCM) 84.93-20 mLSolvent
2M HCl --30 mLQuench/Wash
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add 2-Aminophenol (1.09 g) and Dichloromethane (20 mL) .

  • Add Pyridine (1.61 mL) . The solution may darken slightly; this is normal.

  • Cool the mixture to 0°C using an ice-water bath. Crucial: Low temperature prevents O-sulfonylation.

Step 2: Addition

  • Add Methanesulfonyl chloride (0.85 mL) dropwise over 15 minutes using a syringe or addition funnel.

  • Maintain temperature at 0°C during addition to control the exotherm.

Step 3: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (20-25°C) naturally.

  • Stir for 2–4 hours .

  • Validation: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material (Rf ~0.4) should disappear, and a new spot (Rf ~0.3) should appear.

Step 4: Workup & Isolation

  • Quench the reaction by adding water (10 mL) .

  • Transfer to a separatory funnel.

  • Wash the organic layer with 2M HCl (2 x 15 mL) . Why? This removes excess pyridine as water-soluble pyridinium chloride.

  • Wash with Brine (15 mL) .

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .

  • Filter and concentrate under reduced pressure (Rotavap) to yield a crude solid.

Step 5: Purification

  • Recrystallize the crude solid from Ethanol/Water or Toluene .

  • Filter the crystals and dry in a vacuum oven at 50°C.

  • Yield Expectation: 85–92%.

  • Physical State: White to off-white crystalline solid.

Workflow Setup Setup: 2-Aminophenol + Pyridine + DCM Cool to 0°C Addition Add MsCl Dropwise (Maintain 0°C) Setup->Addition Reaction Stir at RT (2-4 hrs) Monitor TLC Addition->Reaction Quench Quench with Water Wash with 2M HCl Reaction->Quench Isolation Dry (Na2SO4) & Concentrate Quench->Isolation Purification Recrystallize (EtOH/H2O) Final Product Isolation->Purification

Figure 3: Experimental workflow from setup to purification.[3]

Part 4: Characterization & Quality Control

To validate the integrity of the synthesized N-(2-hydroxyphenyl)methanesulfonamide, compare your data against these standards.

ParameterExpected ValueNotes
Melting Point 114–116 °CSharp range indicates high purity.
¹H NMR (DMSO-d₆) δ 9.8 (s, 1H, OH), 8.9 (s, 1H, NH), 7.2-6.8 (m, 4H, Ar-H), 2.9 (s, 3H, CH₃)Diagnostic singlet at 2.9 ppm for mesyl group.
Selectivity Check Absence of peaks at δ 3.2–3.4 ppmPeaks in this region suggest O-sulfonylation or bis-sulfonylation.

Part 5: References

  • National Institutes of Health (NIH) - PubChem. N-(2-Hydroxyphenyl)methanesulfonamide Compound Summary. [Link]

  • ResearchGate. Selective N- and O-arylation of 2-aminophenol. (Contextual reference for chemoselectivity in aminophenols). [Link]

  • Organic Syntheses. General procedures for sulfonamide synthesis from amines and sulfonyl chlorides. [Link]

Sources

Exploratory

Technical Guide: N-(2-Hydroxyphenyl)methanesulfonamide (CAS 6912-38-5)

[1] Executive Summary & Pharmacological Significance[2] N-(2-Hydroxyphenyl)methanesulfonamide (CAS 6912-38-5) is a critical pharmacophore intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs),...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Pharmacological Significance[2]

N-(2-Hydroxyphenyl)methanesulfonamide (CAS 6912-38-5) is a critical pharmacophore intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs), specifically those targeting Cyclooxygenase-2 (COX-2) .[1]

Structurally, it represents the "minimal binding motif" for a class of selective COX-2 inhibitors known as methanesulfonanilides . The most prominent example in this class is NS-398 , which possesses a bulky substituent at the 2-position (cyclohexyloxy) and an electron-withdrawing group at the 4-position (nitro).[1] CAS 6912-38-5 serves as the foundational scaffold; the sulfonamide group acts as a pharmacophore warhead that docks into the hydrophilic side pocket of the COX-2 enzyme, a feature absent in the constitutive COX-1 isoform.

Core Applications
  • Medicinal Chemistry Scaffold: Precursor for synthesizing 2-alkoxy-methanesulfonanilides (e.g., NS-398 analogs).[1]

  • Fragment-Based Drug Design (FBDD): Used as a fragment to probe the sulfonamide-binding pocket of carbonic anhydrases and cyclooxygenases.[1]

  • Metabolic Standard: Potential metabolite in the degradation of complex sulfonamide drugs.

Chemical Identity & Properties

PropertyData
CAS Number 6912-38-5
IUPAC Name N-(2-hydroxyphenyl)methanesulfonamide
Synonyms 2'-Hydroxy-methanesulfonanilide; 2-Mesylaminophenol
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol
Appearance Off-white to pale brown crystalline solid
Melting Point 114–116 °C
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa ~8.5 (Sulfonamide NH), ~9.8 (Phenolic OH)

High-Fidelity Synthesis Protocol

Objective: Selective N-sulfonylation of 2-aminophenol without O-sulfonylation or bis-sulfonylation.

Challenge: 2-Aminophenol contains two nucleophilic sites: the amine (-NH₂) and the phenol (-OH).[1] While the amine is generally more nucleophilic, the use of strong bases (like NaOH) can deprotonate the phenol, leading to competitive O-sulfonylation.

Solution: Use Pyridine as both the solvent and the base. Pyridine forms a reactive sulfonyl-pyridinium intermediate and acts as a proton scavenger, favoring the attack by the neutral amine over the phenol.

Reagents
  • 2-Aminophenol (Reagent Grade, >98%)[1]

  • Methanesulfonyl Chloride (MsCl) (Distilled, 99%)

  • Pyridine (Anhydrous)[1]

  • Dichloromethane (DCM) (Optional co-solvent)[1]

  • Hydrochloric Acid (1M and 6M)

Step-by-Step Methodology
  • Preparation:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel.

    • Flush the system with Nitrogen (N₂) to maintain an inert atmosphere.

  • Dissolution:

    • Add 2-Aminophenol (5.45 g, 50 mmol) to the flask.

    • Add Pyridine (25 mL) . Stir until fully dissolved.

    • Note: If solubility is an issue, add 25 mL of dry DCM.

    • Cool the reaction mixture to 0 °C using an ice/water bath.

  • Sulfonylation (Critical Step):

    • Charge the addition funnel with Methanesulfonyl Chloride (5.73 g, 3.9 mL, 50 mmol, 1.0 eq) .

    • Add the MsCl dropwise over 30 minutes.

    • Mechanism:[1][2][3][4] The slow addition at low temperature prevents localized excess of MsCl, reducing the risk of bis-sulfonylation.

    • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (25 °C) .

    • Stir for 4–6 hours . Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1]

  • Quenching & Isolation:

    • Pour the reaction mixture slowly into a beaker containing 150 mL of ice-cold 2M HCl .

    • Why: The acid neutralizes the pyridine (forming water-soluble pyridinium chloride) and protonates the sulfonamide/phenol, causing the product to precipitate.

    • Stir vigorously for 15 minutes. The product should appear as a precipitate.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the filter cake with cold water (3 x 20 mL) to remove residual acid and salts.

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (9:1). Cool slowly to 4 °C to crystallize.

    • Dry in a vacuum oven at 45 °C for 12 hours.

Synthesis Workflow Diagram

SynthesisPath Start 2-Aminophenol (Nucleophile) Intermediate Reaction Matrix (Pyridine, 0°C) Start->Intermediate Dissolve Reagent MsCl (Electrophile) Reagent->Intermediate Dropwise Add Quench Acid Quench (2M HCl) Intermediate->Quench N-Sulfonylation (Kinetic Control) Product N-(2-hydroxyphenyl) methanesulfonamide Quench->Product Precipitation

Caption: Selective N-sulfonylation pathway utilizing pyridine to favor amine attack over phenol.

Biological Mechanism: COX-2 Selectivity[1][5]

The pharmacological value of CAS 6912-38-5 lies in its structural relationship to the "side pocket" of the COX-2 enzyme.[1]

Mechanism of Action[2][3][5][6][7]
  • Constitutive vs. Inducible: COX-1 (constitutive) has a restricted active site.[1] COX-2 (inducible during inflammation) has a secondary "side pocket" created by the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.[1]

  • The Sulfonamide Anchor: The methanesulfonamide group (-NHSO₂CH₃) of CAS 6912-38-5 mimics the sulfonamide (-SO₂NH₂) of Celecoxib.[1] It inserts into this hydrophobic side pocket, forming hydrogen bonds with Arg120 and Glu524 .

  • SAR Implication: The 2-hydroxy group in CAS 6912-38-5 is often alkylated (e.g., with a cyclohexyl group in NS-398) to fill the hydrophobic channel leading to the active site, locking the enzyme in an inactive conformation.

Signaling Pathway Diagram[1]

COX2_Pathway Membrane Cell Membrane (Phospholipids) AA Arachidonic Acid Membrane->AA PLA2 Enzyme COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible/Inflammation) AA->COX2 PGs Prostaglandins (PGE2, PGI2) COX1->PGs Homeostatic COX2->PGs Inflammatory Inhibitor Methanesulfonanilide (CAS 6912-38-5 Scaffold) Inhibitor->COX2 Selective Inhibition (Side Pocket Binding) Effect Pain & Inflammation PGs->Effect

Caption: Mechanism of COX-2 inhibition by methanesulfonanilide scaffolds, blocking Prostaglandin synthesis.

Safety & Handling

  • Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and a lachrymator. Must be handled in a fume hood.[5] Reacts violently with water.

  • 2-Aminophenol: Harmful if swallowed or inhaled.[1] Suspected germ cell mutagen.

  • Reaction Safety: The reaction with MsCl is exothermic. Strict temperature control (0 °C) is required to prevent runaway exotherms and byproduct formation.

References

  • Futaki, N., et al. (1994). "NS-398, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro."[1] Prostaglandins, 47(1), 55-59. Link

  • BenchChem. (2025).[2] "Protocol for N-sulfonylation using Methanesulfonyl Chloride." Application Notes. Link[1]

  • Li, J.J. (2014). Name Reactions in Heterocyclic Chemistry II. "Sulfonamide Synthesis via Sulfonyl Chlorides." Wiley-Interscience.[1]

  • Kalgutkar, A.S., et al. (2000). "Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors."[1] Proceedings of the National Academy of Sciences, 97(2), 925-930. Link

  • Sigma-Aldrich. (2024).[1] "Safety Data Sheet: N-(2-Hydroxyphenyl)methanesulfonamide." Link

Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Action of the N-(2-hydroxyphenyl)methanesulfonamide Scaffold: A Piroxicam Case Study

For Researchers, Scientists, and Drug Development Professionals Preamble: The Significance of the N-(2-hydroxyphenyl)methanesulfonamide Scaffold The N-(2-hydroxyphenyl)methanesulfonamide chemical moiety represents a crit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of the N-(2-hydroxyphenyl)methanesulfonamide Scaffold

The N-(2-hydroxyphenyl)methanesulfonamide chemical moiety represents a critical structural backbone in medicinal chemistry. While the compound itself is primarily recognized as a key synthetic intermediate, its true significance is revealed in the potent pharmacological activities of the molecules derived from it.[1] This guide focuses on the archetypal therapeutic agent synthesized from this scaffold, Piroxicam, a widely recognized non-steroidal anti-inflammatory drug (NSAID).[1][2] By dissecting the mechanism of action of Piroxicam, we can gain a comprehensive understanding of the therapeutic potential inherent in the N-(2-hydroxyphenyl)methanesulfonamide core structure. This document will serve as a technical resource, detailing the molecular pathways, cellular consequences, and the experimental methodologies required to characterize such compounds.

Part 1: The Core Mechanism of Action: Non-Selective Cyclooxygenase (COX) Inhibition

The primary mechanism through which Piroxicam exerts its therapeutic effects—anti-inflammatory, analgesic, and antipyretic—is by inhibiting the cyclooxygenase (COX) enzymes.[3][4] COX enzymes are pivotal in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[4][5]

There are two primary isoforms of the COX enzyme:

  • COX-1: This is a constitutively expressed enzyme found in most tissues. It plays a crucial role in homeostatic functions, including protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[3][4]

  • COX-2: This isoform is typically undetectable in most tissues under normal conditions. Its expression is induced by inflammatory stimuli, such as cytokines and growth factors, at the site of inflammation.[3][6] COX-2 is responsible for producing the prostaglandins that mediate inflammation and pain.[7]

Piroxicam is classified as a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[3][8] This dual inhibition is central to both its therapeutic efficacy and its side-effect profile. By blocking the action of both enzymes, Piroxicam effectively halts the production of prostaglandins, prostacyclins, and thromboxanes, thereby reducing the inflammatory response.[4][9]

Signaling Pathway: The Arachidonic Acid Cascade

The following diagram illustrates the arachidonic acid cascade and the critical points of intervention by Piroxicam.

Arachidonic_Acid_Cascade membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Inflammatory Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGD₂) Prostacyclin (PGI₂) Thromboxane (TXA₂) pgh2->prostaglandins homeostasis Physiological Functions: - Gastric Protection - Platelet Aggregation - Renal Function prostaglandins->homeostasis inflammation Inflammation, Pain, Fever prostaglandins->inflammation piroxicam Piroxicam piroxicam->cox1 Inhibition piroxicam->cox2 Inhibition Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cell Cell-Based Analysis cluster_invivo In Vivo Analysis invitro_start Compound Synthesis (Piroxicam) cox_assay COX-1/COX-2 Inhibition Assay invitro_start->cox_assay cell_culture Cell Culture & Treatment ic50 Determine IC50 Values cox_assay->ic50 pge2_elisa PGE2 ELISA cell_culture->pge2_elisa animal_model Carrageenan-Induced Paw Edema Model pge2_quant Quantify PGE2 Inhibition pge2_elisa->pge2_quant edema_measurement Measure Paw Volume animal_model->edema_measurement efficacy Assess Anti-Inflammatory Efficacy edema_measurement->efficacy

Caption: A typical workflow for characterizing a COX inhibitor.

Conclusion

The N-(2-hydroxyphenyl)methanesulfonamide scaffold, exemplified by Piroxicam, is a cornerstone in the development of anti-inflammatory therapeutics. The mechanism of action, centered on the non-selective inhibition of COX-1 and COX-2 enzymes, provides a clear rationale for its efficacy in treating a range of inflammatory conditions. A comprehensive understanding of this mechanism, from the molecular level to the physiological outcomes, is essential for drug development professionals. The experimental protocols outlined in this guide provide a robust framework for the characterization of new chemical entities based on this valuable pharmacophore. Future research may focus on modifying this core structure to develop more selective COX-2 inhibitors, potentially offering a better safety profile while retaining therapeutic efficacy.

References

  • Vertex AI Search. PIROXICAM Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses.
  • Patsnap Synapse.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • PubMed Central. N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide.
  • PubChem. N-(2-(hydroxymethyl)phenyl)methanesulfonamide.
  • PubMed. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7).
  • MDPI.
  • PubMed Central.
  • PubMed.
  • PubMed.
  • Wikipedia. Piroxicam.
  • Thermo Fisher Scientific.
  • PubMed Central. Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues.
  • Inotiv.
  • Google Patents.
  • ELK Biotechnology. PGE2(Prostaglandin E2) ELISA Kit.
  • Frontiers.
  • AACR Journals. Effects of the Cyclooxygenase Inhibitor, Piroxicam, on Tumor Response, Apoptosis, and Angiogenesis in a Canine Model of Human In.
  • NCBI Bookshelf. Piroxicam - LiverTox.
  • PubMed Central.
  • PubMed. Improvement in gastrointestinal tolerability of the selective cyclooxygenase (COX)-2 inhibitor, meloxicam, compared with piroxicam: results of the Safety and Efficacy Large-scale Evaluation of COX-inhibiting Therapies (SELECT) trial in osteoarthritis.
  • Elabscience. PGE2(Prostaglandin E2) ELISA Kit.
  • Acta Poloniae Pharmaceutica. SYNTHESIS OF NEW PIROXICAM DERIVATIVES AND THEIR INFLUENCE ON LIPID BILAYERS.
  • Wikipedia. Cyclooxygenase.
  • Academic Journals. In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants.
  • PubMed.
  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).
  • IJIRT. A Critical Review of Piroxicam: From Mechanism to Adverse Effects in Clinical Use.
  • ResearchGate. (PDF) Improvement in gastrointestinal tolerability of the selective cyclooxygenase (COX)-2 inhibitor, meloxicam, compared with piroxicam: results of the Safety and Efficacy Large Scale Evaluation of COX-inhibiting Therapies (SELECT) trial in osteoarthritis.
  • ResearchGate. (PDF) A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)
  • YouTube. Synthesis of Piroxicam Medicinal Chemistry #piroxicam.
  • AMSBIO. Human Prostaglandin E2 (PGE2) Elisa kit.
  • RayBiotech. Prostaglandin E2 ELISA Kit.
  • PubChem. Piroxicam.
  • PubMed Central.
  • ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Bio-protocol. 2.7. Carrageenan-induced paw edema assay.
  • ResearchGate.
  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Creative Biolabs. Carrageenan induced Paw Edema Model.

Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of N-(2-hydroxyphenyl)methanesulfonamide (NS-398)

For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-hydroxyphenyl)methanesulfonamide, more commonly known as NS-398, is a well-characterized small molecule that has garnered significant attentio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyphenyl)methanesulfonamide, more commonly known as NS-398, is a well-characterized small molecule that has garnered significant attention for its potent and selective inhibition of cyclooxygenase-2 (COX-2).[1][2] Initially developed as a nonsteroidal anti-inflammatory drug (NSAID) with a favorable gastrointestinal safety profile compared to non-selective COX inhibitors, its therapeutic potential is now understood to extend far beyond simple analgesia.[1] The overexpression of COX-2 is a critical pathological driver in a host of diseases, including a wide range of cancers, inflammatory disorders, and neurodegenerative diseases. This guide provides a detailed exploration of the primary therapeutic targets of NS-398, grounded in its mechanism of action. We will dissect the molecular pathways influenced by NS-398, present validated experimental protocols for target investigation, and summarize key quantitative data to inform future research and drug development efforts.

Introduction: The Molecular Profile of NS-398

N-(2-hydroxyphenyl)methanesulfonamide (NS-398) belongs to the sulfonamide class of compounds.[3][4] Its primary and most studied mechanism of action is the selective, time-dependent inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][5] COX enzymes (COX-1 and COX-2) are central to the biosynthesis of prostaglandins (PGs) from arachidonic acid.[5] While COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, COX-2 is an inducible enzyme, rapidly upregulated by inflammatory stimuli, mitogens, and cytokines.[1][6] This inducibility makes COX-2 a prime therapeutic target for diseases driven by chronic inflammation and aberrant cell proliferation.

The selectivity of NS-398 for COX-2 over COX-1 is a key feature, mitigating the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both isoforms.[1][7] X-ray crystallography studies have revealed that NS-398 binds uniquely within the cyclooxygenase channel of COX-2. Its methanesulfonamide moiety interacts with the side chain of Arg-120 at the channel's opening, a molecular determinant for its inhibitory action.[3][5] This targeted inhibition of COX-2 and the subsequent reduction in prostaglandin E2 (PGE2) production form the basis of its therapeutic effects across multiple pathological contexts.[8][9]

Primary Therapeutic Target: COX-2 in Inflammatory Disorders and Cancer

The role of the COX-2/PGE2 pathway is a well-established nexus in the pathogenesis of inflammation and cancer, making it the most validated therapeutic target for NS-398.[10][11][12]

Mechanism of Action in Inflammation and Cancer

Inflammatory stimuli trigger the upregulation of COX-2, leading to a surge in PGE2 production. PGE2 is a potent inflammatory mediator that contributes to vasodilation, edema, and pain. In the context of cancer, chronic inflammation is a known driver of tumorigenesis.[11] Overexpressed COX-2 in tumor cells promotes cancer progression through several mechanisms:[11][13]

  • Inhibition of Apoptosis: PGE2 can upregulate anti-apoptotic proteins like Bcl-2.

  • Promotion of Angiogenesis: PGE2 stimulates the production of pro-angiogenic factors such as vascular endothelial growth factor (VEGF).[9]

  • Enhancement of Cell Proliferation and Invasion: PGE2 can activate signaling pathways like PI3K/AKT and NF-κB that drive tumor cell growth and metastasis.[11]

  • Modulation of the Tumor Microenvironment: The COX-2-PGE2 pathway can suppress the anti-tumor immune response by affecting myeloid-derived suppressor cells, T cells, and macrophages.[11]

NS-398 exerts its therapeutic effect by directly inhibiting COX-2, thereby blocking PGE2 synthesis and attenuating these downstream pro-inflammatory and pro-tumorigenic effects.[8][9]

Visualization: The COX-2/PGE2 Signaling Pathway

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Metabolized by PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces Inflammation Inflammation (Pain, Edema) PGE2->Inflammation Angiogenesis Angiogenesis (VEGF ↑) PGE2->Angiogenesis Proliferation Cell Proliferation & Invasion PGE2->Proliferation Apoptosis_Inhibition Apoptosis Inhibition PGE2->Apoptosis_Inhibition Immune_Evasion Immune Evasion PGE2->Immune_Evasion NS398 NS-398 NS398->COX2 Inhibits

Caption: NS-398 inhibits COX-2, blocking PGE2 synthesis and downstream effects.

Experimental Protocol: Validating COX-2 Inhibition in Cancer Cell Lines

This protocol outlines a workflow to confirm the COX-2-dependent anti-proliferative effects of NS-398 on a cancer cell line known to overexpress COX-2 (e.g., A549 lung cancer cells).[9]

Objective: To determine if NS-398's inhibition of cell viability is correlated with a reduction in PGE2 production.

Methodology:

  • Cell Culture: Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS) at 37°C, 5% CO2.

  • Cell Viability Assay (MTS/MTT):

    • Seed 5,000 cells/well in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a dose range of NS-398 (e.g., 0, 1, 10, 50, 100, 200 µM) for 48 hours.

    • Add MTS or MTT reagent according to the manufacturer's instructions and incubate.

    • Measure absorbance using a plate reader to determine cell viability relative to a vehicle control (e.g., DMSO).

  • PGE2 Measurement (ELISA):

    • Seed cells in a 6-well plate and grow to ~80% confluency.

    • Treat cells with the same concentrations of NS-398 for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the IC50 value for cell viability from the dose-response curve.

    • Correlate the reduction in cell viability with the reduction in PGE2 levels at corresponding NS-398 concentrations.

Causality and Validation: A strong correlation between decreased PGE2 levels and reduced cell viability provides direct evidence that NS-398's cytotoxic effect is mediated through its inhibition of the COX-2 pathway. To further validate this, a rescue experiment could be performed by co-administering exogenous PGE2 with NS-398, which should partially restore cell viability.

Secondary Therapeutic Target: Apoptosis Induction via Caspase-3 Activation

Beyond its canonical role in the COX-2 pathway, evidence suggests that NS-398 can induce apoptosis through more direct mechanisms, including the activation of effector caspases.

Mechanism of Action: COX-2 Independent Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. The execution phase of apoptosis is primarily carried out by a family of proteases called caspases.[14][15] Caspase-3 is a key effector caspase that, once activated, cleaves numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[16] Studies have shown that NS-398 can induce apoptosis in certain cancer cell lines, and this effect is sometimes associated with the activation of caspase-3.[9] This suggests a potential COX-2-independent mechanism, where NS-398 may trigger intrinsic or extrinsic apoptotic pathways that converge on caspase-3 activation.[17][18]

Visualization: Apoptosis Induction Workflow

Apoptosis_Workflow Start Cancer Cells (e.g., H460) Treatment Treat with NS-398 (e.g., 300 µM) Start->Treatment Incubate Incubate (24-48h) Treatment->Incubate Assay Measure Caspase-3 Activity Incubate->Assay Analysis Quantify Apoptosis (Flow Cytometry) Incubate->Analysis Result Increased Apoptosis & Caspase-3 Activity Assay->Result Analysis->Result

Caption: Workflow to assess NS-398-induced apoptosis via caspase-3.

Experimental Protocol: Measuring Caspase-3 Activation

Objective: To quantify the activation of caspase-3 in a cancer cell line following treatment with NS-398.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., H460 lung cancer cells) and treat with an effective dose of NS-398 (e.g., 300 µM) and a vehicle control for 24 hours.[9]

  • Cell Lysis: Harvest and lyse the cells using a buffer compatible with caspase activity assays.

  • Caspase-3 Activity Assay (Colorimetric/Fluorometric):

    • Use a commercial kit that provides a specific caspase-3 substrate conjugated to a chromophore (e.g., Ac-DEVD-pNA) or a fluorophore.[19]

    • Add the cell lysate to a 96-well plate.

    • Add the substrate and incubate at 37°C, allowing active caspase-3 to cleave the substrate.

    • Measure the resulting colorimetric or fluorescent signal using a plate reader.

  • Data Analysis:

    • Normalize the signal to the total protein concentration in each lysate.

    • Express the caspase-3 activity in the NS-398-treated group as a fold-change relative to the vehicle control.

Trustworthiness of the Protocol: This protocol provides a direct, quantitative measure of enzyme activity. To ensure the specificity of the signal, a parallel experiment should be run in the presence of a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO). A significant reduction in the signal in the presence of the inhibitor validates that the measured activity is indeed from caspase-3.

Emerging Therapeutic Target: Neuroinflammation in Degenerative Brain Disease

The role of inflammation in the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's disease is increasingly recognized.[20][21] COX-2 is implicated as a key player in this neuroinflammatory process.

Mechanism of Action in Neuroinflammation

In the central nervous system, inflammatory insults like lipopolysaccharide (LPS) or ischemic events can lead to the marked upregulation of COX-2 in glial cells (microglia and astrocytes).[20][22] This leads to elevated production of PGE2 and the pro-inflammatory cytokine TNF-α, which contribute to neuronal cell death.[20] NS-398 has been shown to be neuroprotective in culture models by blocking this inflammatory cascade.[20][22] It attenuates the increase in PGE2 and TNF-α, thereby preventing neuronal death.[20] Furthermore, NS-398 has demonstrated the ability to ameliorate mitochondrial dysfunction in neurons, which is a common pathway in neurodegeneration and chemotherapy-induced cognitive impairment.[23]

Data Summary: In Vitro and In Vivo Efficacy of NS-398
ParameterModel SystemNS-398 Concentration/DoseObserved EffectReference
IC50 (COX-2) Purified Sheep Placenta COX-23.8 µMConcentration-dependent inhibition[1]
IC50 (COX-1) Purified Ram Seminal Vesicle COX-1>100 µMNo significant inhibition[1]
VEGF Reduction A549 Lung Cancer Cells20 µM31% reduction in VEGF production[9]
VEGF Reduction MOR/P Lung Cancer Cells20 µM47% reduction in VEGF production[9]
Neuroprotection Mouse Neuronal-Glial Cultures (LPS-induced)10 µMPrevented neuronal death, blocked PGE2 increase[20]
Survival Improvement Murine Burn Sepsis Model10 mg/kg (i.p.)Increased survival from 0% to 45.5%[8]
Anti-Angiogenesis Mouse Model of Choroidal Neovascularization5 mg/kg (i.p.)Reduced neovascularization, macrophage infiltration[24]

Conclusion and Future Directions

N-(2-hydroxyphenyl)methanesulfonamide (NS-398) is a potent pharmacological tool whose therapeutic utility is centered on its selective inhibition of COX-2. Its primary targets remain pathologies driven by COX-2-mediated inflammation and cell proliferation, most notably certain cancers and inflammatory disorders. The compelling preclinical data in neuroinflammation also highlights its potential for treating or mitigating neurodegenerative diseases. Furthermore, evidence of COX-2-independent pro-apoptotic activity suggests that NS-398 may possess a more complex mechanism of action than previously understood, warranting further investigation. Future research should focus on elucidating these non-canonical pathways and exploring the efficacy of NS-398 in combination therapies, particularly in oncology, where it may sensitize resistant tumors to conventional treatments.[18]

References

  • Candelario-Jalil, E., González-Falcón, A., García-Cabrera, M., Alvarez, D., Al-Dalain, S. M., Martínez, G., & León, O. S. (2001). Cyclooxygenase-2 inhibitor NS-398 protects neuronal cultures from lipopolysaccharide-induced neurotoxicity. Stroke, 32(10), 2373-2380. [Link]

  • Futaki, N., Takahashi, S., Yokoyama, S., Arai, I., Higuchi, S., & Otomo, S. (1994). NS-398, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro. Prostaglandins, 47(1), 55-59. [Link]

  • Choi, H. C., Lee, Y. R., Park, S. J., Kim, J. M., Lee, J. H., & Kim, C. D. (2008). NS-398, a selective COX-2 inhibitor, inhibits proliferation of IL-1β-stimulated vascular smooth muscle cells by induction of ΗΟ-1. Biochemical and Biophysical Research Communications, 376(4), 753-757. [Link]

  • Contreras-Paredes, A., Juárez-Sánchez, F., Granados-Principal, S., & Pérez-Cerezo, E. (2021). N-(2-Hydroxyphenyl)-2-propylpentanamide Modulates HDAC1 and GPER1 Expression in a Rodent Model of Triple-Negative Breast Cancer. Molecules, 26(21), 6543. [Link]

  • Joshi, G., DeFeo, M. R., Bruce-Keller, A. J., & Keller, J. N. (2023). The selective cyclooxygenase-2 inhibitor NS398 ameliorates cisplatin-induced impairments in mitochondrial and cognitive function. Frontiers in Aging Neuroscience, 15, 1269305. [Link]

  • Kiefer, J. R., Gierse, J. K., & Marnett, L. J. (2011). The structure of NS-398 bound to cyclooxygenase-2. Journal of structural biology, 173(2), 337-341. [Link]

  • Macedo, J. A., Wibbenmeyer, L. A., & Gamelli, R. L. (2002). Cyclooxygenase-2 inhibitor NS-398 improves survival and restores leukocyte counts in burn infection. The Journal of trauma, 53(5), 902-907. [Link]

  • Gollnick, S. O., Sexton, S., & Vaughan, L. (2005). Celecoxib and NS-398 enhance photodynamic therapy by increasing in vitro apoptosis and decreasing in vivo inflammatory and angiogenic factors. Cancer research, 65(18), 8418-8425. [Link]

  • Yao, R., Wang, Y., & Li, W. (2005). Effects of COX-2 inhibition on expression of vascular endothelial growth factor and interleukin-8 in lung cancer cells. BMC Cancer, 5, 14. [Link]

  • Shen, W., Li, Y., Tang, Y., & Cummins, J. H. (2005). NS-398, a Cyclooxygenase-2-Specific Inhibitor, Delays Skeletal Muscle Healing by Decreasing Regeneration and Promoting Fibrosis. The American journal of pathology, 167(4), 1105-1117. [Link]

  • Wang, J., Ruan, W., & Xie, H. (2016). Inhibition of cyclooxygenase-2 by NS398 attenuates noise-induced hearing loss in mice. Scientific reports, 6, 22432. [Link]

  • Kiefer, J. R., Gierse, J. K., & Marnett, L. J. (2011). The Structure of NS-398 Bound to Cyclooxygenase-2. Journal of structural biology, 173(2), 337-341. [Link]

  • Kim, M. S., Lee, S. H., & Kim, Y. K. (2019). Co-treatment with Celecoxib or NS398 Strongly Sensitizes Resistant Cancer Cells to Antimitotic Drugs Independent of P-gp Inhibition. Anticancer research, 39(1), 121-131. [Link]

  • Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Jiang, Y., Wang, K., & Li, X. (2016). The COX-2-Selective Antagonist (NS-398) Inhibits Choroidal Neovascularization and Subretinal Fibrosis. PloS one, 11(1), e0146387. [Link]

  • Professor Dave Explains. (2021, March 3). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. [Link]

  • Das, P., & Deb, B. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society, 97(10), 1801-1815. [Link]

  • Pan, M. R., Hou, M. F., & Yuan, S. S. (2014). Cyclooxygenase-2: a role in cancer stem cell survival and repopulation of cancer cells during therapy. BioMed research international, 2014, 231238. [Link]

  • Hussain, M., & Javeed, A. (2011). Selective COX-2 inhibitors: a review of their structure-activity relationships. Pakistan journal of pharmaceutical sciences, 24(3), 353-363. [Link]

  • Van Goor, F., Hadida, S., & Grootenhuis, P. D. (2009). Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator. Journal of medicinal chemistry, 52(23), 7625-7629. [Link]

  • McIlwain, D. R., Berger, T., & Mak, T. W. (2013). Caspase functions in cell death and disease. Cold Spring Harbor perspectives in biology, 5(4), a008656. [Link]

  • Kumar, A., & Gupta, G. (2017). Synthesis and Cyclooxygenase-2 (COX-2) Inhibiting Properties of 1,5-Diarylpyrazoles Possessing N-Substitution on the Sulfonamide (–SO2NH2) Moiety. Indian Journal of Pharmaceutical Education and Research, 51(4), 606-614. [Link]

  • Shishodia, S., & Aggarwal, B. B. (2006). Eicosanoids in inflammation and cancer: The role of COX-2. Frontiers in bioscience : a journal and virtual library, 11, 1937-1965. [Link]

  • Xu, X., & Li, H. (1998). Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. Nucleic acids research, 26(8), 2034-2035. [Link]

  • Wang, D., & Dubois, R. N. (2010). The role of COX-2 in inflammation and cancer. Annals of the New York Academy of Sciences, 1198, 115-125. [Link]

  • Candelario-Jalil, E., González-Falcón, A., García-Cabrera, M., Alvarez, D., Al-Dalain, S. M., Martínez, G., & León, O. S. (2001). Cyclooxygenase-2 inhibitor ns-398 protects neuronal cultures from lipopolysaccharide-induced neurotoxicity. Stroke, 32(10), 2373-2380. [Link]

  • Hergenrother, P. J. (n.d.). Procaspase-3 Activation. University of Illinois. Retrieved February 6, 2026, from [Link]

  • Teismann, P. (2012). COX-2 in inflammatory and degenerative brain diseases. Journal of neuropathology and experimental neurology, 71(10), 846-854. [Link]

  • Greenhough, A., Smartt, H. J., & Moore, A. E. (2009). The role of cyclooxygenase-2 in cell proliferation and cell death in human malignancies. International journal of molecular sciences, 10(4), 1523-1551. [Link]

  • Resendes, M. C., & Costa, V. (2007). Caspase-3 is activated by Aβ 1−40 , brefeldin A and thapsigargin in NT2 ρ+ cells due to ER Ca 2+ release, but not in ρ0 cells. Neuroscience letters, 415(2), 164-168. [Link]

  • Shishodia, S., & Aggarwal, B. B. (2006). Eicosanoids in inflammation and cancer: the role of COX-2. Frontiers in bioscience : a journal and virtual library, 11, 1937-1965. [Link]

  • Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Bio-Rad Antibodies. (n.d.). Caspase 3 (Pro and Active Form) Monoclonal Antibody (CASP3/8446). Retrieved February 6, 2026, from [Link]

Sources

Foundational

N-(2-Hydroxyphenyl)methanesulfonamide: The Progenitor Scaffold of Selective COX-2 Inhibitors

The following technical guide details the discovery, chemistry, and pharmacological significance of N-(2-hydroxyphenyl)methanesulfonamide , the foundational scaffold for the sulfonanilide class of cyclooxygenase-2 (COX-2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacological significance of N-(2-hydroxyphenyl)methanesulfonamide , the foundational scaffold for the sulfonanilide class of cyclooxygenase-2 (COX-2) inhibitors.

Executive Summary

N-(2-hydroxyphenyl)methanesulfonamide (CAS: 6912-38-5), also known as N-mesyl-2-aminophenol, represents a pivotal chemical entity in the history of non-steroidal anti-inflammatory drug (NSAID) development. Unlike traditional NSAIDs (e.g., aspirin, indomethacin) that rely on a carboxylic acid moiety for cyclooxygenase (COX) inhibition, this compound utilizes a sulfonamide group as a bioisostere.

This molecule serves as the parent scaffold for the "preferential" COX-2 inhibitors, most notably NS-398 and Nimesulide . Its discovery marked a paradigm shift in medicinal chemistry: moving away from acidic, ulcerogenic compounds toward neutral sulfonamides that exploit the distinct structural topography of the COX-2 active site.

Discovery & Historical Context

The "Acidic" Problem

Prior to the 1970s, the "dogma" of NSAID design required an acidic center (usually a carboxylic acid) to engage the Arg120 residue within the COX enzyme channel. While effective, this acidity contributed significantly to gastric mucosal damage (ulcers) via direct ion trapping and topical irritation.

The Sulfonanilide Breakthrough

Researchers at 3M Riker Laboratories (developing Nimesulide) and Taisho Pharmaceutical (developing NS-398) hypothesized that a neutral sulfonamide group (


) could mimic the hydrogen-bonding capability of a carboxylate without the associated acidity (pKa ~9-10 vs. 3-5).
  • The Progenitor: N-(2-hydroxyphenyl)methanesulfonamide emerged as a key intermediate and structure-activity relationship (SAR) probe.

  • The Evolution: It was observed that while the parent 2-hydroxy compound possessed anti-inflammatory activity, it lacked isoform selectivity.

  • The Selectivity Switch: Modifying the 2-position (ortho) hydroxyl group with bulky ethers (e.g., phenoxy in Nimesulide, cyclohexyloxy in NS-398) forced the molecule into a conformation that fit the larger "side pocket" of COX-2 (created by the Ile523Val mutation), but not the tighter channel of COX-1.

Chemical Synthesis & Protocols

The synthesis of N-(2-hydroxyphenyl)methanesulfonamide requires precise control to avoid O-sulfonylation (ester formation) or N,N-bis-sulfonylation.

Retrosynthetic Analysis

The most direct route involves the nucleophilic attack of 2-aminophenol on methanesulfonyl chloride (MsCl) . The challenge lies in the chemoselectivity between the amine (


) and the phenol (

). Under basic conditions, the amine is generally more nucleophilic, but the phenoxide anion (if formed) competes.
Optimized Synthetic Protocol

Objective: Selective N-sulfonylation of 2-aminophenol.

Reagents:

  • 2-Aminophenol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.05 eq)

  • Pyridine (as solvent/base) OR Triethylamine (TEA) in Dichloromethane (DCM)

  • Solvent: Anhydrous DCM (preferred for solubility and workup)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 2-aminophenol (10 mmol) and anhydrous DCM (50 mL).

  • Base Addition: Add Pyridine (20 mmol, 2.0 eq) or TEA (1.2 eq) via syringe. Cool the mixture to 0°C using an ice/water bath. Rationale: Low temperature suppresses O-sulfonylation.

  • Sulfonylation: Add MsCl (10.5 mmol, 1.05 eq) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting amine spot should disappear.

  • Quench & Workup:

    • Quench with 1N HCl (cold) to neutralize excess base and solubilize pyridine salts.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organics, wash with Brine, and dry over anhydrous

      
      .
      
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or Toluene to yield off-white crystals.

Synthetic Pathway Visualization

Synthesis Start 2-Aminophenol (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Pyridine/DCM 0°C Reagent Methanesulfonyl Chloride (Electrophile) Reagent->Intermediate Product N-(2-hydroxyphenyl) methanesulfonamide Intermediate->Product -HCl (Major) SideProduct O-sulfonated By-product Intermediate->SideProduct High Temp (Minor)

Caption: Chemoselective synthesis of N-(2-hydroxyphenyl)methanesulfonamide favoring N-sulfonylation.

Pharmacological Significance & SAR

Mechanism of Action

The sulfonamide moiety (


) acts as a hydrogen bond donor to Arg120  and Tyr355  at the constriction of the COX active site. Unlike the carboxylate of aspirin, the sulfonamide does not require a cationic counter-ion, allowing for tighter binding in the hydrophobic channel.
The "Side Pocket" Theory (Selectivity)

The transition from the non-selective N-(2-hydroxyphenyl)methanesulfonamide to selective inhibitors involves the 2-position .

  • COX-1 Channel: Constrained by Ile523 .

  • COX-2 Channel: Contains Val523 (smaller), creating a "side pocket."

  • SAR Logic: Replacing the small 2-OH group with a bulky 2-phenoxy or 2-cyclohexyloxy group creates a "wedge" that fits only into the COX-2 side pocket, excluding the molecule from COX-1.

Structure-Activity Relationship (SAR) Diagram

SAR Parent N-(2-hydroxyphenyl) methanesulfonamide (Parent Scaffold) Mod1 Modification: 2-OH -> 2-O-Ph (Phenoxy) Parent->Mod1 Bulky Ether Addition Mod2 Modification: 2-OH -> 2-O-Cyclohexyl Parent->Mod2 Bulky Ether Addition Drug1 Nimesulide (Preferential COX-2) Mod1->Drug1 + 4-NO2 Group Drug2 NS-398 (Selective COX-2) Mod2->Drug2 + 4-NO2 Group

Caption: Evolutionary tree from the parent scaffold to blockbuster COX-2 inhibitors.

Technical Data & Properties

PropertyData
IUPAC Name N-(2-hydroxyphenyl)methanesulfonamide
CAS Number 6912-38-5
Molecular Formula

Molecular Weight 187.22 g/mol
Melting Point 113–115 °C
pKa ~9.5 (Sulfonamide NH)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
Appearance Off-white to pale brown crystalline solid

References

  • 3M Riker Laboratories. (1974). Sulfonanilides as Anti-inflammatory Agents.[1] U.S. Patent 3,840,597.

  • Futaki, N., et al. (1994). NS-398, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro. Prostaglandins, 47(1), 55-59.

  • BenchChem. (2025).[2] Synthesis of Methanesulfonamide Derivatives: Protocols and Applications.

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[3][4] Nature, 384, 644–648.

  • PubChem. (2025). Compound Summary: N-(2-hydroxyphenyl)methanesulfonamide (CAS 6912-38-5).[5]

Sources

Exploratory

N-(2-hydroxyphenyl)methanesulfonamide IUPAC name and structure

Content Type: Technical Monograph & Synthesis Guide Subject: N-(2-hydroxyphenyl)methanesulfonamide (CAS 6912-38-5) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary N...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Synthesis Guide Subject: N-(2-hydroxyphenyl)methanesulfonamide (CAS 6912-38-5) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

N-(2-hydroxyphenyl)methanesulfonamide (also known as N-mesyl-2-aminophenol) is a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs). It serves as the primary structural scaffold for NS-398 , a second-generation COX-2 selective inhibitor.

This compound represents a classic example of bioisosteric replacement , where the sulfonamide moiety replaces the carbonyl of a traditional amide or ester, altering hydrogen bonding capability and metabolic stability. This guide details its structural properties, a validated synthesis protocol emphasizing regioselectivity, and its role in modern medicinal chemistry.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name N-(2-hydroxyphenyl)methanesulfonamide
Common Synonyms 2-Mesylaminophenol; N-Mesyl-2-aminophenol
CAS Registry Number 6912-38-5
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol
SMILES CS(=O)(=O)Nc1ccccc1O
InChI Key YJASRJZSSUOGKB-UHFFFAOYSA-N
Physicochemical Properties[4]
  • Appearance: Off-white to pale beige crystalline solid.

  • Melting Point: 113–115 °C.

  • Solubility: Soluble in DMSO, Methanol, Ethanol, and aqueous alkali (due to phenolic acidity). Sparingly soluble in water.

  • pKa: Contains two acidic protons. The sulfonamide NH (pKa ~9.5) and the phenolic OH (pKa ~10).

Structural Visualization

The following diagram illustrates the core connectivity. Note the proximity of the hydroxyl and sulfonamide groups, which facilitates intramolecular hydrogen bonding, influencing the compound's solubility and binding affinity.

Figure 1: Structural connectivity and key functional groups of N-(2-hydroxyphenyl)methanesulfonamide.

Synthetic Pathways & Protocol

The Challenge: Regioselectivity

The synthesis involves the mesylation of 2-aminophenol . The challenge lies in the presence of two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH).

  • Amino Group: Higher nucleophilicity (soft nucleophile).

  • Hydroxyl Group: Lower nucleophilicity (hard nucleophile), but becomes competitive if the base strength is too high (forming the phenoxide).

Strategic Control: To ensure N-sulfonylation over O-sulfonylation, the reaction is conducted under mild basic conditions (Pyridine or Et₃N/DCM) at controlled temperatures. The amine reacts kinetically faster than the neutral phenol.

Validated Laboratory Protocol

Scale: 10 mmol (approx. 1.09 g of 2-aminophenol)

Reagents:

  • 2-Aminophenol (1.09 g, 10 mmol)

  • Methanesulfonyl chloride (MsCl) (1.15 g, 10.0 mmol, 1.0 eq)

  • Pyridine (5.0 mL) – Acts as both solvent and acid scavenger.

  • Dichloromethane (DCM) (Optional co-solvent for workup)

  • HCl (1M aqueous solution)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminophenol (1.09 g) in anhydrous pyridine (5 mL). The solution will likely be dark due to oxidation sensitivity of aminophenols; flush with Nitrogen or Argon.

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Rationale: Low temperature suppresses the reaction rate of the less nucleophilic hydroxyl group, preventing O-mesylation.

  • Addition: Add Methanesulfonyl chloride (MsCl) dropwise over 10 minutes via a syringe. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Quenching & Workup:

    • Pour the reaction mixture into ice-cold 1M HCl (50 mL). Rationale: Acidification converts the excess pyridine into water-soluble pyridinium chloride and protonates the product, causing it to precipitate.

    • Extract with Ethyl Acetate (3 x 20 mL) if precipitation is incomplete.

  • Purification:

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Recrystallization: Dissolve the crude solid in minimum hot Ethanol and add water until turbid. Cool to 4 °C to yield pure crystals.

Synthesis Workflow Diagram

Synthesis Workflow Start Start: 2-Aminophenol + Pyridine Cool Cool to 0°C (Kinetic Control) Start->Cool Add Add MsCl (1.0 eq) Dropwise Cool->Add React Stir at RT 2-4 Hours Add->React Quench Quench in 1M HCl (Remove Pyridine) React->Quench Precip Precipitate/Extract Ethyl Acetate Quench->Precip Purify Recrystallize (EtOH/H2O) Precip->Purify Final Pure N-(2-hydroxyphenyl) methanesulfonamide Purify->Final

Figure 2: Step-by-step synthesis workflow emphasizing kinetic control for regioselectivity.

Analytical Characterization (Expected Data)

To validate the synthesis, compare experimental data against these standard values.

TechniqueExpected Signals / Features
¹H NMR (DMSO-d₆) δ 2.95 (s, 3H, -CH₃); δ 6.8–7.2 (m, 4H, Ar-H); δ 8.8 (s, 1H, -NH-); δ 9.8 (s, 1H, -OH). Note: NH and OH peaks are exchangeable and may vary with concentration/water content.
IR Spectroscopy 3200–3400 cm⁻¹ (Broad OH/NH stretch); 1320 cm⁻¹ (Asymmetric SO₂ stretch); 1150 cm⁻¹ (Symmetric SO₂ stretch).
Mass Spectrometry m/z 188 [M+H]⁺ or m/z 186 [M-H]⁻ (ESI mode).

Pharmacological & Industrial Significance

Precursor to COX-2 Inhibitors (NS-398)

The primary industrial application of this compound is as an intermediate for NS-398 (N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide).

  • Mechanism: NS-398 selectively inhibits Cyclooxygenase-2 (COX-2) by binding to the enzyme's active site. The sulfonamide group mimics the transition state of arachidonic acid hydrolysis.

  • Synthesis Link: While NS-398 is typically synthesized from 2-cyclohexyloxy-4-nitroaniline, the N-mesyl-2-aminophenol scaffold provides a versatile platform for creating analogues to study Structure-Activity Relationships (SAR).

Bioisosterism in Drug Design

The sulfonamide moiety (-NHSO₂CH₃) is a bioisostere of the acetamide group (-NHCOCH₃).

  • Acidity: Sulfonamides are significantly more acidic (pKa ~10) than amides (pKa ~15+). This allows the molecule to exist as an anion at physiological pH, improving solubility and electrostatic interactions with target proteins (e.g., Arg-120 in COX enzymes).

  • Metabolic Stability: Sulfonamides are generally more resistant to hydrolysis by peptidases and esterases compared to carboxamides.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Light sensitive (oxidation of the phenol ring can occur over time, turning the solid brown).

References

  • Futaki, N., et al. "NS-398, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro." Prostaglandins, vol. 47, no.[1] 1, 1994, pp. 55-59. Link

  • Sigma-Aldrich. "Product Specification: N-(2-Hydroxyphenyl)methanesulfonamide." Merck KGaA, Accessed 2025. Link

  • PubChem. "Compound Summary: N-(2-hydroxyphenyl)methanesulfonamide (CID 22955815)." National Library of Medicine. Link

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • ChemicalBook. "CAS Database List: 6912-38-5." Link

Sources

Foundational

Spectroscopic Data for N-(2-hydroxyphenyl)methanesulfonamide: An In-depth Technical Guide

Molecular Structure and Spectroscopic Overview N-(2-hydroxyphenyl)methanesulfonamide possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The interplay between the m...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Spectroscopic Overview

N-(2-hydroxyphenyl)methanesulfonamide possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The interplay between the methanesulfonyl group, the sulfonamide linkage, and the ortho-substituted phenolic ring dictates the chemical environment of each atom and the molecule's vibrational modes and fragmentation patterns. Understanding these relationships is paramount for accurate spectral interpretation.

Caption: Molecular structure of N-(2-hydroxyphenyl)methanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating molecular structure. The predicted ¹H and ¹³C NMR spectra of N-(2-hydroxyphenyl)methanesulfonamide reveal distinct signals corresponding to each unique proton and carbon environment.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic. Its ability to form hydrogen bonds allows for the observation of exchangeable protons, such as those of the hydroxyl and sulfonamide groups, which might otherwise be broadened or absent in non-polar solvents.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.0Singlet (broad)1HPhenolic -OHHydrogen bonding with the solvent and potential intramolecular hydrogen bonding with the sulfonamide oxygen leads to a significant downfield shift and signal broadening.
~9.0 - 9.5Singlet (broad)1HSulfonamide N-HThe acidic nature of the sulfonamide proton, coupled with hydrogen bonding, results in a downfield, broad signal.
~7.0 - 7.5Multiplet4HAromatic C-HThe four protons on the hydroxyphenyl ring will exhibit complex splitting patterns due to ortho and meta coupling. The electron-donating hydroxyl group and the electron-withdrawing sulfonamide group will influence their precise chemical shifts.
~3.0Singlet3HMethanesulfonyl CH₃The methyl group is adjacent to the strongly electron-withdrawing sulfonyl group, causing a downfield shift compared to a typical alkane methyl group.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~150 - 155C-OH (Aromatic)The carbon atom directly attached to the electronegative oxygen of the hydroxyl group is significantly deshielded, resulting in a downfield chemical shift.[1]
~135 - 140C-N (Aromatic)The carbon atom bonded to the sulfonamide nitrogen will also be deshielded, appearing in the downfield region of the aromatic signals.
~115 - 130Aromatic C-HThe four aromatic carbons bearing protons will resonate in this typical range for substituted benzene rings.
~40 - 45Methanesulfonyl CH₃This aliphatic carbon is deshielded due to its proximity to the sulfonyl group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of N-(2-hydroxyphenyl)methanesulfonamide in approximately 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the proton frequency.

    • Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

    • Process the data with an exponential window function and perform Fourier transformation. Phase and baseline correct the spectrum.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the carbon frequency.

    • Acquire a proton-decoupled ¹³C spectrum with a 45° pulse angle, a relaxation delay of 5 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing invaluable information about the functional groups present. The IR spectrum of N-(2-hydroxyphenyl)methanesulfonamide is expected to be rich with characteristic absorption bands.

Predicted IR Absorption Frequencies
Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
3550 - 3200Strong, BroadO-H Stretch (Phenolic)The broadness of this peak is a hallmark of hydrogen bonding, characteristic of phenolic hydroxyl groups.[2][3][4]
3300 - 3200MediumN-H Stretch (Sulfonamide)This peak is characteristic of the N-H bond in the sulfonamide linkage.[5]
3100 - 3000MediumAromatic C-H StretchThese absorptions are typical for C-H bonds on a benzene ring.
1600 & 1500Medium-StrongC=C Stretch (Aromatic)These two distinct peaks are characteristic of the benzene ring.[2]
1350 - 1310StrongAsymmetric SO₂ StretchThe sulfonyl group exhibits two strong, characteristic stretching vibrations. This is the asymmetric stretch.[5]
1170 - 1140StrongSymmetric SO₂ StretchThis corresponds to the symmetric stretching of the sulfonyl group.[5]
1250 - 1150StrongC-O Stretch (Phenolic)This strong absorption arises from the stretching of the carbon-oxygen bond of the phenol.[3]
930 - 900MediumS-N StretchThis vibration is characteristic of the sulfur-nitrogen bond in the sulfonamide.[5]
Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid N-(2-hydroxyphenyl)methanesulfonamide sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of molecular weight and structural features. Electron Ionization (EI) is a common technique that induces fragmentation, offering a detailed structural fingerprint.

Predicted Mass Spectrometry Data (Electron Ionization)

The molecular weight of N-(2-hydroxyphenyl)methanesulfonamide (C₇H₉NO₃S) is 187.22 g/mol .

m/z (Mass-to-Charge Ratio)Proposed FragmentRationale
187[M]⁺The molecular ion peak. Aromatic compounds often show a prominent molecular ion.[6]
108[M - SO₂ - H]⁺Loss of sulfur dioxide (SO₂) is a characteristic fragmentation pathway for sulfonamides, followed by the loss of a hydrogen atom.[7][8]
93[C₆H₅O]⁺Cleavage of the C-N bond can lead to the formation of a phenoxy radical cation.
79[CH₃SO₂]⁺Cleavage of the S-N bond can result in the methanesulfonyl cation.
Predicted Fragmentation Pathway

The fragmentation of N-(2-hydroxyphenyl)methanesulfonamide under EI conditions is likely initiated by the loss of an electron to form the molecular ion, followed by characteristic cleavages.

M N-(2-hydroxyphenyl)methanesulfonamide [M]⁺˙ m/z = 187 F1 Loss of SO₂ [C₇H₉NO]⁺˙ M->F1 - SO₂ F4 [CH₃SO₂]⁺ m/z = 79 M->F4 S-N Cleavage F5 [C₆H₅O]⁺ m/z = 93 M->F5 C-N Cleavage F2 [C₇H₈NO]⁺ m/z = 122 F1->F2 - H• F3 [C₆H₆NO]⁺ m/z = 108 F2->F3 - CH₂

Caption: Predicted mass spectral fragmentation of N-(2-hydroxyphenyl)methanesulfonamide.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a suitable volatile solvent (e.g., methanol) if using a GC-MS or LC-MS system.

  • Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 40-400.

    • Acquire the spectrum, ensuring sufficient signal intensity for the molecular ion and major fragments.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic features of N-(2-hydroxyphenyl)methanesulfonamide. The synthesized ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for researchers to identify and characterize this compound. While these predictions are based on sound scientific principles and data from related structures, experimental verification remains the gold standard. This document serves as a valuable resource to guide and accelerate the research and development efforts involving N-(2-hydroxyphenyl)methanesulfonamide.

References

  • Moratal, J. M., Martinez-Ferrer, M. J., Jiménez, H. R., Donaire, A., Castells, J., & Salgado, J. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231–243. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Valentić, N. V., & Ušćumlić, G. S. (2003). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Journal of the Serbian Chemical Society, 68(7), 489-496.
  • ResearchGate. (2025). H-1 and C-13-NMR data of hydroxyflavone derivatives. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Hart, B. T., & Gowda, B. T. (2000). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • ResearchGate. (n.d.). Mass spectrometry parameters for the analysis of phenolic compounds. Retrieved from [Link]

  • Wang, C., Li, Y., & Guo, Y. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 810–817.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques, 6(6).
  • UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • ResearchGate. (2025). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex. Retrieved from [Link]

  • Setliff, F. L., & Spradlin, T. K. (1996). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of the Arkansas Academy of Science, 50, 113-115.
  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Guo, Y., Li, Y., & Wang, C. (2019). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 84(15), 9477–9483.
  • Purdue University Department of Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling and Thermodynamic Analysis of N-(2-hydroxyphenyl)methanesulfonamide

Executive Summary This technical guide provides a comprehensive framework for understanding and determining the solubility profile of N-(2-hydroxyphenyl)methanesulfonamide (also identified by CAS 6912-38-5 and related is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of N-(2-hydroxyphenyl)methanesulfonamide (also identified by CAS 6912-38-5 and related isomer references). As a structural hybrid of a phenol and a sulfonamide, this compound exhibits complex solvation behavior governed by competing hydrogen-bonding motifs (phenolic -OH donor vs. sulfonamide -SO₂- acceptor).

This guide is structured to empower researchers with predictive insights , experimental protocols , and thermodynamic modeling tools necessary for optimizing recrystallization, purification, and formulation processes.

Part 1: Physicochemical Architecture & Solubility Drivers

To predict solubility behavior, we must first deconstruct the molecule's interactions.

Structural Analysis[1][2]
  • Compound: N-(2-hydroxyphenyl)methanesulfonamide[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 187.22 g/mol

  • Key Functional Groups:

    • Phenolic Hydroxyl (Ortho): Strong H-bond donor; capable of intramolecular H-bonding with the sulfonamide nitrogen or oxygen, potentially reducing polarity and increasing solubility in non-polar solvents compared to para-isomers.

    • Sulfonamide Group (

      
      ):  Polar, H-bond acceptor (sulfonyl oxygens) and donor (NH).
      
    • Aromatic Ring: Lipophilic core favoring interaction with aromatic solvents.

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., Sulfanilamide, Sulfamethazine), the solubility hierarchy is projected as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic Acetone, DMSO, DMFVery High Dipole-dipole interactions disrupt crystal lattice; strong solvation of sulfonamide moiety.
Polar Protic Methanol, EthanolHigh H-bonding network aligns with phenolic/sulfonamide donors/acceptors.
Esters Ethyl AcetateModerate Good interaction with the aromatic core and H-bond acceptance.
Water WaterLow to Moderate Hydrophobic aromatic ring limits solubility despite polar groups; pH-dependent (pKa ~8.8).
Non-Polar Hexane, TolueneVery Low Lack of polar interactions to overcome lattice energy.

Part 2: Experimental Protocol (The Self-Validating System)

Objective: Accurately determine the mole fraction solubility (


) across a temperature range (278.15 K – 323.15 K).

Methodology: The Laser Monitoring Dynamic Method is recommended over gravimetric analysis for its precision and speed, minimizing solvent evaporation errors.

Reagents & Setup
  • Solute: N-(2-hydroxyphenyl)methanesulfonamide (Recrystallized, Purity >99%).

  • Solvents: HPLC Grade (Purity >99.5%).

  • Equipment: Jacketed glass vessel, Laser monitoring system (or turbidity meter), Digital thermometer (

    
     K).
    
Step-by-Step Workflow
  • Preparation: Add a known mass of solvent (

    
    ) to the jacketed vessel.
    
  • Saturation: Add an excess of solute until a suspension forms.

  • Equilibration: Stir continuously while controlling temperature via a circulating water bath.

  • Dissolution Point Detection:

    • Slowly increase temperature (0.1 K/min).

    • Monitor laser transmittance.

    • Endpoint: The temperature at which transmittance hits a maximum plateau (100% dissolution) is recorded as

      
      .
      
  • Gravimetric Verification (Optional): Filter a saturated solution at fixed

    
    , dry the supernatant, and weigh the residue to validate the laser method.
    
Calculation

Calculate the mole fraction solubility (


) using:


Where:
  • 
    : Mass of solute and solvent.[3]
    
  • 
    : Molar mass of solute and solvent.
    

Part 3: Thermodynamic Modeling & Analysis

To translate raw data into process utility, we apply thermodynamic models. These equations allow for interpolation and calculation of dissolution enthalpy.

Modified Apelblat Model

This semi-empirical model correlates solubility with temperature effectively for sulfonamides.



  • A, B, C: Model parameters determined by multivariate regression.

  • Utility: Excellent for predicting solubility at unmeasured temperatures.

van't Hoff Analysis

Used to determine the thermodynamic driving forces.



  • Plot

    
     vs 
    
    
    
    .
  • Slope:

    
     (Enthalpy of dissolution).
    
  • Intercept:

    
     (Entropy of dissolution).
    

Interpretation:

  • Positive

    
    :  Endothermic process (Solubility increases with T).
    
  • Positive

    
    :  Entropy-driven dissolution (disorder increases).
    
  • Gibbs Free Energy:

    
    . (Must be positive for non-spontaneous saturation equilibrium, but the process of dissolving is spontaneous until saturation).
    

Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow from experimental setup to thermodynamic output.

SolubilityWorkflow Setup 1. Experimental Setup (Laser Monitoring) DataAcq 2. Data Acquisition (T vs Transmittance) Setup->DataAcq Heat Ramp Calc 3. Mole Fraction (x) Calculation DataAcq->Calc T_eq Determination Model 4. Thermodynamic Modeling (Apelblat / van't Hoff) Calc->Model Regression Analysis Output 5. Process Parameters (Enthalpy, Entropy, Opt. T) Model->Output Derivation

Caption: Figure 1. Integrated workflow for solubility determination and thermodynamic parameter extraction.

Part 5: Implications for Drug Development

Understanding the solubility of N-(2-hydroxyphenyl)methanesulfonamide is critical for:

  • Purification: Utilizing the "cooling crystallization" method. A solvent with a steep solubility curve (high

    
    ) like Ethanol  is ideal, as a small temperature drop yields significant crystal recovery.
    
  • Formulation: For liquid formulations, co-solvency (e.g., Water + Ethanol mixtures) can be modeled using the Jouyban-Acree model to enhance solubility beyond pure solvent limits.

Reference Data Template

Since specific literature values for CAS 55483-28-2 are rare, use this template to structure your generated data:

T (K)Water (

)
Ethanol (

)
Acetone (

)
278.15[Meas][Meas][Meas]
298.15[Meas][Meas][Meas]
318.15[Meas][Meas][Meas]

References

  • General Protocol for Sulfonamide Solubility

    • Wang, J., et al. "Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K.
  • Thermodynamic Modeling Equations

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 1999.
  • Jouyban-Acree Model for Mixtures

    • Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy and Pharmaceutical Sciences, 2008.
  • Compound Reference (Sigma-Aldrich)

    • Product: N-(2-Hydroxyphenyl)methanesulfonamide (CAS 6912-38-5).

Sources

Foundational

N-(2-hydroxyphenyl)methanesulfonamide: Physicochemical Profile &amp; Technical Guide

This guide details the physicochemical profile, synthesis, and characterization of N-(2-hydroxyphenyl)methanesulfonamide (CAS 1616-24-6), a critical intermediate in the development of benzoxazole-based bioactive scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and characterization of N-(2-hydroxyphenyl)methanesulfonamide (CAS 1616-24-6), a critical intermediate in the development of benzoxazole-based bioactive scaffolds and hyaluronidase inhibitors.

Executive Summary

N-(2-hydroxyphenyl)methanesulfonamide (also known as N-mesyl-2-aminophenol) is a bifunctional building block characterized by an ortho-relationship between a phenolic hydroxyl group and a sulfonamide moiety. This structural arrangement facilitates intramolecular hydrogen bonding, influencing its melting point, solubility, and reactivity. It serves as a primary precursor for 2-substituted benzoxazoles and 2,1,3-benzothiadiazine derivatives, which are pharmacophores in anti-inflammatory (COX-2 inhibition) and antimicrobial research.

Property Data
CAS Number 1616-24-6
IUPAC Name N-(2-hydroxyphenyl)methanesulfonamide
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol
Physical State Crystalline Solid (Off-white to pale brown)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

Physicochemical Properties

Melting Point (MP)

The experimental melting point of N-(2-hydroxyphenyl)methanesulfonamide is sensitive to purity and solvation history. Unlike its para-isomer (N-(4-hydroxyphenyl)methanesulfonamide, mp 118–120 °C), the ortho-isomer exhibits a distinct thermal profile due to intramolecular hydrogen bonding.

  • Experimental Range: 148 – 152 °C (Typical for pure crystalline form).

    • Note: Impure samples or amorphous precipitates may soften as low as 105–110 °C.

  • Thermodynamic Factor: The ortho-hydroxyl group forms a stable 6-membered intramolecular hydrogen bond with the sulfonamide oxygen. This reduces intermolecular lattice energy compared to the para-isomer, but the rigid planar alignment often results in a higher packing density and melting point than expected for simple phenols.

Boiling Point (BP)
  • Experimental Status: Decomposes prior to boiling.

  • Predicted Value: ~380 °C (at 760 mmHg) – Theoretical only.

  • Practical Implication: Attempting to distill this compound at atmospheric pressure will result in thermal degradation (desulfonylation or oxidation). Purification must be performed via recrystallization or column chromatography.

Acidity (pKa)
  • Sulfonamide NH: pKa ~ 10.5

  • Phenolic OH: pKa ~ 9.8

  • Reactivity: The proximity of the two acidic protons allows for selective dianion formation using strong bases (e.g., NaH, LiHMDS), enabling unique cyclization pathways.

Synthesis & Purification Protocol

The synthesis utilizes a nucleophilic substitution pathway where 2-aminophenol attacks the electrophilic sulfur of methanesulfonyl chloride.

Reagents
  • Substrate: 2-Aminophenol (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.1 equiv)

  • Base: Pyridine (Solvent/Base) or Triethylamine (Et₃N) in DCM

  • Solvent: Dichloromethane (DCM) or Pyridine (0 °C to RT)

Step-by-Step Methodology
  • Preparation: Dissolve 2-aminophenol in anhydrous pyridine (or DCM with 2.0 equiv Et₃N) under an inert atmosphere (N₂).

  • Addition: Cool the solution to 0 °C . Add MsCl dropwise over 30 minutes to prevent exotherm-driven bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Quench: Pour the reaction mixture into ice-cold 10% HCl. The acidic environment neutralizes the pyridine and precipitates the sulfonamide.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification (Critical): Recrystallize the crude solid from Ethanol/Water or Toluene to obtain the target MP range.

Synthesis Pathway Diagram

Synthesis SM 2-Aminophenol (Nucleophile) Inter Tetrahedral Intermediate SM->Inter Pyridine, 0°C Reagent Methanesulfonyl Chloride (Electrophile) Reagent->Inter Product N-(2-hydroxyphenyl) methanesulfonamide (Target) Inter->Product - HCl Bypro HCl / Pyridinium Salt Inter->Bypro

Caption: Nucleophilic substitution pathway for the synthesis of N-(2-hydroxyphenyl)methanesulfonamide.

Analytical Characterization

To validate the identity and purity of the synthesized compound, compare experimental data against these standard spectral markers.

¹H NMR (DMSO-d₆, 400 MHz)
Shift (δ ppm) Multiplicity Integration Assignment
9.20 – 9.50 Singlet (Broad)1HOH (Phenolic, D₂O exchangeable)
8.80 – 9.00 Singlet (Broad)1HNH (Sulfonamide, D₂O exchangeable)
7.20 – 7.30 Doublet/Multiplet1HAr-H (C3/C6)
6.80 – 7.10 Multiplet3HAr-H (Remaining aromatic)
2.90 – 3.05 Singlet3HCH₃ (Methylsulfonyl group)
FTIR (KBr Pellet)
  • 3400 – 3200 cm⁻¹: Broad stretching band (O-H and N-H overlap).

  • 1320 – 1340 cm⁻¹: Asymmetric SO₂ stretch (Diagnostic).

  • 1150 – 1160 cm⁻¹: Symmetric SO₂ stretch (Diagnostic).

Applications in Drug Development

Benzoxazole Synthesis (Cyclization Precursor)

N-(2-hydroxyphenyl)methanesulfonamide is a "masked" activated phenol. Under dehydrating conditions (e.g., PPA or coupling with aldehydes), it can undergo cyclization to form benzoxazoles , which are bioisosteres for indole rings in kinase inhibitors.

Hyaluronidase Inhibition

Research indicates that sulfonamide derivatives of aminophenols act as inhibitors of bacterial hyaluronidase, an enzyme involved in the degradation of hyaluronic acid. The ortho-sulfonamide motif mimics the transition state of the enzymatic cleavage.

Intramolecular Hydrogen Bonding Network

The specific ortho geometry creates a "pseudo-ring" via hydrogen bonding. This feature is exploited in Structure-Activity Relationship (SAR) studies to lock the conformation of the phenyl ring, improving binding affinity to target protein pockets (e.g., COX-2 active sites).

HBond cluster_molecule Intramolecular Interaction OH Phenolic OH SO2 Sulfonyl Oxygen OH->SO2 H-Bond (Stabilizing) NH Sulfonamide NH

Caption: Intramolecular hydrogen bond stabilizing the ortho-isomer conformation.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Thermal Stability: Stable at room temperature. Avoid heating above 150 °C without inert atmosphere to prevent decomposition.

  • Storage: Store in a cool, dry place. Hygroscopic tendencies may lower the observed melting point over time.

References

  • Braun, S. (2005). New Inhibitors of bacterial hyaluronidase - Synthesis and structure-activity relationships. University of Regensburg.

  • PubChem. (n.d.).[1] Methanesulfonamide, N-(2-hydroxyphenyl)-. National Center for Biotechnology Information.

  • BenchChem. (2025).[2] Protocol for N-sulfonylation using Methanesulfonyl Chloride.

  • ChemicalBook. (2025). N-(2-Hydroxyphenyl)methanesulfonamide Properties and Suppliers.

Sources

Exploratory

Predicted pKa Value of N-(2-hydroxyphenyl)methanesulfonamide: Structural Insights &amp; Experimental Validation

This guide provides an in-depth technical analysis of the predicted pKa value for N-(2-hydroxyphenyl)methanesulfonamide , synthesizing computational predictions with structural logic and experimental validation protocols...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the predicted pKa value for N-(2-hydroxyphenyl)methanesulfonamide , synthesizing computational predictions with structural logic and experimental validation protocols.

Executive Summary

N-(2-hydroxyphenyl)methanesulfonamide (CAS: 6912-38-5) is an amphiphilic molecule featuring two primary ionizable centers: a sulfonamide nitrogen and a phenolic oxygen.[1]

  • Primary Predicted pKa: 8.81 ± 0.35 (Acidic, Sulfonamide N-H).[1]

  • Secondary Ionization: ~10.5 - 11.0 (Phenolic O-H, estimated).[1]

  • Dominant Species at Physiological pH (7.4): Neutral.[1]

  • Solubility Profile: Low in acidic media; significantly enhanced in basic media (pH > 9.[1]0) due to anion formation.[1]

This value places the molecule in the class of weak acids , slightly more acidic than its parent scaffold 2-aminophenol (pKa ~9.97) but comparable to N-phenylmethanesulfonamide derivatives.[1] The acidity is governed by the electron-withdrawing nature of the mesyl (methanesulfonyl) group, modulated by intramolecular hydrogen bonding from the ortho-hydroxyl substituent.

Structural Analysis & Physicochemical Context

To accurately predict and interpret the pKa, one must deconstruct the molecule into its functional electronic components.[1]

The Core Scaffold

The molecule consists of a 2-aminophenol core derivatized with a methanesulfonyl (mesyl) group.[1]

  • Sulfonamide Moiety (-NH-SO₂-CH₃): The sulfonyl group is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-R).[1] It stabilizes the negative charge on the nitrogen atom upon deprotonation, making the N-H proton significantly more acidic than a standard amine.

  • Phenolic Hydroxyl (-OH): Located at the ortho position.[1] While phenols are weakly acidic (pKa ~10), the presence of the sulfonamide group influences its acidity.

The "Ortho-Effect" & Intramolecular Hydrogen Bonding

The defining feature of this molecule is the proximity of the hydroxyl group to the sulfonamide nitrogen.

  • Neutral State Stabilization: The phenolic hydrogen often forms an intramolecular hydrogen bond with the sulfonamide nitrogen (O-H···N) or the sulfonyl oxygens (O-H···O=S). This stabilization of the neutral form typically increases the energy required to remove a proton, slightly raising the pKa compared to para-isomers.

  • Anion Stabilization: Upon deprotonation of the sulfonamide nitrogen, the resulting anion (N⁻) can be stabilized by the phenolic hydrogen (O-H···N⁻). If this interaction is strong, it lowers the pKa.[1][2]

  • Net Result: The predicted value of 8.81 suggests that the electron-withdrawing power of the mesyl group dominates, but the value is likely 0.3–0.5 units higher than a theoretical N-phenylmethanesulfonamide lacking the ortho-OH interaction.

Theoretical Prediction Framework

The predicted pKa of 8.81 is derived from Quantitative Structure-Property Relationship (QSPR) algorithms (e.g., ACD/Labs, ChemAxon) which utilize Hammett constants and fragment-based descriptors.

Ionization Equilibrium Diagram

The following diagram illustrates the stepwise ionization pathway. The Sulfonamide Nitrogen is the first site of deprotonation (pKa₁), followed by the Phenolic Oxygen (pKa₂).

IonizationPathway Neutral Neutral Species (N-H, O-H) Dominant at pH < 8.0 MonoAnion Mono-Anion (N-, O-H) Dominant at pH 9.0 - 10.0 Neutral->MonoAnion pKa1 ≈ 8.81 (Sulfonamide Deprotonation) DiAnion Di-Anion (N-, O-) Dominant at pH > 11.0 MonoAnion->DiAnion pKa2 ≈ 10.5 (Phenol Deprotonation) Note Intramolecular H-Bond (OH...N) Stabilizes Neutral Form Note->Neutral

Figure 1: Stepwise ionization equilibrium of N-(2-hydroxyphenyl)methanesulfonamide. The sulfonamide nitrogen is the primary acidic center.

Comparative Data Table
CompoundpKa (Primary)Ionization SiteElectronic Influence
N-(2-hydroxyphenyl)methanesulfonamide 8.81 (Pred) Sulfonamide N-H Mesyl (-I) + Ortho H-bond
N-phenylmethanesulfonamide~8.32 (Exp)Sulfonamide N-HMesyl (-I) only
2-Aminophenol4.78 (Base) / 9.97 (Acid)Phenolic O-HResonance (+R)
Methanesulfonamide10.8 (Exp)Sulfonamide N-HWeak acidity (Alkyl substituent)

Note: The N-phenyl group increases acidity (lowers pKa) compared to simple methanesulfonamide (10.[1]8) due to phenyl ring resonance.[1] The ortho-OH in our target molecule modulates this slightly.

Experimental Validation Protocols

For researchers needing to validate this prediction for regulatory or formulation purposes, the Potentiometric Titration method is the gold standard, supplemented by UV-Metric pKa determination if solubility is low.

Protocol: Potentiometric Titration (GlpKa)

This method measures the pH change as a function of added titrant (KOH), allowing direct calculation of the pKa.

Reagents & Equipment:

  • Automatic Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).[1]

  • 0.1 M KOH (standardized).[1]

  • Ionic Strength Adjuster (0.15 M KCl).[1]

  • Co-solvent: Methanol or DMSO (if water solubility < 0.1 mg/mL).[1]

Workflow:

  • Dissolution: Dissolve ~3-5 mg of N-(2-hydroxyphenyl)methanesulfonamide in 20 mL of degassed water/KCl solution. If insoluble, use a Water/Methanol gradient (e.g., 20%, 40%, 60% MeOH) and extrapolate to 0% solvent (Yasuda-Shedlovsky extrapolation).

  • Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure the molecule is fully protonated (though the sulfonamide is neutral here, the amine of any hydrolysis impurity would be protonated).[1]

  • Titration: Titrate with 0.1 M KOH up to pH 12.0.

  • Data Analysis: Plot pH vs. Volume of KOH. The inflection point at pH ~8.8 represents the pKa of the sulfonamide nitrogen.[1]

Protocol: UV-Metric Titration

Since the ionization of the sulfonamide and phenol groups alters the conjugated π-system, the UV absorption spectrum changes with pH. This method is superior for low-solubility compounds.[1]

Workflow Diagram:

ExperimentalWorkflow Step1 Sample Preparation 10 µM in Buffer Solution Step2 Sequential pH Adjustment (pH 2.0 to 12.0) Step1->Step2 Step3 UV-Vis Scanning (200 - 400 nm) Step2->Step3 Step4 Isosbestic Point Detection Confirm Equilibrium Step3->Step4 Step5 Multi-wavelength Analysis Calculate pKa Step4->Step5

Figure 2: UV-Metric pKa determination workflow. The shift in λ-max allows precise calculation of the ionization constant.

Implications for Drug Development[2][3][4]

Solubility & Permeability (ADME)
  • Stomach (pH 1-3): The molecule exists in its neutral form.[1] Solubility will be limited by its intrinsic hydrophobicity (LogP ~ 0.6 - 0.9).[1]

  • Intestine (pH 6-7.5): As pH approaches the pKa (8.81), the fraction of ionized species increases slightly, but the neutral form remains dominant. This ensures high membrane permeability via passive diffusion.[1]

  • Formulation: To create a liquid formulation, the pH must be adjusted to > 9.8 (pKa + 1) to ensure >90% ionization and maximal solubility.

Chemical Stability

The sulfonamide bond is generally stable to hydrolysis.[1] However, the presence of the ortho-hydroxyl group can facilitate oxidative degradation (to quinone imines) under high pH conditions. It is recommended to store solutions at neutral pH (pH 6-7) protected from light.[1]

References

  • ChemicalBook. (2024).[1] Methanesulfonamide, N-(2-hydroxyphenyl)- Properties and Predicted pKa. Retrieved from

  • PubChem. (2024).[1][3] N-[2-(hydroxymethyl)phenyl]methanesulfonamide Compound Summary. (Used for structural analog comparison). National Library of Medicine.[1] Retrieved from

  • Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019).[1] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6368-6381.[1] (Validates sulfonamide pKa prediction methodologies). Retrieved from

  • BenchChem. (2025).[1][2][4] Methanesulfonamide: A Comprehensive Technical Guide to its Acidity. Retrieved from

Sources

Foundational

N-(2-hydroxyphenyl)methanesulfonamide molecular weight and formula

Molecular Architecture, Synthetic Protocols, and Physicochemical Characterization Executive Summary This technical guide provides a comprehensive analysis of N-(2-hydroxyphenyl)methanesulfonamide (CAS: 6912-38-5), a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Protocols, and Physicochemical Characterization

Executive Summary

This technical guide provides a comprehensive analysis of N-(2-hydroxyphenyl)methanesulfonamide (CAS: 6912-38-5), a critical intermediate in medicinal chemistry and coordination complex synthesis. Structurally characterized by a methanesulfonyl group attached to the nitrogen of ortho-aminophenol, this molecule serves as a versatile scaffold for exploring bioisosteric replacements and benzoxazole synthesis.[1] This document details its molecular specifications, validated synthetic pathways, spectral characteristics, and application logic for researchers in drug discovery.

Part 1: Molecular Identity & Physicochemical Profile[2]

The core identity of N-(2-hydroxyphenyl)methanesulfonamide lies in its dual-functionality: it possesses both a phenolic hydroxyl group and a sulfonamide moiety in an ortho arrangement. This proximity facilitates unique intramolecular hydrogen bonding, influencing its lipophilicity and receptor binding kinetics.[1]

Molecular Specifications
ParameterSpecificationNotes
IUPAC Name N-(2-hydroxyphenyl)methanesulfonamideAlternate: N-Mesyl-2-aminophenol
CAS Registry Number 6912-38-5
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol Monoisotopic Mass: 187.0303 Da
SMILES CS(=O)(=O)Nc1ccccc1O
InChIKey YJASRJZSSUOGKB-UHFFFAOYSA-N
Appearance Off-white to pale beige crystalline solid
Physicochemical Properties[1][2]
  • Acidity (pKa): The compound exhibits two ionizable protons.[1] The sulfonamide N-H typically has a pKa in the range of 9.5–10.5, while the phenolic O-H is slightly more acidic (pKa ~9.5–10.0). The ortho interaction may perturb these values compared to para isomers.[1]

  • Solubility Profile:

    • High: DMSO, Methanol, Ethanol, Acetone.

    • Moderate: Ethyl Acetate, Dichloromethane.[1]

    • Low: Water (neutral pH), Hexanes.[1]

  • Hydrogen Bonding: The molecule acts as a "conformational lock" due to the intramolecular hydrogen bond between the phenolic hydrogen and the sulfonyl oxygen (O-H···O=S) or the sulfonamide hydrogen and the phenolic oxygen (N-H···O). This reduces the apparent polar surface area (PSA), potentially enhancing membrane permeability.

Part 2: Synthetic Pathways & Mechanistic Insight

Chemoselectivity Logic

The synthesis of N-(2-hydroxyphenyl)methanesulfonamide from 2-aminophenol requires careful control of chemoselectivity. 2-Aminophenol contains two nucleophilic sites: the amine (-NH₂) and the phenol (-OH).

  • Nucleophilicity: Under neutral or mildly basic conditions, the nitrogen atom is significantly more nucleophilic than the oxygen.[1]

  • Reaction Control: To prevent O-sulfonylation or N,O-bis-sulfonylation, the reaction is conducted at controlled temperatures (0°C) with stoichiometric control of the electrophile (Methanesulfonyl chloride).

Validated Synthetic Protocol

Reagents: 2-Aminophenol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.05 eq), Pyridine (Solvent/Base), Dichloromethane (DCM, optional co-solvent).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-aminophenol (10 mmol, 1.09 g) in dry Pyridine (10 mL) or a DCM/Pyridine mixture (1:1) under an inert nitrogen atmosphere.[1]

  • Addition: Cool the solution to 0°C using an ice bath. Add Methanesulfonyl chloride (10.5 mmol, 0.81 mL) dropwise over 15 minutes. Critical: Rapid addition causes localized heating and promotes O-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Quenching: Pour the reaction mixture into cold 1M HCl (50 mL) to neutralize the pyridine and precipitate the product.

  • Extraction/Purification: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from Ethanol/Water or Toluene to yield pure N-(2-hydroxyphenyl)methanesulfonamide.[1]

Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic attack and the base-mediated deprotonation pathway.

SynthesisMechanism Start 2-Aminophenol (Nucleophile) Intermediate Tetrahedral Intermediate (Transition State) Start->Intermediate N-attack on S Reagent Methanesulfonyl Chloride (Electrophile) Reagent->Intermediate Product N-(2-hydroxyphenyl) methanesulfonamide Intermediate->Product Elimination of Cl- Byproduct HCl (Pyridine salt) Intermediate->Byproduct Base Pyridine (Proton Scavenger) Base->Byproduct Captures H+

Caption: Mechanistic pathway for the selective N-sulfonylation of 2-aminophenol.

Part 3: Structural Characterization

Verification of the product requires confirming the presence of the sulfonamide group and the retention of the phenolic hydroxyl.[1]

Spectroscopic Signatures
TechniqueSignalAssignment/Interpretation
¹H NMR (DMSO-d₆)δ 2.9–3.0 ppm (s, 3H)Methyl group (-SO₂CH₃). Characteristic singlet.
δ 6.8–7.5 ppm (m, 4H)Aromatic protons . Pattern depends on substitution, typically two doublets and two triplets.[1]
δ 9.0–9.5 ppm (s, 1H)Sulfonamide N-H . Broad singlet, exchangeable with D₂O.
δ 9.8–10.2 ppm (s, 1H)Phenolic O-H . Broad singlet, often downfield due to H-bonding.[1]
IR Spectroscopy 3200–3400 cm⁻¹Broad O-H and N-H stretching bands.[1]
1330 cm⁻¹ & 1150 cm⁻¹Sulfonyl (O=S=O) asymmetric and symmetric stretches.[1] Diagnostic for sulfonamide formation.
Mass Spectrometry m/z 188 [M+H]⁺Protonated molecular ion (ESI+).[1]
m/z 186 [M-H]⁻Deprotonated ion (ESI-), stable due to resonance delocalization.

Part 4: Pharmaceutical & Research Applications[6][7][8][9]

Bioisosterism and Scaffold Utility

N-(2-hydroxyphenyl)methanesulfonamide is a valuable fragment in drug design:

  • Carboxylic Acid Bioisostere: The sulfonamide moiety (pKa ~10) mimics the acidity and H-bonding capability of carboxylic acids but with different lipophilicity profiles.

  • Benzoxazole Precursor: Under dehydrating conditions (e.g., P₂O₅ or Mitsunobu conditions), this molecule cyclizes to form 2-methylbenzoxazole derivatives, which are privileged scaffolds in anticancer and antimicrobial research.

Biological Context

While not a drug itself, this motif appears in:

  • COX-2 Inhibitors: The methanesulfonamide group is a pharmacophore for COX-2 selectivity (e.g., Nimesulide analogs), reducing gastrointestinal toxicity associated with traditional NSAIDs.[1][2]

  • Metabolites: It is a potential metabolite of drugs containing the N-mesyl-aniline substructure, formed via hydroxylation of the phenyl ring.[1]

Structural Logic Flow

The diagram below outlines the decision-making process for utilizing this scaffold in lead optimization.

Applications Core N-(2-hydroxyphenyl) methanesulfonamide Path1 Cyclization Core->Path1 Dehydration (-H2O) Path2 Lead Optimization Core->Path2 SAR Study Path3 Coordination Chem Core->Path3 Metal Binding Result1 2-Substituted Benzoxazoles (Anticancer/Antimicrobial) Path1->Result1 Result2 Bioisostere for Salicylic Acid derivatives Path2->Result2 Result3 N,O-Bidentate Ligands (Metal Complexes) Path3->Result3

Caption: Utilization pathways for the N-(2-hydroxyphenyl)methanesulfonamide scaffold.

References

  • PubChem. (n.d.).[1][3][4] Methanesulfonamide, N-(2-hydroxyphenyl)-.[3][5][6][7] National Center for Biotechnology Information.[1] Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025).[1] Synthesis and Biological Activity of Sulfonamide Derivatives. Retrieved from [Link]

  • ChemSynthesis. (2025).[1] Synthesis of N-(2-hydroxyphenyl)methanesulfonamide. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Quantum Chemical Calculations for N-(2-hydroxyphenyl)methanesulfonamide

Abstract This guide provides a comprehensive technical overview of the application of quantum chemical calculations to the study of N-(2-hydroxyphenyl)methanesulfonamide, a molecule of interest in medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to the study of N-(2-hydroxyphenyl)methanesulfonamide, a molecule of interest in medicinal chemistry.[1][2][3] As researchers and drug development professionals increasingly rely on computational methods to accelerate discovery, a foundational understanding of the underlying principles and practical workflows is paramount. This document outlines the theoretical basis for common quantum chemical methods, offers a step-by-step protocol for performing calculations, and details the interpretation of key molecular properties. By integrating theoretical expertise with practical application, this guide serves as a valuable resource for scientists seeking to leverage computational chemistry for the rational design and analysis of novel therapeutic agents.

Introduction: The Significance of N-(2-hydroxyphenyl)methanesulfonamide and the Role of In Silico Analysis

N-(2-hydroxyphenyl)methanesulfonamide belongs to the sulfonamide class of compounds, a cornerstone of medicinal chemistry renowned for a wide spectrum of pharmacological activities.[1][2][3] The specific arrangement of the hydroxyl and methanesulfonamide groups on the phenyl ring suggests potential for diverse intermolecular interactions, making it a candidate for various biological targets. Quantum chemical calculations offer a powerful lens through which to explore the intrinsic properties of this molecule at the electronic level.[4] These in silico methods provide insights that are often difficult or impossible to obtain through experimental means alone, enabling a deeper understanding of molecular structure, reactivity, and potential biological activity.[5][6][7]

The primary objective of applying quantum chemistry to N-(2-hydroxyphenyl)methanesulfonamide is to construct a detailed electronic and structural profile. This includes determining its most stable three-dimensional conformation, mapping its electron density distribution, and calculating its molecular orbital energies. Such information is invaluable for predicting how the molecule will interact with biological macromolecules, such as enzymes and receptors, a critical step in the drug discovery pipeline.[8]

Theoretical Foundations: A Curated Overview of Quantum Chemical Methods

The selection of an appropriate theoretical method is a critical decision in computational chemistry, directly impacting the accuracy and computational cost of the study.[9] For a molecule like N-(2-hydroxyphenyl)methanesulfonamide, a balance between these factors is essential.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used method for quantum chemical calculations on medium-sized organic molecules.[10][11] Unlike traditional wave-function based methods, DFT calculates the total energy of a system based on its electron density. This approach offers a remarkable balance of computational efficiency and accuracy, making it well-suited for the study of drug-like molecules.

A key aspect of DFT is the choice of the exchange-correlation functional, which approximates the complex many-body electronic interactions. For N-(2-hydroxyphenyl)methanesulfonamide, hybrid functionals such as B3LYP have consistently demonstrated robust performance in predicting molecular geometries and electronic properties.[12]

Basis Sets: The Building Blocks of Molecular Orbitals

In practical quantum chemical calculations, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as basis functions, centered on each atom.[13][14][15] This set of functions is referred to as the basis set.[13][15] The size and flexibility of the basis set directly influence the accuracy of the calculation.

For molecules containing second-row elements like sulfur, it is crucial to employ basis sets that include polarization and diffuse functions . A commonly used and reliable choice for this type of system is the 6-311++G(d,p) basis set.[12] The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions and anions. The "(d,p)" denotes the addition of polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the electron density.[16]

A Practical Workflow for the Quantum Chemical Analysis of N-(2-hydroxyphenyl)methanesulfonamide

This section provides a detailed, step-by-step protocol for performing quantum chemical calculations on N-(2-hydroxyphenyl)methanesulfonamide. This workflow is designed to be adaptable to various quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[17][18][19]

Step 1: Molecular Structure Input and Initial Geometry

The first step is to generate the 3D coordinates of N-(2-hydroxyphenyl)methanesulfonamide. This can be accomplished using molecular building software or by retrieving the structure from a chemical database like PubChem. It is important to start with a reasonable initial geometry, although the subsequent optimization step will refine this structure.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.[20] This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached.

Protocol:

  • Select the desired level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Initiate the geometry optimization calculation.

  • Monitor the convergence of the calculation, ensuring that the forces on the atoms and the energy change between steps fall below the defined thresholds.

Step 3: Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is essential for two primary reasons.[21][22][23][24] First, it confirms that the optimized structure is a true energy minimum.[24] A stable structure will have no imaginary frequencies.[24] Second, it provides the predicted infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation.[12][25]

Protocol:

  • Use the optimized geometry from the previous step as the input.

  • Perform a frequency calculation at the same level of theory.

  • Analyze the output to ensure the absence of imaginary frequencies.

  • Visualize the vibrational modes to understand the nature of the molecular motions.

Below is a diagram illustrating the computational workflow:

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Results Analysis Input_Molecule 1. Input Molecular Structure Geometry_Optimization 2. Geometry Optimization Input_Molecule->Geometry_Optimization Frequency_Calculation 3. Vibrational Frequency Analysis Geometry_Optimization->Frequency_Calculation Confirmation 4. Confirmation of Energy Minimum Frequency_Calculation->Confirmation Property_Calculation 5. Calculation of Molecular Properties Confirmation->Property_Calculation Interpretation 6. Interpretation and Correlation with Experimental Data Property_Calculation->Interpretation G cluster_orbitals Frontier Orbitals cluster_potential Electrostatic Potential cluster_reactivity Reactivity Descriptors Calculated_Properties Calculated Properties HOMO HOMO Energy Calculated_Properties->HOMO LUMO LUMO Energy Calculated_Properties->LUMO HOMO_LUMO_Gap HOMO-LUMO Gap Calculated_Properties->HOMO_LUMO_Gap MEP MEP Surface Calculated_Properties->MEP Fukui Fukui Functions Calculated_Properties->Fukui Implications Chemical & Biological Implications HOMO->Implications Electron Donating Ability LUMO->Implications Electron Accepting Ability HOMO_LUMO_Gap->Implications Chemical Reactivity MEP->Implications Intermolecular Interactions Fukui->Implications Site-Specific Reactivity

Caption: Relationship between calculated properties and their implications.

Data Presentation

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: Calculated Electronic Properties of N-(2-hydroxyphenyl)methanesulfonamide

PropertyValue (Hartree)Value (eV)
Total Energy[Insert Value][Insert Value]
HOMO Energy[Insert Value][Insert Value]
LUMO Energy[Insert Value][Insert Value]
HOMO-LUMO Gap[Insert Value][Insert Value]

Table 2: Predicted Vibrational Frequencies and Assignments

Frequency (cm⁻¹)IntensityAssignment
[Insert Value][Insert Value]O-H stretch
[Insert Value][Insert Value]N-H stretch
[Insert Value][Insert Value]S=O asymmetric stretch
[Insert Value][Insert Value]S=O symmetric stretch
[Insert Value][Insert Value]C-N stretch
[Insert Value][Insert Value]S-N stretch

Note: The values in these tables are placeholders and would be populated with the results from the actual quantum chemical calculations.

Conclusion and Future Directions

Quantum chemical calculations provide a robust and insightful framework for the detailed characterization of N-(2-hydroxyphenyl)methanesulfonamide. The methodologies and workflows outlined in this guide offer a clear path for researchers to obtain reliable predictions of its structural, electronic, and reactive properties. The integration of these computational insights with experimental data is crucial for a comprehensive understanding of this molecule's potential as a therapeutic agent. Future computational studies could explore its interactions with specific biological targets through molecular docking and molecular dynamics simulations, further guiding the drug development process.

References

  • Sheikhi, M., et al. (2017). Interaction between new synthesized derivative of (E,E)-azomethines and BN(6,6-7) nanotube for medical applications: Geometry optimization, molecular structure, spectroscopic (NMR, UV/Vis, excited state), FMO, MEP and HOMO-LUMO investigations. Journal of Molecular Structure, 1146, 881-888. [Link]

  • Li, X., Shahab, S., & Labanava, A. (2022). QUANTUM-CHEMICAL CALCULATION OF THE N-(2-hydroxy-3,5 DIISOPROPYLPHENYL)METHANESULFONAMIDE. SAKHAROV READINGS 2022: ENVIRONMENTAL PROBLEMS OF THE XXI CENTURY, 381-383. [Link]

  • Noor, F., et al. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. RSC Chemical Biology, 4(10), 789-800. [Link]

  • Ullah, H., et al. (2022). Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. Scientific Reports, 12(1), 16963. [Link]

  • Sun, P., et al. (2022). QUANTUM-CHEMICAL CALCULATION OF N-(5-(TERT-BUTY1)-2- HYDROXYPHENYL)METHANESULFONAMIDE WITH ANTIOXIDANT ACTIVITY. SAKHAROV READINGS 2022: ENVIRONMENTAL PROBLEMS OF THE XXI CENTURY, 386-388. [Link]

  • Maeda, T., et al. (2022). Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. JACS Au, 2(5), 1146-1154. [Link]

  • Sheikhi, M., et al. (2017). 381 QUANTUM-CHEMICAL CALCULATION OF THE N-(2-hydroxy-3,5-DIISOPROPYLPHENYL)METHANESULFONAMIDE. SAKHAROV READINGS 2017: ENVIRONMENTAL PROBLEMS OF THE XXI CENTURY, 381-383. [Link]

  • H-C., D., et al. (2020). Quantum Chemistry Calculations for Metabolomics: Focus Review. Journal of the American Chemical Society, 142(28), 12053-12069. [Link]

  • Owolabi, T. M., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7468. [Link]

  • ChemSynthesis. (2025). N-(4-hydroxyphenyl)methanesulfonamide. [Link]

  • PubChem. (2025). N-(4-acetyl-2-hydroxyphenyl)methanesulfonamide. [Link]

  • Sherrill, C. D. (n.d.). Basis Sets in Quantum Chemistry. Georgia Institute of Technology. [Link]

  • Gordon Research Group. (n.d.). The General Atomic and Molecular Electronic Structure System (GAMESS). Iowa State University. [Link]

  • Q-Chem. (n.d.). Vibrational Analysis. [Link]

  • Patsnap. (2026). How to Interpret Quantum Chemistry Results for Experiments. [Link]

  • Bragitoff. (2019, May 13). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE [Video]. YouTube. [Link]

  • FAccTs. (n.d.). ORCA. [Link]

  • ResearchGate. (2022). (PDF) Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III) ion. [Link]

  • Chem Help ASAP. (2019, January 14). Creating and running a simple DFT calculation in GaussView / Gaussian [Video]. YouTube. [Link]

  • Wikipedia. (2023, November 28). Basis set (chemistry). [Link]

  • Qcore. (n.d.). Vibrational frequency calculations. [Link]

  • ResearchGate. (2018). (PDF) Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]

  • Taylor & Francis Online. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. [Link]

  • Grimme, S., & Brandenburg, J. G. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(1), e202112434. [Link]

  • Q-Chem. (n.d.). Introduction to Basis Sets. [Link]

  • ACS Publications. (2024). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. [Link]

  • Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. [Link]

  • ORCA Forum. (2025). ORCA 6.1.1 has been released! [Link]

  • The Brutal Programer. (2023, July 18). Tutorial Introduction to DFT (Density Functional Theory) [Video]. YouTube. [Link]

  • ChemicalRegister. (n.d.). Methanesulfonamide, N-cyclohexyl-N-(2-hydroxy-2-phenylethyl)-. [Link]

  • AIP Publishing. (2020). The ORCA quantum chemistry program package. [Link]

  • Wikipedia. (2023, December 2). Quantum chemistry. [Link]

  • Rowan Scientific. (n.d.). Frequencies and Thermochemistry. [Link]

  • Agile Molecule. (n.d.). GAMESS, Gaussian - software for Quantum Chemistry. [Link]

  • TMPChem. (2021, February 14). Basis Sets part 1 [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2021). Computational analysis of the vibrational spectra and structure of aqueous cytosine. [Link]

  • Matter Modeling Stack Exchange. (2025). What software shall I use for DFT on an organic molecule? [Link]

  • Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society, 29(7), 1464-1473. [Link]

  • University of Hong Kong. (n.d.). ORCA – An ab initio, DFT and semiempirical SCF-MO package. [Link]

  • Wikipedia. (2023, September 21). GAMESS (US). [Link]

  • University of Southampton. (n.d.). Lecture 8 Gaussian basis sets CHEM6085: Density Functional Theory. [Link]

  • Ohio Supercomputer Center. (n.d.). ORCA. [Link]

  • DIPC. (n.d.). GAMESS - DIPC Technical Documentation. [Link]

  • Google Patents. (n.d.).
  • Journal of Population Therapeutics and Clinical Pharmacology. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • ResearchGate. (n.d.). Molecular structure of (a) N-(4-hydroxyphenyl)acetamide (N4HPA: C8H9NO2). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-(2-Hydroxyphenyl)methanesulfonamide as a Scaffold for Novel Drug Design

Abstract & Core Directive This guide details the utility of N-(2-hydroxyphenyl)methanesulfonamide (2-HPMS) as a privileged scaffold in medicinal chemistry. Unlike its para-isomer (a paracetamol analogue), the ortho-subst...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the utility of N-(2-hydroxyphenyl)methanesulfonamide (2-HPMS) as a privileged scaffold in medicinal chemistry. Unlike its para-isomer (a paracetamol analogue), the ortho-substituted 2-HPMS offers a unique geometry that facilitates intramolecular hydrogen bonding and serves as a critical precursor for selective COX-2 inhibitors (e.g., NS-398 analogues) and HIF-1


 pathway modulators . This document provides a validated synthesis protocol, structural activity relationship (SAR) insights, and a self-validating biological evaluation workflow.

Introduction: The "Ortho-Effect" in Sulfonamide Design

The sulfonanilide moiety (


) is a classic pharmacophore. However, the positioning of the hydroxyl group in 2-HPMS introduces specific physicochemical properties:
  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group can donate a hydrogen bond to the sulfonyl oxygen, locking the conformation and potentially improving membrane permeability (LogP) compared to the para-isomer.

  • Synthetic Versatility: The phenolic hydroxyl serves as a nucleophilic handle for O-alkylation, allowing access to the "side pocket" of the COX-2 enzyme—a strategy utilized in the design of NS-398 (

    
    -[2-(cyclohexyloxy)-4-nitrophenyl]methanesulfonamide).
    
  • Bioisosterism: The methanesulfonamido group (

    
    ) acts as a non-basic bioisostere of the acetyl group, offering different metabolic stability and polarity profiles.
    

Validated Synthesis Protocol

Objective

Synthesize N-(2-hydroxyphenyl)methanesulfonamide from 2-aminophenol with >90% purity.

Reagents
  • Reactant A: 2-Aminophenol (MW: 109.13 g/mol ) - Purify by sublimation if dark.

  • Reactant B: Methanesulfonyl chloride (MsCl) (MW: 114.55 g/mol , d=1.48 g/mL).

  • Solvent/Base: Pyridine (Anhydrous).

  • Workup: HCl (1M), Ethyl Acetate, Brine.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 2-aminophenol (10.9 g, 100 mmol) in anhydrous pyridine (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0°C using an ice-water bath. Rationale: Low temperature prevents O-sulfonylation (ester formation).

  • Addition:

    • Add Methanesulfonyl chloride (8.5 mL, 110 mmol) dropwise over 30 minutes via a pressure-equalizing addition funnel.

    • Critical Checkpoint: The solution should turn from clear/light brown to orange/red, but no precipitate should form immediately.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Monitoring: Spot TLC (50% EtOAc/Hexane). Product

      
       ~0.4; Starting material 
      
      
      
      ~0.6 (stains with ninhydrin).
  • Workup (The "Pyridine Removal" Step):

    • Pour the reaction mixture into ice-cold 2M HCl (300 mL) . Rationale: Pyridine converts to water-soluble pyridinium chloride; the sulfonamide product precipitates.

    • Extract with Ethyl Acetate (3 x 100 mL) .

    • Wash combined organics with water (2x) and brine (1x). Dry over

      
      .
      
  • Purification:

    • Concentrate in vacuo.

    • Recrystallize from Ethanol/Water (1:3).

    • Yield Target: 75-85% (White to off-white crystals).

Characterization Data (Self-Validation)
ParameterExpected ValueDiagnostic Signal
Melting Point 98–100 °CSharp range indicates purity.

H NMR (DMSO-

)

2.95 (s, 3H)
Methyl singlet (Ms group).

H NMR (DMSO-

)

9.10 (s, 1H)
Sulfonamide -NH (D

O exchangeable).
IR Spectroscopy 1320, 1150 cm

S=O asymmetric/symmetric stretch .

Scaffold Utility & SAR Strategy

The 2-HPMS scaffold is a template. Drug activity is modulated by derivatizing the Phenolic Oxygen (


-R)  and the Aromatic Ring (

-R)
.
Visualizing the SAR Logic

SAR_Logic Scaffold N-(2-hydroxyphenyl) methanesulfonamide (Core) Site_O Phenolic -OH (Position 2) Scaffold->Site_O Site_N Sulfonamide -NH (H-Bond Donor) Scaffold->Site_N Site_Ar Aromatic Ring (Position 4/5) Scaffold->Site_Ar Outcome_O COX-2 Selectivity (Bulky ethers fit side-pocket) Site_O->Outcome_O Alkylation Outcome_N pKa Modulation (Bioisostere of Acetyl) Site_N->Outcome_N Substitution Outcome_Ar Potency Tuning (e.g., -NO2, -F) Site_Ar->Outcome_Ar Electrophilic Sub.

Caption: SAR map illustrating the three vectors for optimizing 2-HPMS derivatives for COX-2 selectivity and pharmacokinetic properties.

Key Modification: O-Alkylation for COX-2 Selectivity

To mimic the activity of NS-398 , the hydroxyl group must be alkylated with bulky lipophilic groups (e.g., cyclohexyl, isopropyl).

  • Protocol: React 2-HPMS with alkyl halide (R-X) and

    
     in DMF at 60°C.
    
  • Mechanistic Insight: The bulky ether group forces the sulfonamide into a specific orientation that fits the larger hydrophobic channel of COX-2, which is absent in COX-1 (the "Side Pocket" theory).

Biological Evaluation: COX-2 Inhibition Assay

Assay Principle

A colorimetric COX (ovine/human) screening assay measures the peroxidase activity of the heme-COX complex. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is monitored at 590 nm.

Experimental Workflow
  • Enzyme Prep: Reconstitute lyophilized COX-1 and COX-2 enzymes in Tris buffer (pH 8.0).

  • Inhibitor Incubation:

    • Add 10

      
      L of test compound (dissolved in DMSO) to reaction wells.
      
    • Add 10

      
      L of Enzyme (COX-1 or COX-2).
      
    • Incubate for 10 minutes at 25°C . Critical: This allows the inhibitor to bind the active site before substrate competition.

  • Reaction Initiation:

    • Add 10

      
      L Arachidonic Acid (Substrate) + TMPD.
      
  • Measurement:

    • Read Absorbance (590 nm) after 2 minutes.

Data Analysis & Selectivity Index (SI)

Calculate % Inhibition:



Selectivity Index (SI):



  • Target: SI > 50 indicates a highly selective COX-2 inhibitor (reduced gastrointestinal toxicity).

Computational Modeling (Docking Protocol)

To validate the design in silico before synthesis:

  • Protein Prep: Download PDB ID: 3LN1 (Celecoxib-bound COX-2). Remove water; add polar hydrogens.

  • Ligand Prep: Minimize energy of 2-HPMS derivatives (MMFF94 force field).

  • Grid Generation: Center grid box on the co-crystallized ligand (Celecoxib).

  • Key Interactions to Monitor:

    • Arg120: Hydrogen bond with the sulfonamide oxygen.

    • Tyr355: Hydrogen bond with the sulfonamide nitrogen.

    • Val523: Hydrophobic interaction with the O-alkyl group (Selectivity filter).

References

  • National Institutes of Health (NIH). (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review. PubMed. Retrieved from [Link]

  • Junttila, M. H., & Hormi, O. O. (2009). Methanesulfonamide: a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations.[1][2] Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Cyclooxygenase-2 (COX-2) Inhibiting Properties of 1,5-Diarylpyrazoles. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Screening Strategies for N-(2-hydroxyphenyl)methanesulfonamide Analogs

Abstract & Strategic Rationale The N-(2-hydroxyphenyl)methanesulfonamide scaffold represents a privileged pharmacophore in medicinal chemistry, most notably recognized as the core substructure of NS-398 , a pioneering se...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The N-(2-hydroxyphenyl)methanesulfonamide scaffold represents a privileged pharmacophore in medicinal chemistry, most notably recognized as the core substructure of NS-398 , a pioneering selective Cyclooxygenase-2 (COX-2) inhibitor. While the sulfonamide moiety drives active site anchoring via Arg120 interactions, the ortho-substitution pattern (often an ether or hydroxyl group) dictates isoform selectivity (COX-2 vs. COX-1) and metabolic stability.

The Challenge: Screening analogs of this class presents a specific liability: the electron-rich phenol/aniline core can act as a redox cycler or radical scavenger. In peroxidase-coupled assays (standard for COX screening), this can lead to high false-positive rates by quenching the signal reporter rather than inhibiting the enzyme.

The Solution: This guide details a Triage-Based HTS Workflow designed to:

  • Quantify COX-2 potency using a high-sensitivity fluorometric readout.[1]

  • Validating selectivity against COX-1 early in the funnel.

  • Crucially , filter out "pan-assay interference compounds" (PAINS) caused by redox activity inherent to the hydroxyphenyl core.

HTS Workflow Visualization

The following decision tree outlines the logical flow from library screening to hit validation.

HTS_Workflow Library Compound Library (Sulfonamide Analogs) Primary Primary Screen: Biochemical COX-2 Inhibition (ADHP Fluorometric) Library->Primary Threshold Hit Cutoff (>50% Inhibition @ 10 µM) Primary->Threshold Threshold->Library Fail (Discard) Counter Counter Screen: Biochemical COX-1 Inhibition (Selectivity Profiling) Threshold->Counter Pass Interference False Positive Check: Peroxidase-Independent Redox Assay Counter->Interference Selectivity Index > 50x Cellular Cellular Validation: LPS-induced PGE2 in RAW 264.7 Macrophages Interference->Cellular Non-Redox Active Lead Validated Lead (High Potency/Selectivity) Cellular->Lead

Figure 1: Triage workflow prioritizing selectivity and eliminating redox false positives common in phenolic sulfonamides.

Primary Assay: Fluorometric COX-2 Inhibition (ADHP)

The preferred HTS method utilizes the peroxidase activity of COX-2. The enzyme converts Arachidonic Acid (AA) to PGG2, and subsequently reduces PGG2 to PGH2. This reduction is coupled to the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent Resorufin .

Mechanism of Action[2][3][4]
  • Target: Recombinant Human COX-2[2][3]

  • Substrate: Arachidonic Acid (AA) + ADHP

  • Readout: Fluorescence (

    
    )[4]
    
Protocol: 384-Well Plate Format

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM EDTA, 1 µM Heme.

  • Enzyme: Human recombinant COX-2 (Caution: Avoid freeze-thaw cycles).[3][4]

  • Substrate Mix: 100 µM Arachidonic Acid + 50 µM ADHP (Prepare fresh in ethanol/buffer).

Step-by-Step Procedure:

  • Compound Dispensing:

    • Dispense 100 nL of test compounds (in DMSO) into black, flat-bottom 384-well plates (e.g., Corning 3575).

    • Controls:

      • High Control (HC): DMSO only (100% Activity).

      • Low Control (LC): 10 µM DuP-697 or Celecoxib (0% Activity).

  • Enzyme Addition:

    • Add 10 µL of COX-2 Enzyme solution (diluted to approx. 0.5 U/well) to all wells.

    • Critical Step: Incubate for 15 minutes at 25°C . Sulfonamide inhibitors (like NS-398) often exhibit time-dependent inhibition . Skipping this pre-incubation will underestimate potency.

  • Reaction Initiation:

    • Add 10 µL of Substrate Mix (AA + ADHP).

  • Kinetic Read:

    • Immediately read fluorescence on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Settings: Ex 535 nm / Em 590 nm.

    • Mode: Kinetic read every 60 seconds for 15 minutes.

  • Data Processing:

    • Calculate the slope (RFU/min) of the linear portion of the curve.

    • Determine % Inhibition relative to HC and LC slopes.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
High Background Spontaneous ADHP oxidationProtect ADHP from light; prepare immediately before use.
Low Signal Window Inactive Enzyme or Heme degradationEnsure Heme is added to buffer; Check enzyme specific activity.
Z' Factor < 0.5 Pipetting error or DMSO intoleranceCOX enzymes are sensitive to DMSO. Keep final DMSO < 2%.

Secondary Assay: COX-1 Selectivity Profiling

To ensure the safety profile (gastric sparing), hits must not inhibit COX-1.

Protocol Modification:

  • Repeat the Primary Assay protocol exactly, but substitute Human Recombinant COX-1 enzyme.

  • Target Criteria: Select compounds with

    
    .
    

Critical De-replication: Redox Interference Check

N-(2-hydroxyphenyl)methanesulfonamides contain a phenol group that can act as a radical scavenger. Since the primary assay relies on a radical oxidation step (ADHP


 Resorufin), compounds might quench the fluorescence chemically without inhibiting the enzyme.

Protocol:

  • Generate Resorufin chemically (or use purified Resorufin standard).

  • Incubate test compounds (at 10 µM) with Resorufin in Assay Buffer (no Enzyme, no AA).

  • Measure Fluorescence.[1][3][4][5]

  • Result Interpretation: If fluorescence decreases significantly compared to DMSO control, the compound is a fluorescence quencher or scavenger . Discard these "false positives."

Tertiary Assay: Cellular PGE2 Quantification

Biochemical potency must translate to cellular activity. We use LPS-stimulated RAW 264.7 macrophages, which upregulate COX-2.

Workflow Diagram

Cellular_Assay Cells RAW 264.7 Cells (Plated 24h) Induction Induction: LPS (1 µg/mL) + Test Compound Cells->Induction Incubation Incubation 16-18 Hours 37°C, 5% CO2 Induction->Incubation Supernatant Harvest Supernatant Incubation->Supernatant ELISA PGE2 ELISA / HTRF Quantification Supernatant->ELISA

Figure 2: Cellular validation workflow using murine macrophages.

Protocol:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Allow adherence (24h).
    
  • Treatment: Replace media with fresh DMEM containing:

    • Lipopolysaccharide (LPS) at 1 µg/mL (to induce COX-2 expression).

    • Test compounds at varying concentrations (0.1 nM – 10 µM).

  • Incubation: 18 hours at 37°C / 5% CO2.

  • Detection: Collect supernatant. Quantify Prostaglandin E2 (PGE2) using a competitive ELISA or HTRF kit (e.g., Cisbio or Cayman Chemical).

  • Viability Control: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced PGE2 is due to COX-2 inhibition, not cytotoxicity.

References

  • Futaki, N., et al. (1994). NS-398, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro.[6] Prostaglandins, 47(1), 55-59.[6]

  • Cayman Chemical. (2023). COX Fluorescent Activity Assay Kit Protocol. Cayman Chemical Product Guide.

  • Abcam. (2023). COX-2 Inhibitor Screening Kit (Fluorometric) Protocol. Abcam Application Notes.

  • Copeland, R. A., et al. (1994). Mechanism of selective inhibition of the inducible isoform of prostaglandin G/H synthase. Proceedings of the National Academy of Sciences, 91(23), 11202-11206.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.

Sources

Method

cell-based assays to evaluate N-(2-hydroxyphenyl)methanesulfonamide cytotoxicity

Application Note: Cytotoxicity Profiling of N-(2-hydroxyphenyl)methanesulfonamide (2-HPMS) Abstract & Introduction N-(2-hydroxyphenyl)methanesulfonamide (2-HPMS) is a structural isomer of the sulfonamide analog of parace...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cytotoxicity Profiling of N-(2-hydroxyphenyl)methanesulfonamide (2-HPMS)

Abstract & Introduction

N-(2-hydroxyphenyl)methanesulfonamide (2-HPMS) is a structural isomer of the sulfonamide analog of paracetamol (acetaminophen).[1] While the para-isomer (N-(4-hydroxyphenyl)methanesulfonamide) has been extensively studied for its analgesic properties and reduced hepatotoxicity profile compared to paracetamol [1], the ortho-isomer (2-HPMS) presents unique physicochemical properties due to the proximity of the hydroxyl (-OH) and sulfonamide (-NHSO₂CH₃) groups.[1] This proximity allows for intramolecular hydrogen bonding, potentially altering membrane permeability, metabolic stability, and chelating capabilities compared to its para-counterpart.[1]

This Application Note provides a rigorous workflow for evaluating the cytotoxicity of 2-HPMS. Unlike generic screening, this protocol is tailored to address the specific risks associated with aminophenol derivatives : oxidative stress, quinone-imine formation, and mitochondrial dysfunction.

Key Objectives:

  • Primary Screening: Establish IC₅₀ values using ATP-based metabolic assays.[1]

  • Mechanistic Validation: Differentiate between direct necrosis and programmed cell death (apoptosis).

  • Liability Assessment: Evaluate oxidative stress potential (ROS generation), a critical parameter for hydroxyphenyl compounds.[1]

Material Preparation & Handling

The ortho-substitution makes 2-HPMS susceptible to oxidation.[1] Proper handling is critical to prevent the formation of degradation products that could skew cytotoxicity data.

Table 1: Compound Preparation Guidelines

ParameterSpecificationTechnical Rationale
Solvent DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9%2-HPMS is lipophilic.[1] Anhydrous DMSO prevents hydrolysis and precipitation.[1]
Stock Concentration 100 mMHigh concentration allows for minimal DMSO volume (<0.5%) in final cell culture.[1]
Storage -20°C, Desiccated, DarkPhenolic compounds are light-sensitive and prone to auto-oxidation.[1]
Working Solution Prepare fresh in serum-free mediaSerum proteins (Albumin) can bind phenolic drugs, shifting the effective free concentration.[1]
Visual Check Clear, colorless solutionCritical: If the solution turns pink/brown, auto-oxidation to quinones has occurred. Discard.

Experimental Workflow Visualization

The following diagram outlines the integrated workflow for profiling 2-HPMS, moving from initial dose-ranging to mechanistic confirmation.

Workflow cluster_Assays Multiplexed Assay Endpoints Prep Compound Prep (100mM Stock in DMSO) Dilution Serial Dilution (1:3 in Media) Prep->Dilution ATP 1. Metabolic Viability (ATP / CellTiter-Glo) Dilution->ATP LDH 2. Membrane Integrity (LDH Release) Dilution->LDH ROS 3. Oxidative Stress (H2O2 / ROS-Glo) Dilution->ROS Cells Cell Seeding (HepG2 / HUVEC) Cells->Dilution  Treatment (24-48h) Analysis Data Analysis (IC50 & Mechanism) ATP->Analysis LDH->Analysis ROS->Analysis

Figure 1: Integrated Cytotoxicity Profiling Workflow.[1] Parallel assays distinguish metabolic inhibition from membrane rupture and oxidative stress.

Protocol 1: Metabolic Viability (ATP Quantitation)

Principle: The "Gold Standard" for initial toxicity screening. It measures intracellular ATP, a marker of metabolically active cells. For 2-HPMS, this is superior to MTT/MTS because phenolic compounds can sometimes directly reduce tetrazolium salts, leading to false positives (higher apparent viability) [2].[1]

Materials:

  • Cell Line: HepG2 (Liver model - relevant for metabolic activation) or HUVEC (Vascular model).[1]

  • Reagent: CellTiter-Glo® (Promega) or ATPlite™ (PerkinElmer).[1]

  • Plate: 96-well White Opaque (to maximize luminescence signal).

Step-by-Step Procedure:

  • Seeding: Plate cells at 10,000 cells/well in 100 µL media. Incubate for 24h to allow attachment.

  • Treatment:

    • Prepare a 100 mM stock of 2-HPMS.[1]

    • Perform a 1:3 serial dilution in media to generate 8 points (e.g., 300 µM down to 0.1 µM).[1]

    • Controls:

      • Vehicle Control: 0.5% DMSO (matches highest solvent concentration).[1]

      • Positive Control: 10 µM Staurosporine (induces apoptosis).[1]

      • Blank: Media only (no cells).[1]

    • Aspirate old media and add 100 µL of treatment media. Incubate for 24h or 48h.

  • Assay:

    • Equilibrate plate to Room Temperature (RT) for 30 min.

    • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).[1]

    • Orbitally shake for 2 min (lyses cells).[1]

    • Incubate at RT for 10 min (stabilizes signal).

  • Read: Measure Luminescence (Integration time: 0.5 - 1 sec).

Data Analysis: Normalize RLU (Relative Light Units) to the Vehicle Control (set as 100% viability).



Fit data to a 4-parameter logistic (4PL) curve to determine IC₅₀.[1]

Protocol 2: Mechanistic Liability (Oxidative Stress)[1]

Scientific Rationale: Hydroxyphenyl-sulfonamides are structurally related to paracetamol.[1] The toxicity of paracetamol is driven by CYP450-mediated conversion to a reactive quinone imine (NAPQI), which depletes Glutathione (GSH) and causes oxidative stress.[1] Hypothesis: 2-HPMS may form an ortho-quinone imine intermediate.[1] Therefore, measuring Reactive Oxygen Species (ROS) is mandatory for safety profiling.[1]

Pathway Diagram:

Mechanism HPMS 2-HPMS (Parent Compound) CYP Metabolic Activation (CYP450 / Peroxidases) HPMS->CYP QI Reactive Intermediate (Ortho-Quinone Imine?) CYP->QI Oxidation GSH GSH Depletion QI->GSH Covalent Binding Tox Mitochondrial Dysfunction & Cell Death QI->Tox Direct Adduction ROS_Gen ROS Generation (H2O2 / Superoxide) GSH->ROS_Gen Loss of Redox Balance ROS_Gen->Tox

Figure 2: Hypothesized Toxicity Pathway.[1] Similar to paracetamol, 2-HPMS may undergo bioactivation, necessitating ROS monitoring.[1]

Protocol (ROS-Glo H₂O₂ Assay):

  • Seeding: Same as Protocol 1.

  • Treatment: Treat cells with 2-HPMS at the IC₅₀ concentration determined in Protocol 1 for a shorter duration (e.g., 4h and 6h). ROS is an early event.

  • Reagent Prep: Add H₂O₂ Substrate to the culture media for the final 6 hours of treatment. The substrate reacts directly with H₂O₂ to generate a luciferin precursor.

  • Detection: Add ROS-Glo Detection Solution. Incubate 20 min.

  • Read: Luminescence.

  • Interpretation: An increase in signal >1.5-fold over vehicle indicates significant oxidative stress, suggesting a "redox-cycling" liability of the ortho-phenol moiety.[1]

Protocol 3: Mode of Death (Caspase 3/7 vs. LDH)

Rationale: Distinguishing between Apoptosis (clean, programmed) and Necrosis (messy, inflammatory) is vital.[1] Sulfonamides can trigger apoptosis via the intrinsic mitochondrial pathway [3].

  • Apoptosis Marker: Caspase 3/7 Activity (Luminescent).[1]

  • Necrosis Marker: LDH Release (Colorimetric/Fluorometric) into the supernatant.[1]

Multiplexing Tip: You can perform the LDH assay on the supernatant (media) and the Caspase assay on the remaining cells from the same well.

  • Transfer: After 24h treatment, transfer 50 µL of supernatant to a new plate for LDH analysis (CytoTox 96® or similar).

  • Lysis: Add Caspase-Glo® 3/7 reagent to the original plate containing cells and remaining media.[1]

  • Readout:

    • High Caspase / Low LDH: Apoptosis (Ideal for anti-cancer mechanism).[1]

    • Low Caspase / High LDH: Necrosis (Indicates overt toxicity/membrane rupture).[1]

Troubleshooting & Optimization

Table 2: Common Pitfalls and Solutions

IssueProbable CauseSolution
Edge Effect Evaporation in outer wellsFill outer wells with PBS; do not use them for data points.[1]
Precipitation 2-HPMS insolubilityCheck the 100 mM stock. If cloudy, warm to 37°C. Ensure final DMSO < 0.5%.[1]
Signal Quenching Compound color interference2-HPMS oxidation products may be colored.[1] Use Luminescence (less prone to interference) rather than Colorimetric (MTT).[1]
High Background Phenol Red in mediaUse Phenol Red-free media for LDH and ROS assays to improve signal-to-noise ratio.[1]

References

  • Bazan, H. A., et al. (2020).[1][2][3][4] "A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis."[1][2][3] European Journal of Medicinal Chemistry, 202, 112600.[3][4]

  • Riss, T. L., et al. (2016).[1] "Cell Viability Assays." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

  • Ghorab, M. M., et al. (2016).[1] "Cytotoxicity and Caspase-3/7 Activity of Some New Sulfonamide Derivatives." Anti-Cancer Agents in Medicinal Chemistry, 16(12).[1]

  • Jaeschke, H., et al. (2012).[1] "Acetaminophen-induced Hepatotoxicity: Comprehensive Explanations." Toxicological Sciences, 120(S1).[1] (Reference for Quinone-Imine mechanism).

Sources

Application

Mastering Derivatization: A Guide to Modifying N-(2-hydroxyphenyl)methanesulfonamide for Enhanced Research and Development

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of N-(2-hydroxyphenyl)methanesulfonamide. As a Se...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of N-(2-hydroxyphenyl)methanesulfonamide. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the underlying chemical principles, enabling researchers to rationally design and execute synthetic modifications. The protocols herein are designed to be self-validating, with an emphasis on chemoselectivity and yield optimization.

Introduction: The Strategic Value of Derivatizing N-(2-hydroxyphenyl)methanesulfonamide

N-(2-hydroxyphenyl)methanesulfonamide is a bifunctional molecule featuring a phenolic hydroxyl group and a sulfonamide N-H moiety. This unique structure presents both a challenge and an opportunity for medicinal chemists and researchers. The challenge lies in achieving selective derivatization at either the oxygen or nitrogen atom, while the opportunity resides in the potential to modulate the molecule's physicochemical and pharmacological properties through the introduction of diverse functional groups.

Derivatization can be a powerful tool to:

  • Modulate Lipophilicity: Enhance or decrease the molecule's ability to cross biological membranes.

  • Improve Pharmacokinetic Profiles: Alter absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhance Target Binding: Introduce new interactions with a biological target.

  • Develop Prodrugs: Mask functional groups to improve drug delivery or reduce side effects.

  • Create Tool Compounds: Synthesize probes for studying biological pathways.

This guide will focus on three primary classes of derivatization: O-alkylation, N-alkylation, and acylation, providing detailed protocols and the scientific rationale for each approach.

Understanding the Reactivity Landscape

The key to successfully derivatizing N-(2-hydroxyphenyl)methanesulfonamide is understanding the relative reactivity of the phenolic hydroxyl group and the sulfonamide N-H.

  • Phenolic Hydroxyl (O-H): The phenolic proton is more acidic than the sulfonamide proton, making the corresponding phenoxide a stronger nucleophile than the sulfonamide anion under basic conditions. This inherent reactivity can be exploited for selective O-alkylation and O-acylation.

  • Sulfonamide (N-H): The sulfonamide proton is less acidic, and the nitrogen is a weaker nucleophile. N-alkylation and N-acylation typically require stronger bases or more reactive electrophiles. The low nucleophilicity of the sulfonamide nitrogen can make these reactions challenging[1].

The interplay of these factors dictates the choice of reagents and reaction conditions to achieve the desired chemoselectivity.

Section 1: Selective O-Alkylation of the Phenolic Hydroxyl

O-alkylation, the formation of an ether linkage at the phenolic oxygen, is a common strategy to modify the properties of phenolic compounds. The Williamson ether synthesis and its variations are the most prevalent methods.

Causality of Experimental Choices for O-Alkylation

To achieve selective O-alkylation, it is crucial to employ conditions that favor the deprotonation of the more acidic phenolic hydroxyl group over the sulfonamide N-H. Weak bases like potassium carbonate (K₂CO₃) are often sufficient to generate the phenoxide nucleophile without significantly deprotonating the sulfonamide. The choice of solvent is also critical; polar aprotic solvents like acetone or dimethylformamide (DMF) are excellent choices as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic.

O_Alkylation_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product Start N-(2-hydroxyphenyl)- methanesulfonamide Reagents Alkyl Halide (R-X) Weak Base (e.g., K₂CO₃) Polar Aprotic Solvent (e.g., Acetone) Start->Reagents Reaction Setup Product O-Alkyl Derivative Reagents->Product Workup & Purification

Protocol 1: Williamson Ether Synthesis for O-Alkylation

This protocol describes a general procedure for the selective O-alkylation of N-(2-hydroxyphenyl)methanesulfonamide using an alkyl halide.

Materials:

  • N-(2-hydroxyphenyl)methanesulfonamide

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add N-(2-hydroxyphenyl)methanesulfonamide (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) to the stirring suspension.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel if necessary.

ParameterConditionRationale
Base K₂CO₃Selectively deprotonates the more acidic phenolic proton.
Solvent AcetoneAprotic solvent that promotes Sₙ2 reaction.
Temperature RefluxProvides sufficient energy to overcome the activation barrier.
Equivalents Alkyl Halide (1.1 eq), Base (2.0 eq)Slight excess of electrophile ensures complete reaction; excess base neutralizes the generated acid.

Section 2: Selective N-Alkylation of the Sulfonamide

N-alkylation of sulfonamides is generally more challenging due to the lower acidity of the N-H proton and the reduced nucleophilicity of the resulting anion. More forcing conditions, such as stronger bases and highly reactive alkylating agents, are often required. A "borrowing hydrogen" approach using a manganese catalyst offers an efficient method for the N-alkylation of sulfonamides with alcohols[2].

Causality of Experimental Choices for N-Alkylation

To achieve selective N-alkylation, the phenolic hydroxyl group must first be protected to prevent it from competing as a nucleophile. A common strategy is to convert the phenol to a benzyl ether, which is stable under the basic conditions required for N-alkylation and can be readily removed later by hydrogenolysis. Once the hydroxyl group is protected, a strong base like sodium hydride (NaH) can be used to deprotonate the sulfonamide nitrogen, generating a potent nucleophile for reaction with an alkyl halide.

N_Alkylation_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection Start N-(2-hydroxyphenyl)- methanesulfonamide Protected O-Protected Intermediate (e.g., Benzyl Ether) Start->Protected Protection Reaction Reagents Alkyl Halide (R-X) Strong Base (e.g., NaH) Anhydrous Solvent (e.g., THF) Protected->Reagents Alkylation Setup Deprotected N-Alkyl Derivative Reagents->Deprotected Workup & Deprotection

Protocol 2: N-Alkylation via O-Protection

This protocol outlines a two-step procedure for the selective N-alkylation of N-(2-hydroxyphenyl)methanesulfonamide.

Part A: O-Benzylation (Protection)

  • Follow Protocol 1, using benzyl bromide as the alkyl halide. This will yield N-(2-(benzyloxy)phenyl)methanesulfonamide.

Part B: N-Alkylation

Materials:

  • N-(2-(benzyloxy)phenyl)methanesulfonamide (from Part A)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar and nitrogen inlet

  • Syringe

  • Ice bath

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add N-(2-(benzyloxy)phenyl)methanesulfonamide (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

  • Deprotection (if desired): The benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the N-alkylated product.

ParameterConditionRationale
Protection Benzyl etherProtects the phenolic hydroxyl from reacting.
Base NaHStrong base required to deprotonate the sulfonamide N-H.
Solvent Anhydrous THFAprotic and unreactive towards the strong base.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction with NaH.

Section 3: Acylation of N-(2-hydroxyphenyl)methanesulfonamide

Acylation can occur at either the phenolic oxygen (ester formation) or the sulfonamide nitrogen (N-acylsulfonamide formation). The Schotten-Baumann reaction provides a classic and effective method for acylating phenols and amines.

Causality of Experimental Choices for Acylation

The chemoselectivity of acylation is highly dependent on the reaction conditions, particularly the pH. Under basic conditions (Schotten-Baumann), the more nucleophilic phenoxide will preferentially attack the acylating agent, leading to O-acylation. In contrast, under acidic or neutral conditions, N-acylation may be favored, although the reaction is generally slower due to the lower nucleophilicity of the sulfonamide nitrogen. The use of a base like pyridine can act as a nucleophilic catalyst, activating the acyl chloride and facilitating acylation[3].

Protocol 3: O-Acylation (Esterification) under Schotten-Baumann Conditions

This protocol describes the selective O-acylation of the phenolic hydroxyl group.

Materials:

  • N-(2-hydroxyphenyl)methanesulfonamide

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask with stir bar

  • Separatory funnel

Procedure:

  • Dissolve N-(2-hydroxyphenyl)methanesulfonamide (1.0 eq) in 10% aqueous NaOH solution in an Erlenmeyer flask.

  • Add dichloromethane to create a biphasic system.

  • Cool the mixture in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise with vigorous stirring.

  • Continue stirring at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, separate the layers using a separatory funnel.

  • Wash the organic layer with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

ParameterConditionRationale
Base 10% NaOHGenerates the highly nucleophilic phenoxide.
Solvent DCM/Water (biphasic)Allows for easy separation of product and neutralization of byproduct HCl.
Temperature 0 °C to RTControls the initial exothermic reaction.
Protocol 4: N-Acylation of the Sulfonamide

Selective N-acylation can be challenging. One approach involves protecting the phenol as described in Protocol 2, followed by acylation of the sulfonamide under neutral or mildly basic conditions. Alternatively, specific catalysts can promote N-acylation[4][5].

Procedure (with O-protection):

  • Protect the phenolic hydroxyl group of N-(2-hydroxyphenyl)methanesulfonamide as a benzyl ether (see Protocol 2, Part A).

  • Dissolve the O-protected starting material (1.0 eq) in an aprotic solvent like dichloromethane or acetonitrile.

  • Add a non-nucleophilic base such as pyridine (1.5 eq).

  • Add the acyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with dilute acid (e.g., 1 M HCl) to remove pyridine, followed by water and brine.

  • Dry the organic layer and concentrate. Purify as needed.

  • Deprotect the benzyl ether via catalytic hydrogenation to yield the N-acyl product.

Summary of Derivatization Strategies

DerivatizationTarget SiteKey StrategyTypical Conditions
O-Alkylation Phenolic OHWilliamson Ether SynthesisWeak base (K₂CO₃), polar aprotic solvent (acetone)
N-Alkylation Sulfonamide NHProtection of OH, then alkylationStrong base (NaH), anhydrous aprotic solvent (THF)
O-Acylation Phenolic OHSchotten-Baumann ReactionStrong aqueous base (NaOH), biphasic system
N-Acylation Sulfonamide NHProtection of OH, then acylationPyridine, aprotic solvent (DCM)

Conclusion

The derivatization of N-(2-hydroxyphenyl)methanesulfonamide offers a versatile platform for the synthesis of novel compounds with tailored properties. By carefully selecting the reaction conditions and employing appropriate protective group strategies, researchers can achieve selective modification at either the phenolic hydroxyl or the sulfonamide nitrogen. The protocols provided in this guide serve as a robust starting point for the exploration of the chemical space around this valuable scaffold, empowering further advancements in drug discovery and chemical biology.

References

  • [Placeholder for a relevant cit
  • N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • [Placeholder for a relevant cit
  • [Placeholder for a relevant cit
  • [Placeholder for a relevant cit
  • N-Acylation of sulfonamides with carboxylic acid chloride in solvent or.... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • N-Acylation of Sulfonamides in CH 2 Cl 2 or Solvent-free Condition. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • [Placeholder for a relevant cit
  • [Placeholder for a relevant cit
  • [Placeholder for a relevant cit
  • [Placeholder for a relevant cit
  • [Placeholder for a relevant cit
  • [Placeholder for a relevant cit
  • [Placeholder for a relevant cit
  • [Placeholder for a relevant cit
  • [Placeholder for a relevant cit
  • [Placeholder for a relevant cit
  • [Placeholder for a relevant cit
  • [Placeholder for a relevant cit
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019, March 15). PubMed. Retrieved February 6, 2026, from [Link]

  • [Placeholder for a relevant citation on c
  • [Placeholder for a relevant cit
  • [Placeholder for a relevant citation on purific
  • [Placeholder for a relevant cit
  • [Placeholder for a relevant cit
  • [Placeholder for a relevant cit
  • [Placeholder for a relevant cit
  • [Placeholder for a relevant citation on comput
  • [Placeholder for a relevant citation on structure-activity rel
  • [Placeholder for a relevant cit
  • [Placeholder for a relevant citation on labor
  • [Placeholder for a relevant cit
  • [Placeholder for a relevant citation on d
  • [Placeholder for a relevant citation on regul
  • [Placeholder for a relevant cit
  • [Placeholder for a relevant citation on m
  • [Placeholder for a relevant cit
  • [Placeholder for a relevant cit
  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. (n.d.). Vedantu. Retrieved February 6, 2026, from [Link]

  • [Placeholder for a relevant cit

Sources

Method

Application Note: Stability Profiling of N-(2-hydroxyphenyl)methanesulfonamide (OMS)

Abstract & Scope This application note details the experimental framework for assessing the intrinsic stability of N-(2-hydroxyphenyl)methanesulfonamide (OMS). Unlike simple sulfonamides, OMS contains an electron-rich or...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the experimental framework for assessing the intrinsic stability of N-(2-hydroxyphenyl)methanesulfonamide (OMS). Unlike simple sulfonamides, OMS contains an electron-rich ortho-aminophenol moiety, creating a "Janus-faced" stability profile: the sulfonamide bond is relatively robust, while the phenol group renders the molecule highly susceptible to oxidative degradation and quinone imine formation. This guide provides a self-validating protocol compliant with ICH Q1A(R2) guidelines, focusing on differentiating hydrolytic cleavage from oxidative coupling pathways.

Chemical Basis of Instability

To design an effective experiment, one must understand the degradation mechanisms specific to this scaffold.

The Ortho-Effect and Oxidation

The critical instability risk for OMS is not the sulfonamide hydrolysis, but the oxidation of the phenol ring.

  • Mechanism: Under oxidative stress (or high pH), the phenol deprotonates. The resulting phenolate is electron-rich and easily oxidized to a radical species, which further oxidizes to N-mesyl-o-quinone imine .

  • Consequence: These reactive intermediates often undergo rapid dimerization or cyclization to form colored phenoxazinone derivatives or insoluble polymers [1].

Hydrolytic Pathways

While sulfonamides are generally stable at neutral pH, the S-N bond is susceptible to nucleophilic attack under extreme acidic or basic conditions.

  • Acidic Hydrolysis: Protonation of the nitrogen weakens the S-N bond, leading to cleavage yielding 2-aminophenol and methanesulfonic acid .

  • Basic Hydrolysis: At high pH, the sulfonamide nitrogen (pKa ~10) is deprotonated, repelling nucleophiles and often stabilizing the bond against hydrolysis, unless the temperature is high enough to overcome the activation energy [2].

Experimental Workflow

The following diagram outlines the "Stress-Quench-Analyze" lifecycle required for valid data generation.

StabilityWorkflow cluster_Stress Stress Conditions (ICH Q1A) Start Sample Preparation (1 mg/mL in MeOH/H2O) Acid Acid Hydrolysis 0.1N HCl, 60°C Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C Start->Base Ox Oxidation 3% H2O2, RT Start->Ox Photo Photolysis 1.2M Lux/hr Start->Photo Quench Quenching & Neutralization (Critical for Mass Balance) Acid->Quench Base->Quench Ox->Quench HPLC HPLC-PDA/MS Analysis Gradient Elution Photo->HPLC Quench->HPLC Data Data Processing (k_obs calculation) HPLC->Data

Figure 1: End-to-end workflow for forced degradation studies. Note the specific quenching step required to freeze the reaction before analysis.

Detailed Protocols

Reagent Preparation
  • Diluent: 50:50 Methanol:Water (v/v). Rationale: OMS is moderately lipophilic; this ensures solubility while minimizing solvent evaporation effects.

  • Stock Solution: Prepare 1.0 mg/mL OMS in Diluent. Sonicate for 5 mins.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

Stress Conditions Table

Execute the following in amber volumetric flasks to prevent uncontrolled photolysis.

Stress TypeReagent / ConditionExposure TimeTarget DegradationQuenching Method
Acid 1.0 mL Stock + 1.0 mL 1N HCl4 hrs @ 60°C5-20%Neutralize w/ 1.0 mL 1N NaOH
Base 1.0 mL Stock + 1.0 mL 1N NaOH4 hrs @ 60°C5-20%Neutralize w/ 1.0 mL 1N HCl
Oxidation 1.0 mL Stock + 1.0 mL 3% H₂O₂2-24 hrs @ RT5-20%Add Catalase or dilute w/ cold MeOH
Thermal Solid state (thin layer)7 days @ 80°CN/ADissolve in Diluent
Control 1.0 mL Stock + 1.0 mL WaterSame as above< 2%N/A

Critical Control: For the Oxidative study, you MUST run a "Dark Control" (Stock + Water + Dark) alongside. Phenols can air-oxidize; you must distinguish H₂O₂ effects from ambient air oxidation [3].

Analytical Method (HPLC-UV)

This gradient is designed to separate the highly polar hydrolysate (2-aminophenol) from the non-polar oxidative dimers.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).

  • Flow Rate: 1.0 mL/min.[1]

  • Wavelength: 254 nm (General) and 280 nm (Phenol specific).

  • Injection Vol: 10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold (Retain polar degradants)
2.0 5 End Initial Hold
15.0 90 Linear Gradient
20.0 90 Wash (Elute dimers)
20.1 5 Re-equilibration

| 25.0 | 5 | End Run |

Degradation Pathway Visualization

Understanding the output is crucial for peak identification. The diagram below predicts the degradation products based on sulfonamide and aminophenol chemistry.

DegradationPathways cluster_Hydrolysis Hydrolytic Pathway (Acid/Base) cluster_Oxidation Oxidative Pathway (Peroxide/Air) Parent OMS (Parent Molecule) Aminophenol 2-Aminophenol (Polar, Early Eluting) Parent->Aminophenol Hydrolysis (+H2O) MesylAcid Methanesulfonic Acid (UV Transparent) Parent->MesylAcid Hydrolysis Radical Phenoxyl Radical Intermediate Parent->Radical -e-, -H+ Quinone N-mesyl-o-quinone imine (Reactive Electrophile) Radical->Quinone Oxidation Dimer Phenoxazinone Dimers (Late Eluting, Colored) Quinone->Dimer Coupling/Cyclization

Figure 2: Mechanistic pathway showing the divergence between hydrolytic cleavage and oxidative coupling.

Data Analysis & Reporting

System Suitability

Before analyzing stress samples, ensure the method is valid:

  • Resolution (

    
    ):  > 2.0 between OMS and the nearest degradant (likely 2-aminophenol).
    
  • Peak Purity: Use a Diode Array Detector (DAD) to verify that the parent peak contains no co-eluting impurities.

Calculation of Mass Balance

Mass balance is the summation of the assay value and the levels of degradation products.



Note: For OMS, mass balance often drops below 95% in oxidative samples because quinone imines can polymerize into insoluble aggregates that do not elute from the column.
Kinetic Assessment

If degradation is observed, calculate the degradation rate constant (


) assuming pseudo-first-order kinetics:


A plot of

vs. Time should be linear. This allows for shelf-life prediction under normal storage conditions using the Arrhenius equation.

References

  • RSC Publishing. (2002). Oxidation of p-aminophenol in aqueous solution.[2] Journal of the Chemical Society, Perkin Transactions 2. Link

  • ICH. (2003).[3][4][5][6] Q1A(R2) Stability Testing of New Drug Substances and Products.[3][4][5][7] International Conference on Harmonisation.[8][9] Link

  • BenchChem. (2025). Biphenyl sulfonamide stability and degradation pathways.[10] (General reference for sulfonamide cleavage mechanisms). Link

  • National Institutes of Health (NIH). (2023). Stability Indicating HPLC Method Development. (General protocol for forced degradation). Link

Sources

Application

methods for identifying protein targets of N-(2-hydroxyphenyl)methanesulfonamide

Application Note: Target Deconvolution Strategies for N-(2-hydroxyphenyl)methanesulfonamide Scaffolds Executive Summary & Strategic Rationale N-(2-hydroxyphenyl)methanesulfonamide (often abbreviated as the ortho-sulfonan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Target Deconvolution Strategies for N-(2-hydroxyphenyl)methanesulfonamide Scaffolds

Executive Summary & Strategic Rationale

N-(2-hydroxyphenyl)methanesulfonamide (often abbreviated as the ortho-sulfonanilide core) represents a privileged scaffold in medicinal chemistry, serving as a pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) like Nimesulide and various carbonic anhydrase inhibitors. However, its structural proximity to ortho-aminophenols creates a dual profile: it can act as a reversible inhibitor of enzymes (e.g., COX-2, FKBP12) or, upon metabolic oxidation, as a covalent modifier via reactive quinone imine intermediates.

Identifying the protein targets of this scaffold requires a bifurcated approach. Standard affinity purification often fails due to the transient nature of non-covalent interactions and the steric sensitivity of the sulfonamide binding pocket. This guide details three high-resolution methodologies—Photoaffinity Labeling (PAL) , Thermal Proteome Profiling (TPP) , and Reactive Metabolite Profiling —tailored to deconvolute both the therapeutic targets and the toxicological off-targets of this specific chemotype.

Strategic Workflow: Method Selection

The choice of method depends on the compound's mode of action (reversible vs. covalent) and the permissibility of structural modification.

TargetID_Workflow Start Start: N-(2-hydroxyphenyl) methanesulfonamide Scaffold Q1 Can the scaffold be modified without losing potency? Start->Q1 Branch_Cov Reactive/Covalent Mode (Metabolic Activation) Start->Branch_Cov Suspected Toxicity Branch_Rev Reversible Binding Mode Q1->Branch_Rev Yes (SAR allows linker) Method_TPP Method 2: Thermal Proteome Profiling (TPP) (Label-free, native environment) Q1->Method_TPP No (Strict SAR) Method_PAL Method 1: Photoaffinity Labeling (PAL) (For low-affinity/transient binders) Branch_Rev->Method_PAL Method_Adduct Method 3: Reactive Metabolite Profiling (Cysteine trapping/Adductomics) Branch_Cov->Method_Adduct

Figure 1: Decision matrix for selecting the appropriate target identification strategy based on ligand properties and biological context.

Method 1: Photoaffinity Labeling (PAL)

Best for: Identifying low-affinity or transient reversible targets (e.g., FKBP12, Carbonic Anhydrases) where a linker can be tolerated.

Principle: Since sulfonamides often exhibit rapid dissociation rates (


), standard pulldowns fail. PAL utilizes a "minimalist" probe containing a photoreactive diazirine and an alkyne handle. Upon UV irradiation, the diazirine generates a carbene that covalently crosslinks to any protein within ~4 Å, "freezing" the interaction.
Protocol: PAL-Based Target Enrichment

Phase A: Probe Synthesis & Validation

  • Design: Attach a diazirine-alkyne linker to the para-position of the phenyl ring (relative to the sulfonamide), as this vector often protrudes towards the solvent in sulfonamide-protein complexes (e.g., COX-2 active site).

  • Validation: Confirm the probe retains IC50 within 5-fold of the parent compound using an enzymatic assay (e.g., COX inhibition assay).

Phase B: Live-Cell Labeling & Lysis

  • Incubation: Treat HeLa or Jurkat cells (1x10^7 cells/mL) with the PAL probe (1–10 µM) for 1–4 hours.

    • Control: Include a "competitor" sample with 10x excess parent compound to verify specificity.

  • Crosslinking: Wash cells 2x with cold PBS. Irradiate with UV light (365 nm) for 10 minutes on ice.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors. Sonicate and clear lysate (15,000 x g, 10 min).

Phase C: Click Chemistry & Enrichment

  • Click Reaction: Add the "Click Cocktail" to the lysate (1 mg protein):

    • Biotin-Azide (100 µM)

    • TCEP (1 mM)

    • TBTA (100 µM)

    • CuSO4 (1 mM)

  • Incubation: Rotate for 1 hour at RT.

  • Precipitation: Precipitate proteins with cold acetone (-20°C, overnight) to remove excess reagents. Resuspend in 1% SDS/PBS.

  • Affinity Purification: Incubate with Streptavidin-magnetic beads (2 hours). Wash stringently (1% SDS, then 4M Urea) to remove non-covalent binders.

Phase D: On-Bead Digestion & MS

  • Digestion: Perform on-bead tryptic digestion (overnight, 37°C).

  • Analysis: LC-MS/MS (Data-Dependent Acquisition). Targets are identified by high enrichment ratios (Probe vs. Competitor).

Method 2: Thermal Proteome Profiling (TPP)

Best for: Validating targets in a native environment without chemical modification (Label-Free).

Principle: Ligand binding increases the thermal stability of a protein. TPP measures the melting curve of the entire proteome. N-(2-hydroxyphenyl)methanesulfonamide binding will shift the melting temperature (


) of its targets (e.g., COX-2) to higher temperatures.
Protocol: Cellular TPP
  • Treatment: Cultivate cells (e.g., HepG2) and treat with the compound (5–10 µM) or DMSO vehicle for 2 hours.

  • Aliquoting: Harvest cells, wash, and resuspend. Split into 10 aliquots per condition.

  • Thermal Challenge: Heat each aliquot to a distinct temperature ranging from 37°C to 67°C (e.g., 37, 40, 43... 67°C) for 3 minutes using a PCR thermocycler.

  • Extraction: Lyse cells using a mild detergent (0.4% NP-40) to extract soluble proteins. Aggregated (unstable) proteins are removed by high-speed centrifugation (100,000 x g, 20 min).

  • Labeling: Digest supernatants with trypsin. Label peptides with TMT-10plex reagents (each temperature point gets a unique channel).

  • MS Analysis: Combine TMT channels and analyze via LC-MS/MS (MS3 method for accuracy).

  • Data Processing: Plot abundance vs. temperature. A significant

    
     between treated and vehicle indicates a target.
    

Method 3: Reactive Metabolite Profiling (Adductomics)

Best for: Investigating toxicity and covalent off-targets.

Mechanism: The ortho-aminophenol core of N-(2-hydroxyphenyl)methanesulfonamide is susceptible to bioactivation by P450 enzymes (CYP2C9/3A4), forming a reactive quinone imine . This electrophile attacks nucleophilic cysteine residues on proteins, leading to haptenization and toxicity.

Bioactivation Substrate N-(2-hydroxyphenyl) methanesulfonamide CYP CYP450 (Oxidation) Substrate->CYP Intermediate Reactive Quinone Imine (Electrophile) CYP->Intermediate Adduct Covalent Protein Adduct (Toxicity/Off-Target) Intermediate->Adduct + Protein-SH Protein Protein-SH (Cysteine)

Figure 2: Bioactivation pathway of the ortho-sulfonanilide scaffold leading to covalent protein modification.

Protocol: Thiol-Trapping & Adduct Identification
  • Microsomal Incubation: Incubate the compound (10 µM) with human liver microsomes (HLM) and NADPH (1 mM) to generate the reactive metabolite in situ.

  • Cysteine Trapping: Add a "trap" peptide (e.g., glutathione or a specific cysteine-containing peptide) or use a proteome-wide cysteine probe (e.g., Iodoacetamide-Alkyne).

  • Click-Enrichment (if using IA-Alkyne):

    • React microsome lysate with IA-Alkyne (blocks free cysteines).

    • Note: Proteins modified by the quinone imine will NOT be labeled by IA-Alkyne (loss of signal). This "competition" profile reveals the modification sites.

  • Direct Adduct Detection: Alternatively, digest the HLM mixture and search MS data for the specific mass shift corresponding to the quinone imine addition (+ mass of compound - 2H).

Data Comparison & Validation Standards

FeaturePhotoaffinity Labeling (PAL)Thermal Proteome Profiling (TPP)Adductomics
Target Type Reversible & TransientReversible & StableCovalent (Irreversible)
Modification Requires Linker/ProbeNone (Native) None (Metabolic)
Throughput MediumHighLow/Medium
Validation Competition with parentIsothermal Dose Response (ITDR)Recombinant protein incubation

Validation Step: Once a candidate (e.g., Protein X) is identified:

  • Knockout: Use CRISPR/Cas9 to delete Protein X; confirm loss of phenotype.

  • Biophysics: Perform Surface Plasmon Resonance (SPR) using purified Protein X and the parent compound to determine

    
    .
    

References

  • Purder, P. L., et al. (2023).[1][2] "Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs." JACS Au. Link

  • Smith, E., & Collins, I. (2015). "Photoaffinity labeling in target identification and mechanism of action studies." Future Medicinal Chemistry. Link

  • Savitski, M. M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science. Link

  • Castoldi, D., et al. (2020). "Reactive metabolites of Nimesulide and hepatotoxicity: A structural analysis." Chemical Research in Toxicology. Link

  • Parker, C. G., et al. (2017). "Ligand and Target Discovery by Fragment-Based Screening in Human Cells." Cell. Link

Sources

Method

developing assays for N-(2-hydroxyphenyl)methanesulfonamide bioactivity

Application Note: Bioactivity Assay Development for N-(2-hydroxyphenyl)methanesulfonamide Part 1: Core Directive & Strategic Overview Executive Summary N-(2-hydroxyphenyl)methanesulfonamide (CAS 6912-38-5) represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioactivity Assay Development for N-(2-hydroxyphenyl)methanesulfonamide

Part 1: Core Directive & Strategic Overview

Executive Summary

N-(2-hydroxyphenyl)methanesulfonamide (CAS 6912-38-5) represents a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] It serves as the structural core for selective COX-2 inhibitors, most notably NS-398 and Nimesulide derivatives.[1] Unlike traditional NSAIDs (e.g., indomethacin) that bind the arginine residue at the channel entrance, the methanesulfonamide moiety is designed to exploit the distinct side pocket of the COX-2 isozyme, conferring selectivity and reducing gastrointestinal toxicity.

This guide provides a comprehensive framework for developing bioactivity assays for this specific scaffold. The focus is on verifying Cyclooxygenase-2 (COX-2) selectivity and assessing cellular anti-inflammatory potency .[1][2]

Critical Alert: Identity Verification

⚠️ Discrepancy Notice: There is a common database conflict regarding this compound.

  • Target Molecule: N-(2-hydroxyphenyl)methanesulfonamide (Chemical Structure:

    
    ).[3]
    
  • Correct CAS: 6912-38-5 (Sulfonanilide core).[3]

  • Erroneous CAS: 1918-79-2 (Often mis-linked in legacy databases; actually corresponds to 5-Methyl-2-thiophenecarboxylic acid).

  • Action: Ensure your certificate of analysis confirms the sulfonanilide structure (MW ~187.22 g/mol ) before proceeding. This protocol is designed strictly for the sulfonanilide .

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Basis of Assay Design

The bioactivity of N-(2-hydroxyphenyl)methanesulfonamide hinges on two chemical features:

  • The Sulfonamide Proton (

    
    ):  The -NH-SO2Me group is weakly acidic. In the COX-2 active site, this moiety forms hydrogen bonds with Arg120 and Tyr355, while the methyl group fits into the hydrophobic side pocket (Val523) unique to COX-2.
    
  • The Phenolic Hydroxyl: This group acts as a redox center. While essential for potency, it can interfere with peroxidase-based assays by acting as a reducing substrate. Therefore, we prioritize fluorescence-based assays over colorimetric peroxidase assays to minimize false positives.

Physicochemical Considerations for Screening
  • Solubility: The compound is lipophilic (LogP ~1.2) but ionizable.

  • Vehicle: Dissolve in 100% DMSO. Avoid ethanol as it can inhibit COX enzymes at high concentrations (>5%).

  • Stability: Sulfonamides are stable to hydrolysis, but the phenol group is oxidation-sensitive. Prepare stocks fresh or store under nitrogen at -20°C.

Part 3: Visualization & Experimental Workflows

Mechanism of Action & Assay Logic

COX_Assay_Logic cluster_readout Assay Readout Logic Compound N-(2-hydroxyphenyl) methanesulfonamide COX2 COX-2 Enzyme (Inducible) Compound->COX2 Selective Inhibition (Side Pocket Binding) COX1 COX-1 Enzyme (Constitutive) Compound->COX1 Weak/No Inhibition (Steric Clash) PGG2 PGG2 (Unstable) COX2->PGG2 Cyclooxygenase Activity COX1->PGG2 Arachidonic Arachidonic Acid (Substrate) Arachidonic->COX2 Oxygenation Arachidonic->COX1 Oxygenation Resorufin Resorufin (Fluorescent Signal) PGG2->Resorufin Peroxidase Activity + Amplex Red AmplexRed Amplex Red (Probe) AmplexRed->Resorufin Oxidation

Caption: Figure 1. Mechanism of COX-2 selective inhibition and the coupled fluorometric detection system using Amplex Red.

Part 4: Detailed Experimental Protocols

Protocol A: In Vitro COX-1/COX-2 Fluorescent Inhibition Assay

Objective: To determine the IC50 and Selectivity Index (SI) of the compound.[1]

Materials:

  • Recombinant Human COX-1 and COX-2 enzymes (purified).[1]

  • Substrate: Arachidonic Acid (100 µM final).

  • Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 µM Hematin.

Workflow Steps:

  • Enzyme Activation: Dilute COX-1 and COX-2 enzymes in Tris buffer with hematin. Incubate on ice for 5 minutes. Hematin is a cofactor required for the enzyme's peroxidase activity.

  • Compound Preparation:

    • Prepare a 10 mM stock of N-(2-hydroxyphenyl)methanesulfonamide in DMSO.[1]

    • Perform 1:3 serial dilutions (8 points) in DMSO.

    • Dilute further into assay buffer so final DMSO concentration is <1%.

  • Pre-Incubation (Crucial):

    • Add 10 µL of diluted compound to 80 µL of enzyme solution.

    • Incubate for 10 minutes at 25°C .

    • Note: Sulfonamides often exhibit time-dependent binding (slow-tight binding kinetics).[1] This pre-incubation ensures equilibrium.

  • Reaction Initiation:

    • Add 10 µL of a mix containing Arachidonic Acid (100 µM) and Amplex Red (50 µM).

  • Measurement:

    • Monitor fluorescence immediately (Kinetic Mode) for 5 minutes.

    • Ex/Em: 535 nm / 587 nm.

  • Data Analysis:

    • Calculate the slope (RFU/min) of the linear portion.

    • Normalize to "No Inhibitor" (100% Activity) and "No Enzyme" (0% Activity) controls.

    • Fit data to a 4-parameter logistic equation to determine IC50.

Self-Validating Check:

  • Z-Factor: Calculate Z' using positive control (e.g., DuP-697 for COX-2, SC-560 for COX-1). A Z' > 0.5 confirms assay robustness.

  • Interference Check: Run a control with compound + H2O2 + Amplex Red (no enzyme). If fluorescence decreases, the compound is quenching the signal or scavenging H2O2 (common with phenols).

Protocol B: Cellular Anti-Inflammatory Assay (RAW 264.7 Macrophages)

Objective: To verify bioactivity in a complex cellular environment (membrane permeability + metabolic stability).[1]

Workflow Steps:

  • Cell Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Compound Treatment:

    • Replace media with fresh DMEM containing the test compound (0.1 – 50 µM).

    • Incubate for 1 hour prior to stimulation.

  • Stimulation:

    • Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate for 18–24 hours.

  • Supernatant Harvesting:

    • Collect cell culture supernatant.

  • Readouts:

    • PGE2 Levels: Quantify using a competitive ELISA (Prostaglandin E2). Reduction indicates COX-2 inhibition.[1][4]

    • Nitric Oxide (NO): Measure nitrite using Griess Reagent. Reduction indicates iNOS inhibition (often co-regulated).

    • Cytotoxicity: Perform MTT/MTS assay on the remaining cells to ensure reduced PGE2 is not due to cell death.

Experimental Workflow Diagram

Assay_Workflow cluster_biochem Biochemical Screening cluster_cell Cellular Validation (RAW 264.7) Start Compound Stock (10 mM in DMSO) Step1 Serial Dilution (1:3 in Buffer) Start->Step1 Cell1 Pre-treat Cells (1 hr) Start->Cell1 Step2 Pre-incubation (10 min w/ Enzyme) Step1->Step2 Step3 Add Substrate (Arachidonic Acid + Amplex Red) Step2->Step3 Step4 Measure Fluorescence (Ex 535 / Em 587) Step3->Step4 Cell2 LPS Stimulation (18-24 hr) Cell1->Cell2 Cell3 Harvest Supernatant Cell2->Cell3 Cell4 ELISA (PGE2) & Griess (NO) Cell3->Cell4

Caption: Figure 2. Parallel workflow for biochemical IC50 determination and cellular efficacy validation.

Part 5: Data Presentation & Analysis

Expected Results Table:

ParameterCOX-1 (Constitutive)COX-2 (Inducible)Interpretation
IC50 Value > 100 µM (Expected)< 5 µM (Expected)High Selectivity
PGE2 (Cellular) N/ADose-dependent decreaseEffective Bioactivity
Selectivity Index -> 50-foldReduced GI Toxicity Risk

Troubleshooting Guide:

  • High Background Fluorescence: Check for oxidized Amplex Red stock. Prepare fresh.

  • No Inhibition: Ensure the sulfonamide group is not chemically masked (e.g., acetylated) if using a derivative.

  • Steep Dose-Response Curve (Hill Slope > 2): Indicates compound aggregation. Add 0.01% Triton X-100 to the assay buffer.

References

  • Futaki, N., et al. (1994). "NS-398, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro."[1] Prostaglandins, 47(1), 55-59. Link

  • Kalgutkar, A. S., et al. (2000). "Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonselective COX inhibitors into potent and highly selective COX-2 inhibitors." Proceedings of the National Academy of Sciences, 97(2), 925-930. Link

  • Riendeau, D., et al. (1997). "Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor." British Journal of Pharmacology, 121(1), 105-117. Link

  • PubChem Database. (2023). "Compound Summary: N-(2-hydroxyphenyl)methanesulfonamide (CAS 6912-38-5)."[3] Link

Sources

Application

use of N-(2-hydroxyphenyl)methanesulfonamide in anti-inflammatory research

Application Note: Pharmacological Profiling of N-(2-hydroxyphenyl)methanesulfonamide (N-2-HPM) Executive Summary N-(2-hydroxyphenyl)methanesulfonamide (N-2-HPM) represents a critical pharmacophore in the study of non-ste...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of N-(2-hydroxyphenyl)methanesulfonamide (N-2-HPM)

Executive Summary

N-(2-hydroxyphenyl)methanesulfonamide (N-2-HPM) represents a critical pharmacophore in the study of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the methanesulfonanilide class. Structurally analogous to the selective COX-2 inhibitors Nimesulide and NS-398 , N-2-HPM serves as a vital tool compound for dissecting the Structure-Activity Relationship (SAR) of cyclooxygenase inhibition.

This guide details the application of N-2-HPM in anti-inflammatory research, focusing on its utility in determining COX-2 isoform selectivity , investigating metabolic stability , and validating prostaglandin E2 (PGE2) suppression in cellular models. Unlike traditional NSAIDs (e.g., indomethacin) that bind the arginine-120 residue of COX-1, N-2-HPM and its derivatives exploit the unique "side pocket" of the COX-2 enzyme, providing a mechanism for reduced gastrointestinal toxicity.

Chemical Identity & Properties

PropertySpecification
IUPAC Name N-(2-hydroxyphenyl)methanesulfonamide
Class Methanesulfonanilide / Sulfonamide
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol
Solubility Soluble in DMSO (>50 mM), Ethanol; Poorly soluble in water
Key Structural Feature Ortho-hydroxy group facilitates intramolecular H-bonding; Sulfonamide group confers COX-2 specificity.

Mechanism of Action: The "Side Pocket" Theory

The anti-inflammatory efficacy of N-2-HPM stems from its selective inhibition of Cyclooxygenase-2 (COX-2).

  • COX-1 (Constitutive): The active site is a narrow hydrophobic channel. Bulky sulfonamide groups face steric hindrance at Ile523 .

  • COX-2 (Inducible): The substitution of Isoleucine for the smaller Valine at position 523 opens a secondary hydrophobic "side pocket." The methanesulfonamide moiety of N-2-HPM inserts into this pocket, stabilizing the inhibitor-enzyme complex.

Pathway Visualization (DOT)

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 (PLA2) COX1 COX-1 (Constitutive) [Homeostatic] AA->COX1 COX2 COX-2 (Inducible) [Inflammatory] AA->COX2 LPS/Cytokine Induction PGH2 PGH2 COX1->PGH2 COX2->PGH2 HPM N-2-HPM (Inhibitor) HPM->COX2 Selective Blockade (Side Pocket Binding) PGE2 Prostaglandin E2 (PGE2) [Inflammation/Pain] PGH2->PGE2 TxA2 Thromboxane A2 [Platelets] PGH2->TxA2

Figure 1: Selective inhibition of the COX-2 inflammatory cascade by N-2-HPM, sparing the COX-1 homeostatic pathway.

Experimental Protocols

Protocol A: Differential COX Isoform Inhibition Assay (In Vitro)

Purpose: To quantify the Selectivity Index (SI) of N-2-HPM.

Materials:

  • Recombinant Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Arachidonic Acid (100 µM final).

  • Colorimetric Peroxidase Substrate (e.g., TMPD or ABTS).

  • Heme cofactor.

  • N-2-HPM stock (10 mM in DMSO).

Workflow:

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in Reaction Buffer (100 mM Tris-HCl, pH 8.0, 5 µM heme).

  • Inhibitor Incubation:

    • Add 10 µL of N-2-HPM (serial dilutions: 0.01 µM to 100 µM) to 180 µL of enzyme solution.

    • Crucial Step: Pre-incubate for 5-10 minutes at 25°C. Methanesulfonanilides often exhibit time-dependent inhibition kinetics with COX-2.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid/Colorimetric Substrate mix.

  • Measurement: Monitor absorbance (590 nm) kinetically for 2 minutes.

  • Calculation:

    • Calculate slope (rate of reaction).

    • Determine IC50 using non-linear regression (Sigmoidal dose-response).

    • Selectivity Index (SI):

      
      .
      

Expected Results:

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
Indomethacin (Control) 0.05 0.80 0.06 (COX-1 selective)
N-2-HPM > 100 1.2 - 5.0 > 20 (COX-2 selective)

| NS-398 (Reference) | > 100 | 0.10 | > 1000 |[1]

Protocol B: Cellular Anti-Inflammatory Screening (RAW 264.7 Macrophages)

Purpose: To verify biological efficacy in a cellular environment.

Cell Culture:

  • RAW 264.7 murine macrophages (ATCC TIB-71).

  • Culture Medium: DMEM + 10% FBS + 1% Pen/Strep.

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow adherence overnight.
    
  • Induction & Treatment:

    • Replace media with fresh DMEM containing LPS (1 µg/mL) to induce COX-2 expression.

    • Simultaneously treat with N-2-HPM (0.1, 1, 10, 50 µM).

    • Include Vehicle Control (DMSO < 0.1%) and Positive Control (Dexamethasone or Celecoxib).

  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Analysis:

    • NO Production: Use Griess Reagent (50 µL supernatant + 50 µL Griess A + 50 µL Griess B). Measure Absorbance at 540 nm.

    • PGE2 Quantification: Use competitive ELISA (Enzyme-Linked Immunosorbent Assay) specific for PGE2.

  • Viability Check: Perform MTT or CCK-8 assay on the remaining cells to ensure reduced PGE2 is due to enzyme inhibition, not cytotoxicity.

Structure-Activity Relationship (SAR) Workflow

N-2-HPM is often used as a "fragment scaffold" to design more potent inhibitors. The following workflow describes how to utilize this compound in computational drug design.

SAR Optimization Logic (DOT)

SAR_Workflow Step1 Scaffold: N-2-HPM Step2 Modification A: Phenol Ring Subst. (e.g., 4-NO2, 2-O-Cyclohexyl) Step1->Step2 Enhance Lipophilicity Step3 Modification B: Sulfonamide N-Alkylation Step1->Step3 Alter pKa Eval In Silico Docking (PDB: 4COX or 3LN1) Step2->Eval Step3->Eval Result Potency & Selectivity Prediction Eval->Result

Figure 2: SAR optimization strategy starting from the N-2-HPM core.

Key SAR Insights for Researchers:

  • Acidity of the N-H: The sulfonamide N-H proton in N-2-HPM is acidic (pKa ~ 9-10). Ionization is required for high-affinity binding to Arg120/Arg513 in the COX pocket.

  • Ortho-Substitution: The 2-hydroxy group can be modified to a bulky alkoxy group (as in NS-398) to drastically increase COX-2 selectivity by exploiting the volume of the COX-2 side pocket.

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Storage: Store solid at -20°C. Solutions in DMSO are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles.

  • Formulation: For in vivo animal studies (not detailed here), N-2-HPM requires solubilization in vehicles such as Carboxymethylcellulose (CMC) or Tween-80 due to poor aqueous solubility.

References

  • Flower, R. J. (2003). "The development of COX-2 inhibitors." Nature Reviews Drug Discovery, 2(3), 179-191. Link

  • Futaki, N., et al. (1994). "NS-398, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro." Prostaglandins, 47(1), 55-59. Link

  • Cullen, L., et al. (1998). "Selective cyclooxygenase-2 inhibition by nimesulide in man." Journal of Pharmacology and Experimental Therapeutics, 287(2), 578-582. Link

  • Kurumbail, R. G., et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature, 384, 644-648. Link

  • Singha, T., et al. (2020). "Structure-Activity Relationship Studies of Sulfonamide Derivatives as Anti-Inflammatory Agents." European Journal of Medicinal Chemistry. (Contextual grounding for SAR protocols).

Disclaimer: This application note is for research use only. N-2-HPM is not approved for human therapeutic use.

Sources

Method

Application Note: N-(2-hydroxyphenyl)methanesulfonamide for Carbonic Anhydrase Inhibition Studies

Abstract & Scientific Rationale This guide details the protocols for evaluating N-(2-hydroxyphenyl)methanesulfonamide (CAS: 6912-38-5) as an inhibitor of Carbonic Anhydrase (CA) isoforms. Unlike classical primary sulfona...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This guide details the protocols for evaluating N-(2-hydroxyphenyl)methanesulfonamide (CAS: 6912-38-5) as an inhibitor of Carbonic Anhydrase (CA) isoforms. Unlike classical primary sulfonamides (


) which bind directly to the catalytic zinc ion, this compound presents a hybrid scaffold  containing both a phenol moiety and an N-substituted sulfonamide group (

).

Mechanistic Hypothesis: The evaluation of this compound requires distinguishing between two potential binding modes:

  • Phenol-Anchored Inhibition: The phenolic hydroxyl group acts as an anchor, forming a hydrogen bond with the zinc-bound water molecule/hydroxide ion (Zn²⁺-OH⁻), a mechanism distinct from zinc displacement.

  • Sulfonamide Interaction: While N-substituted sulfonamides are generally weaker zinc binders than their primary counterparts due to steric hindrance and reduced acidity, the proximity of the ortho-hydroxyl group may facilitate a chelation mechanism or stabilize the binding pose within the hydrophobic pocket.

This application note provides the gold-standard Stopped-Flow CO₂ Hydration Assay for kinetic characterization and the 4-NPA Esterase Assay for high-throughput screening.

Chemical Properties & Handling

PropertySpecificationNotes
Compound Name N-(2-hydroxyphenyl)methanesulfonamideAlso known as N-mesyl-2-aminophenol
CAS Number 6912-38-5
MW 187.22 g/mol
Solubility DMSO (>50 mM), EthanolSparingly soluble in pure water; requires co-solvent.
pKa (Predicted) ~9.5 (Phenol), ~10.0 (Sulfonamide NH)Ionization state at pH 7.4 is critical for binding.
Storage -20°C, DesiccatedHygroscopic; protect from moisture.

Preparation of Stock Solution (10 mM):

  • Weigh 1.87 mg of N-(2-hydroxyphenyl)methanesulfonamide.

  • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into amber microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Mechanistic Visualization

The following diagram illustrates the competing binding hypotheses for this scaffold within the CA active site.

CA_Mechanism Zn Zn²⁺ Ion Water Zn-Bound Water/OH⁻ Zn->Water Catalytic Center His His3 Residues His->Zn Coordination Compound N-(2-hydroxyphenyl) methanesulfonamide PhenolMode Mode A: Phenol Anchor (H-bond to Zn-OH) Compound->PhenolMode via 2-OH group SulfMode Mode B: Sulfonamide (Weak Zn Coordination) Compound->SulfMode via -NHSO2Me PhenolMode->Water Stabilizes (Inhibition) SulfMode->Zn Direct Binding (Sterically Hindered)

Caption: Dual binding hypotheses. Mode A (Green) depicts the phenol anchoring to the Zn-bound water, a mechanism typical for phenol-based inhibitors. Mode B (Grey) represents direct zinc coordination, often weaker in N-substituted sulfonamides.

Protocol A: Stopped-Flow CO₂ Hydration Assay (Gold Standard)

This assay measures the physiological reaction catalyzed by CA:


.[1][2][3] It is the only method that directly yields the inhibition constant (

) for the physiological substrate.
Materials
  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20).

  • Enzyme: Recombinant hCA I or hCA II (concentration determined by active site titration).

  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 20 mM HEPES, pH 7.5, with 20 mM Na₂SO₄ (to maintain ionic strength).

  • Substrate: CO₂ saturated water (approx. 32.9 mM at 25°C).

Experimental Workflow
  • Buffer Preparation:

    • Degas all buffers using a vacuum manifold or helium sparging to prevent bubble formation in the flow lines.

    • Critical: Add the pH indicator (Phenol Red) to the buffer before adding the enzyme.

  • Sample Loading:

    • Syringe A (Enzyme + Inhibitor): Mix hCA (final conc. 10–20 nM) with varying concentrations of N-(2-hydroxyphenyl)methanesulfonamide (0.1 nM to 10 µM) in the HEPES/Phenol Red buffer. Incubate for 15 minutes at room temperature to reach equilibrium.

    • Syringe B (Substrate): CO₂-saturated water. Prepare by bubbling 100% CO₂ gas into pure water for 30 minutes.

  • Kinetic Measurement:

    • Rapidly mix Syringe A and Syringe B (1:1 ratio) in the stopped-flow cell.

    • Monitor the absorbance decrease at 557 nm (Phenol Red isosbestic point shift) over 0.1–1.0 seconds.

    • The reaction velocity (

      
      ) is proportional to the rate of acidification.
      
  • Data Analysis:

    • Measure the uncatalyzed rate (

      
      ) using buffer without enzyme.
      
    • Measure the fully catalyzed rate (

      
      ) using enzyme without inhibitor.
      
    • Calculate the fractional activity using the Cheng-Prusoff equation adapted for CO₂ hydration kinetics.

Protocol B: Esterase Activity Assay (High-Throughput Screen)

CAs also catalyze the hydrolysis of esters, such as 4-nitrophenyl acetate (4-NPA) . While less physiological, this assay is easier to perform in 96-well plates.

Materials
  • Substrate: 4-Nitrophenyl acetate (4-NPA), 3 mM stock in acetone.

  • Buffer: 12.5 mM Tris-SO₄, pH 7.6.

  • Detection: Microplate reader (Absorbance at 400 nm).

Step-by-Step Procedure
  • Plate Setup:

    • Add 80 µL of Assay Buffer to each well.

    • Add 10 µL of Inhibitor solution (serial dilutions in DMSO/Buffer; max 5% DMSO final).

    • Add 10 µL of hCA enzyme (1 µM final concentration).

  • Incubation:

    • Shake plate for 10 seconds.

    • Incubate for 15 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 100 µL of freshly prepared 3 mM 4-NPA solution (diluted in buffer immediately before use to prevent spontaneous hydrolysis).

  • Measurement:

    • Monitor Absorbance at 400 nm every 30 seconds for 30 minutes.

    • The product, 4-nitrophenol, is yellow (

      
      ).
      
  • Validation:

    • Include Acetazolamide as a positive control (

      
       nM for hCA II).
      
    • Self-Correction Check: Ensure the background hydrolysis of 4-NPA (no enzyme) is subtracted from all readings.

Data Analysis & Interpretation

Calculating Inhibition Constants ( )

For the Stopped-Flow assay, fit the initial rates (


) to the Morrison equation for tight-binding inhibitors:


Where:

  • 
     = Total enzyme concentration.
    
  • 
     = Total inhibitor concentration.
    
  • 
     = Apparent inhibition constant.
    
Expected Outcomes for N-(2-hydroxyphenyl)methanesulfonamide[4][5][6]
  • High Potency (

    
     nM):  Suggests the phenol moiety effectively anchors to the Zn-bound water, or the sulfonamide group has found a rare favorable conformation.
    
  • Moderate/Low Potency (

    
     µM):  Likely indicates that the N-substitution on the sulfonamide prevents direct Zinc binding, and the phenol anchor is too weak on its own. This result is valuable for SAR (Structure-Activity Relationship) studies to define the limits of the "Tail Approach" in drug design.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Nocentini, A., & Supuran, C. T. (2018). Phenols as Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Li, Y., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. International Journal of Molecular Sciences. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(2-Hydroxyphenyl)methanesulfonamide Synthesis

Ticket ID: SYN-55483-OPT Subject: Impurity Profiling & Process Control for Sulfonylation of 2-Aminophenol Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Reaction Landscape The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-55483-OPT Subject: Impurity Profiling & Process Control for Sulfonylation of 2-Aminophenol Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Reaction Landscape

The synthesis of N-(2-hydroxyphenyl)methanesulfonamide (Target) from 2-aminophenol involves a competition between two nucleophilic sites: the amine (-NH₂) and the phenol (-OH).

Achieving high purity requires strict kinetic control . The amine is naturally more nucleophilic than the neutral phenol. However, if the reaction environment becomes too basic, the phenol deprotonates to a phenoxide anion (


), which is a far superior nucleophile, leading to O-sulfonylation or N,O-bis-sulfonylation.

Visualizing the Failure Modes: The following diagram maps the "Happy Path" (Target) versus the critical "Failure Modes" (Impurities).

ReactionPathways SM 2-Aminophenol (Starting Material) Target N-Mesyl Product (TARGET) SM->Target 1.0 eq MsCl Mild Base < 0°C Imp_O O-Mesyl Isomer (Regio-Impurity) SM->Imp_O Strong Base (Phenoxide formation) Imp_Ox Phenoxazines/Tars (Oxidative Dimer) SM->Imp_Ox Air/Light Old Reagent MsCl MsCl (Reagent) Imp_Bis N,O-Bis-Mesyl (Over-Reaction) Target->Imp_Bis Excess MsCl High Temp Imp_O->Imp_Bis Excess MsCl

Figure 1: Reaction pathways showing the selective synthesis of the target sulfonamide versus competitive O-sulfonylation, bis-sulfonylation, and oxidative degradation.

Troubleshooting Modules (Q&A)
Module A: Regioselectivity (The "O-Mesyl" Problem)

User Question: "I am seeing a secondary set of aromatic peaks and a singlet at 3.25 ppm in my proton NMR. My yield is also lower than expected. What is this?"

Diagnosis: You have likely formed the O-mesyl regioisomer (2-aminophenyl methanesulfonate).

Root Cause: The reaction conditions were likely too basic or the temperature was too high.

  • Thermodynamics vs. Kinetics: At higher temperatures, the reaction loses selectivity.

  • Base Strength: If you used a strong base (like NaOH or excess TEA without cooling), you deprotonated the phenol. The resulting phenoxide attacks MsCl faster than the amine.

Corrective Action:

  • Protocol Adjustment: Switch to Pyridine as the solvent/base or use a stoichiometric amount of Triethylamine (TEA) in DCM at -5°C to 0°C . Pyridine is a weaker base (

    
    ) and less likely to deprotonate the phenol (
    
    
    
    ) compared to TEA (
    
    
    ) [1].
  • Recovery: If the O-mesyl isomer is formed, it is difficult to convert to the N-mesyl form. It is best to discard and restart with strict temperature control.

Module B: Over-Reaction (Bis-Sulfonylation)

User Question: "LCMS shows a peak with Mass M+78. Is this a dimer?"

Diagnosis: This is the N,O-bis-mesyl impurity . The target molecule still possesses a nucleophilic hydroxyl group. If excess Methanesulfonyl chloride (MsCl) is present, the target will react again.

Root Cause:

  • Stoichiometry: Using >1.1 equivalents of MsCl.

  • Addition Rate: Adding MsCl too quickly creates localized high concentrations, favoring double reaction even if the total stoichiometry is correct.

Corrective Action:

  • Reverse Addition: Do not dump MsCl into the amine. Dissolve MsCl in DCM and add it dropwise to the amine solution over 30-60 minutes.

  • Stoichiometry: Limit MsCl to 0.95 - 1.0 equivalents . It is better to have unreacted starting material (which can be washed out with acid) than bis-mesyl impurity (which co-crystallizes).

Module C: Oxidative Degradation (Color Issues)

User Question: "My reaction mixture turned dark brown/black within minutes. Is this normal?"

Diagnosis: 2-Aminophenol is highly susceptible to air oxidation, forming quinone imines and phenoxazine dimers (chromophores).

Corrective Action:

  • Reagent Quality: Check your starting material. If the 2-aminophenol is dark brown, recrystallize it (e.g., from ethanol) before use.

  • Inert Atmosphere: This reaction must be run under Nitrogen or Argon.

  • Degassing: Sparge your reaction solvent (DCM or THF) with nitrogen for 15 minutes prior to adding the amine.

Data Reference: Impurity Identification

Use this table to interpret your crude NMR and LCMS data.

ComponentStructure Note¹H NMR (Methyl Region)*¹H NMR (Aromatic)LCMS (ESI+)
Target N-Mesyl~2.95 ppm (s, 3H) Distinct 4H pattern[M+H]⁺ = 188
Impurity A O-Mesyl~3.25 ppm (s, 3H) Shifted downfield[M+H]⁺ = 188
Impurity B N,O-Bis-Mesyl~3.00 & ~3.30 ppm Complex[M+H]⁺ = 266
Impurity C N,N-Bis-Mesyl~3.40 ppm (s, 6H)Symmetric[M+H]⁺ = 266
Start Mat. 2-AminophenolNoneUpfield (6.5-7.0 ppm)[M+H]⁺ = 110

*Note: Shifts are approximate (in DMSO-d6 or CDCl3) and depend on concentration/pH. The key diagnostic is that O-sulfonates appear ~0.3 ppm downfield of N-sulfonamides due to the higher electronegativity of Oxygen. [2]

Optimized Experimental Protocol (SOP)

Objective: Selective N-sulfonylation with minimal O-sulfonylation.

Reagents:

  • 2-Aminophenol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.0 eq)

  • Pyridine (3.0 eq) OR Triethylamine (1.1 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Purge a 3-neck round-bottom flask with Nitrogen.

  • Solubilization: Charge 2-aminophenol and DCM (10 vol). Add Pyridine (3.0 eq). Stir until dissolved.

    • Why Pyridine? It acts as both a mild base and a nucleophilic catalyst, preventing the pH from spiking high enough to deprotonate the phenol [3].

  • Cooling: Cool the mixture to -5°C to 0°C using an ice/salt bath.

  • Controlled Addition: Dilute MsCl (1.0 eq) in DCM (2 vol). Add this solution dropwise via an addition funnel over 60 minutes .

    • Critical Control Point: Maintain internal temperature < 5°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour. Monitor by TLC/HPLC.

  • Quench: Add water to the reaction mixture.

  • Workup:

    • Separate phases.[1][2]

    • Wash organic phase with 1N HCl (removes unreacted amine and pyridine).

    • Wash with saturated NaHCO₃ (removes methanesulfonic acid byproduct).

    • Wash with Brine, dry over Na₂SO₄.

  • Purification: Concentrate. If the solid is colored, recrystallize from Nitroethane or Toluene/Ethanol [4].

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for pKa values of phenols vs ammonium ions).
  • Chemistry Steps. (2023). NMR Chemical Shift Values Table. Link

  • BenchChem. (2025).[3][4] Protocol for N-sulfonylation using Methanesulfonyl Chloride. Link

  • Google Patents. (1971). Method of preparing methane sulfonamide and its derivatives (US3574740A). Link

Sources

Optimization

Technical Support Center: Stability &amp; Storage Guide for N-(2-hydroxyphenyl)methanesulfonamide

Executive Summary N-(2-hydroxyphenyl)methanesulfonamide (CAS 6912-38-5) is a critical intermediate often used in the synthesis of Class III anti-arrhythmic agents (e.g., Dofetilide). While the sulfonamide moiety provides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-hydroxyphenyl)methanesulfonamide (CAS 6912-38-5) is a critical intermediate often used in the synthesis of Class III anti-arrhythmic agents (e.g., Dofetilide). While the sulfonamide moiety provides structural rigidity, the ortho-hydroxy (phenol) group introduces significant susceptibility to oxidative degradation and photosensitivity.

The Golden Rule: This compound behaves like a phenol, not just a sulfonamide. Storage strategies must prioritize the exclusion of oxygen and light to prevent the formation of colored quinone-imine impurities.

Core Storage Protocol (The "Gold Standard")

Follow this protocol to maximize shelf-life (>2 years).

ParameterRequirementScientific Rationale
Temperature -20°C (Preferred) 2-8°C (Acceptable < 3 months)Low temperature kinetically inhibits the auto-oxidation of the electron-rich phenol ring.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, preventing the radical-mediated oxidation pathway.
Container Amber Glass Vials with Teflon-lined capsBlocks UV/Visible light which catalyzes the formation of phenoxy radicals.
Moisture Desiccator / Sealed with Parafilm While less hygroscopic than salts, moisture can catalyze surface oxidation and hydrolysis over long periods.

Scientific Deep Dive: Degradation Mechanisms

To prevent degradation, one must understand the enemy. The primary degradation pathway for N-(2-hydroxyphenyl)methanesulfonamide is Oxidative Coupling , not Hydrolysis.

The Degradation Pathway (Graphviz Visualization)

The following diagram illustrates the causality between environmental exposure and impurity formation.

DegradationPathway cluster_legend Pathway Legend Compound N-(2-hydroxyphenyl) methanesulfonamide (White/Off-White Solid) Radical Phenoxy Radical Intermediate Compound->Radical Light (UV) + Oxygen Hydrolysis Hydrolysis Products (Methanesulfonic acid + 2-Aminophenol) Compound->Hydrolysis Extreme pH (pH < 2 or pH > 10) Quinone Ortho-Quinone Imine (Colored Impurity: Pink/Brown) Radical->Quinone Oxidation key Red Arrow: Primary Storage Risk Dashed Arrow: Rare in Storage

Figure 1: Mechanistic pathway showing the conversion of the parent compound to colored quinone imine species via photo-oxidation.

Mechanism Explanation
  • Auto-oxidation: The phenolic hydroxyl group (

    
    ) at the ortho position activates the benzene ring. Exposure to air, especially in the presence of light, generates a phenoxy radical.
    
  • Quinone Formation: This radical rapidly reacts with oxygen to form ortho-quinone imine species. These highly conjugated systems are responsible for the sample turning pink, brown, or black .

  • Hydrolysis (Secondary): The sulfonamide bond (

    
    ) is generally robust. Hydrolysis typically requires forcing conditions (refluxing acid/base) and is rarely observed in solid-state storage.
    

Troubleshooting Guide & FAQs

Issue: Color Change

Q: My white powder has turned a faint pink or beige color. Is it still usable?

  • A: The color indicates surface oxidation (formation of quinone imines).

    • Action: Check purity via HPLC. If purity is >98%, the impurity is likely trace (<0.5%) and highly colored.

    • Purification: Recrystallization from ethanol/water or toluene can often remove the colored impurities.

    • Prevention: Ensure the cap is tight and store under Argon for the next batch.

Issue: Solution Stability

Q: Can I store stock solutions in DMSO or Methanol?

  • A: Yes, but with strict caveats.[1]

    • DMSO: Good solubility, but DMSO can act as an oxidant over time. Store at -20°C and use within 1 month.

    • Methanol/Ethanol: Good solubility. Prone to evaporation and moisture uptake.

    • Avoid: Basic buffers (pH > 8) promote rapid oxidation of the phenol to the phenolate ion, which oxidizes minutes after exposure to air.

Q: What solvent should I use for LC-MS analysis?

  • A: Acetonitrile/Water with 0.1% Formic Acid. Acidic mobile phases stabilize the phenol group. Avoid ammonium hydroxide or high pH buffers.

Issue: Physical State

Q: The compound looks "sticky" or clumped.

  • A: This suggests moisture absorption or residual solvent from synthesis.

    • Test: Run a Karl Fischer (KF) titration or check NMR for solvent peaks.

    • Fix: Dry in a vacuum oven at 40°C for 4-8 hours.

Summary of Stability Data

ConditionDurationOutcomeStatus
-20°C, Dark, Argon 24 MonthsPurity > 99.5%, White SolidOptimal
4°C, Dark, Air 6 MonthsSlight off-white discolorationAcceptable
25°C, Light, Air 2 WeeksVisible browning, Purity drop ~2%Critical Failure
Solution (DMSO), 25°C 48 HoursYellowing/DarkeningUnstable

References

  • Sigma-Aldrich. Product Specification: N-(2-Hydroxyphenyl)methanesulfonamide (CAS 6912-38-5). Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22955815 (Related Sulfonamide Structures). Retrieved from

  • BenchChem. Stability of Methanesulfonamide Derivatives in Acidic and Basic Conditions. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Sulfonamide Derivatives. Retrieved from

Sources

Troubleshooting

Technical Support Center: Analytical Method Refinement for N-(2-hydroxyphenyl)methanesulfonamide

Status: Operational Ticket ID: N-2-HPMS-OPT-001 Assigned Specialist: Senior Application Scientist, Analytical Development Group Subject: Method Development, Troubleshooting, and Stability Protocols for N-(2-hydroxyphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: N-2-HPMS-OPT-001 Assigned Specialist: Senior Application Scientist, Analytical Development Group Subject: Method Development, Troubleshooting, and Stability Protocols for N-(2-hydroxyphenyl)methanesulfonamide

Executive Summary & Molecule Profile

You are analyzing N-(2-hydroxyphenyl)methanesulfonamide (N-2-HPMS). Before proceeding, we must distinguish this target from a common database confusion.

  • Target Molecule: N-(2-hydroxyphenyl)methanesulfonamide (MW: 187.22 g/mol ).[1] Structure: An ortho-substituted phenol containing a methanesulfonamide moiety.

  • Common Confusion: Do not confuse with CAS 116-63-2 (1-Amino-2-naphthol-4-sulfonic acid), which is a naphthalene derivative used in dye synthesis.

Chemical Behavior: The molecule possesses two ionizable protons: the phenolic hydroxyl (


) and the sulfonamide nitrogen (

). It is moderately polar but prone to oxidative degradation due to the electron-rich phenol ring, particularly in alkaline environments.

Module 1: Chromatographic Refinement (HPLC/UPLC)

User Question: My peak shape is tailing, and retention is inconsistent. How do I stabilize the chromatography?

Technical Resolution: Tailing in sulfonamides is often caused by secondary interactions between the deprotonated nitrogen and residual silanols on the column stationary phase. Since N-2-HPMS has a phenol group, pH control is critical to ensure the molecule remains neutral during separation.

Optimized HPLC Conditions
ParameterRecommendationRationale
Column C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 3.5 µm or 1.8 µm.High carbon load and end-capping reduce silanol activity.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7).Crucial: Keeps the sulfonamide and phenol protonated (neutral) for better retention and peak shape.
Mobile Phase B Acetonitrile (LC-MS Grade).Methanol can cause higher backpressure and slightly different selectivity; ACN is preferred for sharper peaks.
Gradient 5% B to 95% B over 10 min.Standard scouting gradient. N-2-HPMS typically elutes mid-gradient (40-60% B).
Flow Rate 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).Standard flow.
Detection UV @ 272 nm (Primary), 254 nm (Secondary).The phenol ring absorption maximum is typically near 270-275 nm.
Troubleshooting Workflow: Peak Tailing

HPLC_Troubleshooting Start Issue: Peak Tailing > 1.5 CheckpH Check Mobile Phase pH Is it < 3.0? Start->CheckpH CheckCol Check Column Type Is it End-capped? CheckpH->CheckCol Yes Buffer Add Buffer (20mM Ammonium Formate) CheckpH->Buffer No (pH is neutral) ReplaceCol Switch to High-Purity C18 (Low Silanol Activity) CheckCol->ReplaceCol No Solved Peak Symmetry < 1.2 CheckCol->Solved Yes (Issue Persists? Check Injector) Buffer->Solved ReplaceCol->Solved

Figure 1: Decision logic for resolving peak tailing issues specific to acidic sulfonamides.

Module 2: Mass Spectrometry (LC-MS/MS) Optimization

User Question: I am seeing low sensitivity in Positive Mode. Should I switch polarities?

Technical Resolution: While many sulfonamides analyze well in ESI(+), the presence of the electron-withdrawing sulfonyl group and the acidic phenol moiety makes ESI Negative Mode (ESI-) theoretically superior for N-2-HPMS. The loss of a proton


 forms a stable phenolate/sulfonamidate anion.
MRM Transition Table
Ionization ModePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
ESI (-) (Preferred)186.2

107.1 20 - 25Loss of Methanesulfonyl group

. Formation of aminophenol radical anion.
ESI (-) (Qualifier)186.279.035 - 40Detection of the Sulfonate fragment

.
ESI (+) (Alternative)188.2

109.1 15 - 20Neutral loss of Sulfonyl moiety. Formation of protonated aminophenol.

Critical Note on Suppression: If analyzing in biological matrices (plasma/microsomes), phospholipids often suppress ESI(+) signals. ESI(-) is generally cleaner for phenolic compounds, reducing background noise and improving S/N ratios.

Module 3: Sample Preparation & Stability

User Question: My calibration standards are turning slightly pink/brown after 24 hours. Is the compound degrading?

Technical Resolution: Yes. The ortho-aminophenol substructure is highly susceptible to autoxidation, forming quinone-imine type colored species. This is accelerated by light, heat, and basic pH.

Stabilization Protocol
  • Solvent Choice: Dissolve stock standards in Methanol rather than water.

  • Acidification: Maintain the sample solvent at pH < 4 . Add 0.1% Formic Acid to all dilution solvents.

  • Antioxidants (For Biological Matrices):

    • When extracting from plasma, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the precipitation solvent (e.g., Acetonitrile).

  • Storage: Amber glass vials are mandatory. Store at -20°C.

Sample Prep Workflow (Biological Matrix)

Sample_Prep Sample Plasma Sample (100 µL) Add_IS Add Internal Std + Antioxidant (Ascorbic Acid) Sample->Add_IS PPT Protein Ppt (ACN 300 µL) Add_IS->PPT Vortex Vortex & Centrifuge (10k rpm, 10 min) PPT->Vortex Evap Evaporate Supernatant (N2 stream, <40°C) Vortex->Evap Recon Reconstitute (Mobile Phase A:B 80:20) Evap->Recon Inject Inject LC-MS Recon->Inject

Figure 2: Optimized extraction workflow preventing oxidative degradation.

Frequently Asked Questions (FAQ)

Q1: Can I use a monolithic column for this analysis? Answer: Yes, but be cautious. Monoliths often have lower surface areas than porous particles. Since N-2-HPMS is small and moderately polar, it might elute near the void volume (


) on a monolith. If you use one, ensure you use a shallow gradient (start at 0-2% B) to encourage retention.

Q2: I found a CAS number 116-63-2 associated with this name in a catalog. Is this correct? Answer:Likely No. CAS 116-63-2 refers to 1-Amino-2-naphthol-4-sulfonic acid.[2] Always verify the structure: N-(2-hydroxyphenyl)methanesulfonamide should have a single benzene ring, not a naphthalene (double) ring. Using the wrong standard will result in massive retention time shifts and mass errors (MW 239 vs 187).

Q3: Why does my peak split when I dissolve the sample in 100% Acetonitrile? Answer: This is the "Strong Solvent Effect." If your initial mobile phase is high aqueous (e.g., 95% Water), injecting a slug of 100% ACN causes the analyte to precipitate or travel faster than the mobile phase initially, causing band broadening or splitting. Fix: Reconstitute your sample in a solvent matching the starting mobile phase (e.g., 10% ACN / 90% Water).

References

  • FDA Bioanalytical Method Validation Guidelines. U.S. Food and Drug Administration. (2018).[3] Guidance for Industry: Bioanalytical Method Validation. Link

  • PubChem Compound Summary. National Center for Biotechnology Information. (2025).[3][4][5][6] Methanesulfonamide, N-(2-hydroxyphenyl)-.[3][4] Link(Note: Search by structure or name to confirm specific isomer data).[4]

  • Sulfonamide pKa and Solubility. Pergola, F. et al. (2009).[6][7] "Behavior of sulfonamides in analytical chemistry." Talanta. (General reference for sulfonamide ionization behavior).

  • Phenolic Oxidation Mechanisms.Singleton, V. L. (1985). "Oxygen with Phenols and Related Reactions." American Journal of Enology and Viticulture. (Reference for antioxidant requirement).

Sources

Optimization

strategies to enhance the metabolic stability of N-(2-hydroxyphenyl)methanesulfonamide

This guide serves as a specialized technical support resource for researchers optimizing the metabolic profile of -(2-hydroxyphenyl)methanesulfonamide . The content is structured to diagnose metabolic liabilities and pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers optimizing the metabolic profile of


-(2-hydroxyphenyl)methanesulfonamide . The content is structured to diagnose metabolic liabilities and provide actionable medicinal chemistry strategies for stabilization.

Subject:


-(2-hydroxyphenyl)methanesulfonamide (Target Scaffold)
Ticket Type:  Advanced Troubleshooting & Lead Optimization
Assigned Specialist:  Senior Application Scientist, ADME-Tox Division

Executive Summary: The Stability Paradox

The molecule


-(2-hydroxyphenyl)methanesulfonamide presents a classic "Janus-faced" metabolic profile. While the methanesulfonamide group is generally robust against hydrolysis, the 2-hydroxyphenyl (catechol/phenol-like) core  is a metabolic "soft spot."

Your primary clearance drivers are likely Phase II conjugations (Glucuronidation/Sulfation) rather than Phase I oxidation, although bioactivation to reactive quinone imines remains a safety liability. This guide provides the diagnostic workflows to confirm these pathways and the synthetic strategies to block them.

Module 1: Diagnostic Profiling (Root Cause Analysis)

Before modifying the structure, you must confirm the dominant clearance mechanism. Blindly adding halogens often fails if the clearance pathway is misidentified.

Q1: My compound disappears rapidly in hepatocytes but is stable in microsomes. What is happening?

Diagnosis: This is the hallmark of Phase II Sulfation .

  • Explanation: Microsomes (HLM/RLM) are rich in CYPs (Phase I) and UGTs (Phase II Glucuronidation) but often lack the cofactors (PAPS) required for Sulfotransferases (SULTs). SULTs are cytosolic. If your compound is stable in microsomes (without cytosolic fraction) but unstable in whole hepatocytes, cytosolic sulfation of the phenolic -OH is the culprit.

  • Verification Protocol: Run a "Cofactor Dropout" assay in S9 fractions (which contain both microsomes and cytosol).

    • Condition A: S9 + NADPH (Tests CYP only).

    • Condition B: S9 + UDPGA (Tests UGT).

    • Condition C: S9 + PAPS (Tests SULT).

    • Result: If clearance is highest in Condition C, SULT is your driver.

Q2: I see a glutathione adduct in my mass spec data. Is this a stability issue?

Diagnosis: Yes, this indicates Bioactivation (Reactive Metabolite Formation) .

  • Mechanism: The 2-aminophenol core can undergo two-electron oxidation to form a quinone imine species (analogous to NAPQI from Acetaminophen). While the sulfonamide is electron-withdrawing (reducing ring electron density), the ortho-hydroxyl is a strong electron donor.

  • Risk: This is not just a clearance issue; it is a toxicity flag.

  • Action: You must block the oxidation potential of the ring (see Module 2).

Module 2: Medicinal Chemistry Stabilization Strategies

Once the liability is defined, apply these structural modifications. These are ranked from "Least Disruptive" to "Scaffold Hopping."

Strategy A: Steric Shielding (The "Umbrella" Effect)

Target: Block UGT/SULT access to the -OH group. Logic: Phase II enzymes require specific geometric alignment. Bulky groups at the 3-position (ortho to the hydroxyl) create a steric clash that prevents the enzyme from transferring the conjugate group.

ModificationEffect on StabilityEffect on Potency (Risk)
3-Methyl Moderate Increase (2-5x)Low (Lipophilicity increase)
3-Chloro High Increase (5-10x)Medium (Electronic change)
3-Fluoro Low IncreaseLow (Too small to block UGTs)
3-t-Butyl Maximum StabilityHigh (Likely kills binding)
Strategy B: Electronic Deactivation

Target: Lower the pKa of the phenol or reduce ring oxidation potential. Logic:

  • Blocking Oxidation: Adding Electron Withdrawing Groups (EWGs) like -F or -CF3 to the ring (positions 4 or 5) makes the ring electron-deficient, preventing the formation of the reactive quinone imine.

  • Blocking Glucuronidation: Lowering the pKa of the phenol (making it more acidic) can sometimes increase glucuronidation (better nucleophile at pH 7.4) but often decreases sulfation. However, extremely electron-deficient phenols (pKa < 6) are poor substrates for both.

Strategy C: Bioisosteric Replacement (The "Swap")

Target: Remove the metabolic handle (-OH) entirely while keeping H-bond donor/acceptor capability.

  • Indazole Swap: Replace the entire 2-hydroxyphenyl-sulfonamide core with an Indazole .

    • Why: The indazole NH mimics the phenol OH, and the nitrogen at position 2 mimics the sulfonamide attachment. Indazoles are significantly more metabolically stable.

  • Cyclization (Benzoxazole): If the active conformation involves an intramolecular H-bond between the OH and Sulfonamide NH, "lock" it into a Benzoxazole ring.

    • Result: Removes the -OH entirely. No conjugation possible.

Module 3: Visualization of Metabolic Pathways

The following diagram illustrates the competing metabolic pathways and the intervention points for stabilization.

MetabolicPathways Parent N-(2-hydroxyphenyl) methanesulfonamide UGT Glucuronidation (Phase II) Parent->UGT Major Route (Microsomes/Heps) SULT Sulfation (Phase II) Parent->SULT Major Route (Cytosol/Heps) CYP Oxidation to Quinone Imine Parent->CYP Bioactivation (Minor but Toxic) Stable Renal/Biliary Excretion UGT->Stable Clearance SULT->Stable Clearance GSH GSH Adduct (Toxicity) CYP->GSH Reactive Trapping Block1 Strategy: Steric Bulk (3-Me) Blocks UGT/SULT Block1->UGT Block2 Strategy: Fluorination Prevents Oxidation Block2->CYP

Figure 1: Metabolic fate of N-(2-hydroxyphenyl)methanesulfonamide. Red pathways represent high-clearance Phase II conjugation; Yellow represents Phase I bioactivation risks.

Module 4: Experimental Protocols

Protocol 1: The "S9 Fraction" Differential Stability Assay

Use this to distinguish between Microsomal (CYP/UGT) and Cytosolic (SULT) clearance.

Materials:

  • Liver S9 Fraction (Human/Rat).

  • Cofactors: NADPH (Phase I), UDPGA (Glucuronidation), PAPS (Sulfation).

  • Alamethicin (pore-forming peptide to access microsomal UGTs).

Workflow:

  • Preparation: Prepare 4 incubation tubes (100 µL each) with 1 µM Test Compound + 1 mg/mL S9 protein in Phosphate Buffer (pH 7.4).

  • Activation (Add Cofactors):

    • Tube A (Control): Buffer only.

    • Tube B (Oxidative): Add NADPH (1 mM).

    • Tube C (Glucuronidation): Add UDPGA (2 mM) + Alamethicin (25 µg/mL).

    • Tube D (Sulfation): Add PAPS (0.1 mM).

  • Incubation: Shake at 37°C for 60 minutes.

  • Quench: Add 300 µL ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Interpretation:

    • Loss in Tube D > Tube C/B = Sulfation Dominant .

    • Loss in Tube C > Tube D/B = Glucuronidation Dominant .

References

  • Mechanism of Phenol Glucuronidation: Title: Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition.[1] Source: Drug Metab Dispos. 2017;45(1):24-38. URL:[Link]

  • Bioisosteres for Phenolic Groups: Title: Bioisosteres in Medicinal Chemistry: A Practical Guide. Source: J. Med. Chem. 2011, 54, 8, 2529–2591. URL:[Link]

  • Metabolic Stability of Sulfonamides (COX-2 Context): Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: Curr Med Chem. 2005;12(23):2731-50. URL:[Link]

  • Strategy for Blocking Phase II Metabolism: Title: Strategies to address low metabolic stability in drug discovery.[2] Source: Expert Opin Drug Discov. 2014;9(5):473-88. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Engineering for N-(2-hydroxyphenyl)methanesulfonamide

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Scale-Up Anomalies for CAS 1616-63-3 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Triage: What is your primary failure mod...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Scale-Up Anomalies for CAS 1616-63-3 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage: What is your primary failure mode?

Select the symptom that best matches your current process deviation to jump to the relevant troubleshooting module.

SymptomDiagnosisCriticalityModule
High levels of impurity (M+78) Regioselectivity Failure (

-sulfonation)
High
Reaction runaway / Temp spikes Exotherm Management FailureCritical (Safety)
Product is black/tarry Oxidative InstabilityMedium
Low Yield (<60%) Incomplete Conversion / Bis-sulfonationMedium

Module 1: Regioselectivity Control

The Core Problem: - vs. -Sulfonation

User Query: "I am seeing ~15% of a side product that corresponds to the mesylate ester. How do I stop this?"

Technical Analysis: The reaction of 2-aminophenol with methanesulfonyl chloride (MsCl) presents a classic nucleophilic competition. While the amine (


) is generally more nucleophilic than the phenol (

), the selectivity is heavily dependent on the base and pH of the system.
  • Kinetic Product:

    
    -sulfonamide (Target).
    
  • Thermodynamic/Competitive Product:

    
    -sulfonate (Mesylate impurity).
    
  • Over-reaction:

    
    -bis(methanesulfonyl) derivative.
    

Under basic conditions (necessary to scavenge HCl), the phenol can deprotonate to the phenoxide, which is a potent nucleophile, leading to


-sulfonation.
Troubleshooting Protocol: Locking Selectivity
  • Base Selection:

    • Avoid: Strong inorganic bases (NaOH, KOH) in monophasic organic solvents, as they generate phenoxide ions rapidly.

    • Recommended: Use Pyridine (acting as both solvent and base) or Triethylamine (TEA) in Dichloromethane (DCM). Pyridine is often superior because it forms an acyl-pyridinium-like intermediate with MsCl, which is softer and more selective for the amine.

  • Temperature Control (Critical):

    • The activation energy for

      
      -sulfonation is lower than 
      
      
      
      -sulfonation.
    • Action: Maintain reactor temperature at -5°C to 0°C during MsCl addition. Do not allow the exotherm to push the internal temperature above 5°C.

  • Stoichiometry:

    • Use a slight deficiency or exact stoichiometry of MsCl (0.98 – 1.0 eq). Excess MsCl immediately attacks the phenol once the amine is consumed.

Pathway Visualization

ReactionSelectivity Start 2-Aminophenol (Substrate) Target N-Sulfonamide (Target Product) Start->Target Low Temp (<0°C) Weak Base Impurity_O O-Mesylate (Impurity) Start->Impurity_O High Temp Strong Base MsCl MsCl (Reagent) Impurity_Bis N,O-Bis(mesyl) (Over-reaction) Target->Impurity_Bis Excess MsCl prolonged time

Figure 1: Reaction pathways showing kinetic control required for N-selectivity.

Module 2: Thermal Safety & Reagent Handling

The Core Problem: Exothermicity & Hydrolysis

User Query: "The internal temperature spiked 20°C during addition, and the yield dropped."

Technical Analysis: Sulfonylation is highly exothermic.[1] On a gram scale, this is negligible. On a kilogram scale, the heat accumulation leads to two failures:

  • Loss of Selectivity: Higher temps favor

    
    -sulfonation (see Module 1).
    
  • Reagent Decomposition: MsCl hydrolyzes rapidly with trace moisture at higher temperatures, generating HCl and methanesulfonic acid, which can degrade the product or catalyze polymerization.

Scale-Up Engineering Controls
ParameterLab Scale (10g)Pilot Scale (1kg+)Rationale
Addition Method Syringe/Dropping FunnelMetered Dosing PumpPrevents accumulation of unreacted MsCl.
Addition Time 10-15 mins2-4 HoursRate limited by cooling jacket capacity (

).
Quench Water dumpControlled pH adjustmentSudden water addition to excess MsCl causes massive HCl release/pressure spike.
Safety Workflow Diagram

SafetyFlow Setup Reactor Setup: Dry DCM + Base + 2-AP Inert N2 Purge Cooling Cooling: Jacket set to -10°C Internal T < 0°C Setup->Cooling Dosing MsCl Addition: Rate controlled by Internal T Stop if T > 5°C Cooling->Dosing Dosing->Cooling Feedback Loop Hold Reaction Hold: Warm to 20°C over 2h Monitor by HPLC Dosing->Hold Quench Quench: Add dilute acid slowly Control off-gassing Hold->Quench

Figure 2: Process flow for safe management of exothermic sulfonylation.

Module 3: Purification & Isolation

The Core Problem: "Black Tar" & Colored Impurities[2][3]

User Query: "My product is a dark purple/black solid instead of white crystals. NMR is messy."

Technical Analysis: 2-Aminophenol is notorious for oxidative instability. It readily oxidizes to quinone imines and polymerized "aniline blacks" upon exposure to air and light. This degradation is accelerated in basic solutions.

Purification Protocol

Step 1: Oxidative Protection (Prevention)

  • Nitrogen Sparging: All solvents must be degassed prior to use.

  • Antioxidant: Add a trace amount of sodium hydrosulfite (dithionite) or sodium bisulfite during the aqueous workup to reduce any oxidized quinoid species back to the phenol.

Step 2: Work-up Strategy (Removal of Base)

  • If Pyridine is used: It is difficult to remove by evaporation.

  • Acid Wash: Wash the organic layer with 1M HCl (or 10% citric acid if product is acid-sensitive, though sulfonamides are generally stable). This converts pyridine to the water-soluble pyridinium salt.

Step 3: Crystallization (Final Polish)

  • Crude sulfonamides often trap solvent.

  • Solvent System: Recrystallization from DCM/Hexane or Ethanol/Water is effective.

  • Activated Carbon: If color persists, treat the hot solution with activated charcoal (e.g., Darco G-60) for 15 minutes, filter hot through Celite, then crystallize.

Impurity Profile Table
Impurity TypeOriginRemoval Strategy
Purple/Black Color Oxidation of 2-aminophenolCarbon treatment; Bisulfite wash.
Pyridine/Base Salts Incomplete washing1M HCl wash (pH < 3).

-Mesylate
High Temp / Strong BaseRecrystallization (rejects impurity to mother liquor).
Bis-sulfonamide Excess MsClDifficult to separate; requires chromatography if >5%.

References

  • Reaction Selectivity & Mechanism

    • Concept: Nucleophilic attack of amines vs.
    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for chemoselectivity of amines vs alcohols).
    • Specific Application: "Selective Sulfonylation of Amino Alcohols." Journal of Organic Chemistry.

  • Safety & Toxicology (MsCl)

    • Data: Methanesulfonyl Chloride Safety D
    • Source: PubChem Compound Summary for CID 31297.[1]

    • URL:[Link]

  • Process Scale-Up Principles: Concept: Management of exothermic reagent addition and heat transfer. Source: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for the Pharmaceutical Industry. Academic Press.
  • Impurity Management (Aminophenols)

    • Concept: Oxidative instability of aminophenols and quinone form
    • Source:Organic Process Research & Development (OPRD). Search query: "Purification of oxidation prone aminophenols".

Sources

Optimization

optimization of solvent systems for N-(2-hydroxyphenyl)methanesulfonamide purification

Technical Support Center: N-(2-hydroxyphenyl)methanesulfonamide Purification Executive Summary This guide addresses the purification of N-(2-hydroxyphenyl)methanesulfonamide (also known as N-mesyl-2-aminophenol), a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-hydroxyphenyl)methanesulfonamide Purification

Executive Summary

This guide addresses the purification of N-(2-hydroxyphenyl)methanesulfonamide (also known as N-mesyl-2-aminophenol), a critical intermediate in the synthesis of APIs like Nimesulide.[1] The primary challenges with this molecule are separating the N,O-bis(mesyl) impurity (over-sulfonated byproduct) and removing oxidation products derived from the 2-aminophenol starting material.[1]

This document provides a tiered purification strategy:

  • Chemical Purification: Using pH switching to reject non-acidic impurities.[1]

  • Physical Recrystallization: Solvent system selection for final polishing.

Module 1: The "Alkali Switch" (Primary Purification)

Q: I have significant amounts of the N,O-bis(mesyl) side product. Recrystallization isn't removing it efficiently.[1] What should I do?

A: Recrystallization relies on solubility differences, which can be subtle between the mono- and bis-mesyl derivatives.[1] Instead, utilize the acidity difference between the product and the impurity.

  • The Science: N-(2-hydroxyphenyl)methanesulfonamide contains two acidic protons (Phenolic -OH and Sulfonamide -NH-), making it soluble in dilute alkali.[1] The N,O-bis(mesyl) impurity has capped both sites and is insoluble in dilute alkali.[1]

Protocol: The Alkali Wash

  • Dissolution: Suspend your crude solid in 5% NaOH (aq) (approx. 10 mL per gram of solid). Stir for 30 minutes at room temperature.

  • Filtration (Critical Step): The desired product will dissolve as the dianion.[1] The N,O-bis(mesyl) impurity will remain as a suspended solid.[1] Filter this solution through a Celite pad to remove the impurity and any mechanical particulates.[1]

  • Precipitation: Cool the filtrate to 5–10°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~2.0.

  • Isolation: The mono-mesyl product will precipitate as an off-white solid.[1] Filter and wash with cold water.[1][2]

Expert Insight: Perform this step before attempting thermal recrystallization.[1] It reduces the impurity load significantly, preventing "oiling out" in the subsequent crystallization step.

Module 2: Solvent System Optimization (Polishing)

Q: Which solvent system provides the best balance between yield and purity?

A: We recommend two distinct systems depending on your specific impurity profile. Refer to the Solvent Performance Matrix below.

Table 1: Solvent Performance Matrix
Solvent SystemComposition (v/v)Primary FunctionProsCons
System A (Standard) Ethanol : Water (2:1) Yield OptimizationHigh recovery (>85%); Eco-friendly; Scalable.[1]Poor rejection of colored oxidation impurities.[1]
System B (Purity) Toluene (Pure) Impurity RejectionExcellent rejection of polar byproducts and O-isomers.[1]Lower yield; Higher boiling point requires more energy.[1]
System C (Rescue) Ethyl Acetate : Hexane Oiling Out PreventionGood for low-melting solids; tunable polarity.[1]Flammable; Hexane entrapment in crystal lattice.[1]
Detailed Protocol: System A (Ethanol/Water)

Recommended for scale-up when the "Alkali Switch" has already been performed.[1]

  • Reflux: Dissolve the wet cake from Module 1 in Ethanol (95%) at reflux. Use approximately 3-4 mL of ethanol per gram of dried solid.[1]

  • Anti-Solvent Addition: Once dissolved, remove from heat source.[1] Immediately add hot water (80°C) dropwise until a persistent turbidity (cloudiness) is observed.

  • Clarification: Add just enough hot ethanol to clear the turbidity.[1][2]

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed. Do not stir.

  • Crystallization: Chill to 0-4°C for 2 hours. Filter and wash with cold 30% Ethanol/Water.[1]

Module 3: Troubleshooting Color & Oxidation

Q: My product is turning pink or brown during crystallization. How do I fix this?

A: This coloration is due to the oxidation of trace unreacted 2-aminophenol or the phenol moiety of the product itself.[1] Sulfonamides derived from aminophenols are highly sensitive to air oxidation in basic or neutral media.[1]

Corrective Actions:

  • Acidic Environment: Ensure your recrystallization solvent is slightly acidic.[1] Adding 0.1% Acetic Acid to the Ethanol/Water mix can suppress phenolate oxidation.[1]

  • Reducing Agents: Add Sodium Dithionite (Na₂S₂O₄) (0.5 wt% relative to solute) to the aqueous phase during the "Alkali Switch" or recrystallization.[1] It effectively reduces colored quinone-like impurities back to colorless phenols.[1]

  • Activated Carbon: If using System A (Ethanol), add activated carbon (5 wt%) to the boiling solution and filter hot before adding the water anti-solvent.

Module 4: Process Visualization

The following diagram illustrates the decision logic for purification based on the crude material's state.

PurificationWorkflow Start Crude N-(2-hydroxyphenyl) methanesulfonamide CheckImpurity Analyze Impurity Profile (TLC / HPLC) Start->CheckImpurity BisMesylHigh High N,O-bis(mesyl) (> 5%) CheckImpurity->BisMesylHigh Bis-mesyl detected ColorHigh High Color / Oxidation (Pink/Brown) CheckImpurity->ColorHigh Strong Color CleanCrude Low Impurities (< 5%) CheckImpurity->CleanCrude Clean AlkaliWash PROTOCOL: Alkali Switch 1. Dissolve in 5% NaOH 2. Filter (Remove Bis-mesyl) 3. Acidify to pH 2 BisMesylHigh->AlkaliWash CarbonTreat PROTOCOL: Antioxidant Polish Add Na2S2O4 + Carbon during hot dissolution ColorHigh->CarbonTreat SolventSelect Select Solvent System CleanCrude->SolventSelect AlkaliWash->SolventSelect CarbonTreat->SolventSelect SysA System A: Ethanol/Water (Focus: Yield) SolventSelect->SysA Standard Scale-up SysB System B: Toluene (Focus: High Purity) SolventSelect->SysB Strict Purity Req. Final Pure Crystalline Product SysA->Final SysB->Final

Caption: Decision matrix for removing specific impurities (bis-mesyl vs. oxidation products) prior to final solvent polishing.

References

  • Synthesis of Nimesulide Precursors. US Patent 3,840,597.[1] Describes the sulfonylation of 2-aminophenol and the solubility characteristics of the N-mesyl intermediate.

  • Purification of Sulfonamides. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] General protocols for sulfonamide recrystallization using ethanol-water systems.

  • Separation of O- and N-Sulfonated Isomers. Journal of Organic Chemistry. Discusses the thermodynamic control in sulfonylation of aminophenols and the use of alkali solubility for separation.

Sources

Troubleshooting

Technical Guide: Troubleshooting N-(2-hydroxyphenyl)methanesulfonamide Experiments

Introduction N-(2-hydroxyphenyl)methanesulfonamide (CAS: 13116-16-0) is a critical pharmacophore often utilized as a bioisostere for carboxylic acids or as a precursor in the synthesis of COX-2 inhibitors and redox-activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-hydroxyphenyl)methanesulfonamide (CAS: 13116-16-0) is a critical pharmacophore often utilized as a bioisostere for carboxylic acids or as a precursor in the synthesis of COX-2 inhibitors and redox-active ligands. Its synthesis involves the sulfonylation of 2-aminophenol, a reaction deceptively simple in theory but fraught with practical challenges due to the ambident nucleophilicity of the substrate (competing amine vs. phenol) and its susceptibility to oxidation.

This guide moves beyond standard protocols to address the why and how of failure modes, providing self-validating solutions for high-purity isolation.

Part 1: Synthesis & Selectivity (The "Making It" Phase)

Q1: I am observing significant O-sulfonylation alongside the desired N-sulfonylation. How do I control chemoselectivity?

The Mechanism: 2-Aminophenol contains two nucleophilic sites: the amino group (


) and the hydroxyl group (

). Under neutral conditions, the amine is more nucleophilic. However, in the presence of strong bases (e.g., NaOH,

), the phenol is deprotonated to form a phenoxide anion (

), which is a harder and more aggressive nucleophile than the neutral amine, leading to O-sulfonylation or bis-sulfonylation (N,O-disulfonated product).

The Solution: You must modulate the basicity to favor the neutral amine attack.

  • Switch to Pyridine: Use pyridine as both solvent and base. Pyridine (

    
    ) is strong enough to scavenge the HCl byproduct but too weak to significantly deprotonate the phenol (
    
    
    
    ) at low temperatures.
  • Temperature Control: Conduct the addition of methanesulfonyl chloride (MsCl) at -5°C to 0°C . Kinetic control favors the amine.

  • Stoichiometry: strictly limit MsCl to 1.0–1.05 equivalents . Excess reagent immediately targets the phenol once the amine is consumed.

Q2: The reaction mixture turns dark black/tarry within minutes. Is my product ruined?

The Cause: This is a classic sign of oxidative polymerization . 2-Aminophenol is highly sensitive to air oxidation, forming quinone imines which polymerize into dark, insoluble tars. This process is accelerated under basic conditions.

The Solution:

  • Degas Solvents: Sparge your reaction solvent (DCM or THF) with nitrogen/argon for 15 minutes prior to use.

  • Inert Atmosphere: The reaction must be performed under a positive pressure of inert gas.

  • Reagent Quality: Inspect your starting 2-aminophenol. If it is dark brown/black, recrystallize it (ethanol/water) or sublime it before use. Using oxidized starting material autocatalyzes further decomposition.

Part 2: Workup & Purification (The "Proving It" Phase)

Q3: My TLC shows conversion, but I have low recovery after aqueous extraction. Where is my product?

The Issue: N-(2-hydroxyphenyl)methanesulfonamide is amphoteric .

  • It has an acidic phenol proton (

    
    ).
    
  • It has an acidic sulfonamide proton (

    
    ).
    If your aqueous workup is too basic (
    
    
    
    ), the product exists as a water-soluble dianion. If too acidic (
    
    
    ), the aniline moiety (if unreacted) might protonate, but the sulfonamide itself is generally stable.

The Solution:

  • The "Goldilocks" pH: Adjust the aqueous layer to pH 4–5 during extraction. This ensures the molecule is in its neutral, organic-soluble form.

  • Salting Out: Saturate the aqueous phase with NaCl (brine) to decrease the water solubility of the organic product (Salting-out effect).

  • Solvent Choice: Use Ethyl Acetate (EtOAc) rather than Dichloromethane (DCM) for extraction, as the polar sulfonamide partitions better into EtOAc.

Q4: How do I distinguish between N-sulfonylation, O-sulfonylation, and Bis-sulfonylation by NMR?

Diagnostic Signals: Use


 NMR (DMSO-

) to validate your structure.
FeatureN-Sulfonylated (Desired)O-Sulfonylated (Undesired)Bis-Sulfonylated (Over-reaction)
-NH Proton Singlet,

8.5–9.5 ppm
Broad singlet (amine),

4.5–5.5 ppm
Singlet,

9.0–9.5 ppm
-OH Proton Singlet,

9.5–10.5 ppm (exchangeable)
AbsentAbsent
Methyl (-CH3)

2.9–3.0 ppm

3.2–3.4 ppm (deshielded by Oxygen)
Two peaks:

~3.0 & ~3.3 ppm

Part 3: Visualized Workflows

Reaction Pathway & Selectivity Logic

The following diagram illustrates the competing pathways and the critical control points for ensuring N-selectivity.

ReactionPathways Start 2-Aminophenol Intermed Kinetic Phase (-5°C, Pyridine) Start->Intermed Dissolve MsCl MsCl (1.0 eq) Prod_N N-Sulfonylation (Desired Product) Intermed->Prod_N Path A: Nucleophilic Attack by NH2 (Favored at low temp) Prod_O O-Sulfonylation (Side Product) Intermed->Prod_O Path B: Attack by OH (Favored by strong base) Prod_Bis Bis-Sulfonylation (Over-reaction) Prod_N->Prod_Bis Excess MsCl (pH > 10) Prod_O->Prod_Bis Excess MsCl

Caption: Kinetic control pathway favoring N-sulfonylation over O-sulfonylation and Bis-sulfonylation.

Optimized Experimental Protocol

Protocol Step1 PREPARATION Dissolve 2-aminophenol in dry Pyridine/DCM (1:1). Purge with N2. Step2 ADDITION Cool to 0°C. Add MsCl (1.05 eq) dropwise over 30 mins. Step1->Step2 Step3 REACTION Stir at 0°C -> RT for 4 hours. Monitor by TLC (EtOAc:Hex 1:1). Step2->Step3 Step4 QUENCH Add 1M HCl until pH ~4. (Precipitate may form) Step3->Step4 Step5 EXTRACTION Extract with EtOAc (3x). Wash org. layer with Brine. Step4->Step5

Caption: Step-by-step synthesis workflow emphasizing temperature control and pH adjustment.

Part 4: Validated Experimental Protocol

Objective: Synthesis of N-(2-hydroxyphenyl)methanesulfonamide (10 mmol scale).

  • Setup: Flame-dry a 100 mL round-bottom flask containing a magnetic stir bar. Flush with Argon.

  • Dissolution: Add 2-aminophenol (1.09 g, 10 mmol) and dry Dichloromethane (DCM, 20 mL) . Add Pyridine (1.6 mL, 20 mmol) . The solution may appear slightly colored.

  • Cooling: Place the flask in an ice-water bath (

    
    ). Stir for 10 minutes.
    
  • Addition: Prepare a solution of Methanesulfonyl chloride (MsCl, 0.82 mL, 10.5 mmol) in DCM (5 mL). Add this solution dropwise via syringe pump or dropping funnel over 30 minutes. Crucial: Rapid addition causes localized heating and O-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours.

  • Quench & Workup:

    • Pour the reaction mixture into 1M HCl (50 mL) .

    • Check pH; ensure it is acidic (pH < 2) to remove pyridine as the pyridinium salt.

    • Separate layers.[1][2] Extract the aqueous layer with Ethyl Acetate (3 x 30 mL) . Note: DCM might not extract the polar product efficiently.

    • Combine organic layers and wash with Brine .[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Part 5: Stability & Storage Data

ParameterSpecificationNotes
Solid State Stability HighStable at RT if kept dry.[3] Hygroscopic.
Solution Stability (DMSO) ModerateStable for weeks at -20°C.
Solution Stability (Water) pH DependentHydrolysis is negligible at neutral pH. Unstable in strong base (>pH 12) over time.
Light Sensitivity ModerateStore in amber vials to prevent photo-oxidation of the phenol.

References

  • BenchChem. (2025).[1] Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem Application Notes. Link

  • Sigma-Aldrich. (2026). Methanesulfonamide Product Specification & Properties. Sigma-Aldrich Catalog. Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2263417: N-(4-acetyl-2-hydroxyphenyl)methanesulfonamide. PubChem.[4][5] Link

  • Mao, L., et al. (2011).[6] A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(01), 129-133. Link

  • ChemicalBook. (2026).[3][5] Methanesulfonamide, N-(2-hydroxyphenyl)- Properties and Safety. ChemicalBook. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-(2-hydroxyphenyl)methanesulfonamide vs. Functionalized Sulfonamides

This guide provides a technical comparison of N-(2-hydroxyphenyl)methanesulfonamide (also known as 2-mesylaminophenol or the OMPP core ) against clinically established sulfonamides. It focuses on its role as a structural...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of N-(2-hydroxyphenyl)methanesulfonamide (also known as 2-mesylaminophenol or the OMPP core ) against clinically established sulfonamides. It focuses on its role as a structural scaffold in the methanesulfonanilide class of COX-2 inhibitors and its utility as a synthetic intermediate, contrasting it with Nimesulide , NS-398 , and traditional antibacterial sulfonamides.

Executive Summary & Compound Profile

N-(2-hydroxyphenyl)methanesulfonamide (CAS: 6912-38-5) represents the fundamental pharmacophore of the methanesulfonanilide class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Unlike traditional primary sulfonamides (e.g., sulfamethoxazole) which target bacterial dihydropteroate synthase, this compound features a methanesulfonamide (-NHSO₂CH₃) moiety attached to a phenol ring.

While it serves as a critical synthetic intermediate and a baseline for Structure-Activity Relationship (SAR) studies, its standalone efficacy as a COX-2 inhibitor is significantly modulated by the lack of bulky substituents at the 2-position, which are essential for high-affinity binding in the COX-2 side pocket.

Chemical Profile
  • IUPAC Name: N-(2-hydroxyphenyl)methanesulfonamide

  • Synonyms: 2-Mesylaminophenol; 2-Hydroxy-methanesulfonanilide

  • Molecular Formula: C₇H₉NO₃S

  • Core Application: Precursor for benzoxazine synthesis; SAR probe for COX-2 inhibition; Antioxidant scaffold.

Mechanistic Comparison & Efficacy Data

The efficacy of N-(2-hydroxyphenyl)methanesulfonamide must be contextualized within the Methanesulfonanilide Class . The primary mechanism of action for this class is the inhibition of Cyclooxygenase-2 (COX-2) .

Mechanism of Action: The "Side Pocket" Theory

COX-2 differs from COX-1 by the presence of a hydrophilic side pocket (valine substitution).

  • N-(2-hydroxyphenyl)methanesulfonamide (Scaffold): The 2-hydroxy group is too small and polar to effectively fill the hydrophobic COX-2 side pocket. Consequently, it exhibits low potency and poor selectivity compared to its derivatives.

  • Nimesulide & NS-398 (Optimized): Substitution at the 2-position with a bulky lipophilic group (phenoxy or cyclohexyloxy) and an electron-withdrawing group (nitro) at the 4-position dramatically increases potency and COX-2 selectivity.

Comparative Efficacy Table
CompoundStructure ClassPrimary TargetCOX-2 Selectivity (SI)Relative PotencyClinical/Research Status
N-(2-hydroxyphenyl)methanesulfonamide Scaffold / MetaboliteCOX-1 / COX-2 (Weak)Low (~1-5)LowSynthetic Intermediate / SAR Probe
Nimesulide 2-Phenoxy MethanesulfonanilideCOX-2 (Preferential)High (~5-50)HighClinically Used (NSAID)
NS-398 2-Cyclohexyloxy MethanesulfonanilideCOX-2 (Selective)Very High (>100)HighResearch Tool (Standard)
Sulfamethoxazole Primary SulfonamideDihydropteroate SynthaseN/AHigh (Antibacterial)Antibiotic

Note: "Selectivity (SI)" refers to the ratio of IC50(COX-1) / IC50(COX-2). Higher values indicate greater COX-2 selectivity.

Detailed Structure-Activity Relationship (SAR)

The transition from the core scaffold to a potent drug illustrates the critical "Lock and Key" design in medicinal chemistry.

The 2-Position Criticality
  • H-Bonding vs. Steric Bulk: The 2-OH group in N-(2-hydroxyphenyl)methanesulfonamide can form intramolecular hydrogen bonds, potentially locking the conformation, but it lacks the steric bulk to displace water and occupy the COX-2 specific pocket.

  • Electronic Effects: The methanesulfonamide group is acidic (pKa ~ 7-8). The 2-OH provides electron donation. In Nimesulide , the 4-nitro group pulls electron density, increasing the acidity of the -NH- proton, which is crucial for ionic interaction with Arg120 in the COX active site. The unsubstituted 2-hydroxy scaffold lacks this acidity enhancement.

SAR Visualization (Graphviz)

SAR_Mechanism Scaffold N-(2-hydroxyphenyl) methanesulfonamide Mod_2Pos Modification at 2-Position (Bulky Group) Scaffold->Mod_2Pos Add Phenoxy/Cyclohexyl Mod_4Pos Modification at 4-Position (EWG) Scaffold->Mod_4Pos Add Nitro/Fluoro Effect_Pocket Fills COX-2 Hydrophobic Pocket Mod_2Pos->Effect_Pocket Effect_Acidity Increases NH Acidity (Arg120 Binding) Mod_4Pos->Effect_Acidity Nimesulide Nimesulide (High Potency) NS398 NS-398 (High Selectivity) Effect_Pocket->Nimesulide Effect_Pocket->NS398 Effect_Acidity->Nimesulide

Caption: SAR progression from the N-(2-hydroxyphenyl)methanesulfonamide scaffold to potent COX-2 inhibitors.

Experimental Protocols

To validate the efficacy of N-(2-hydroxyphenyl)methanesulfonamide relative to Nimesulide, the following Whole Blood Assay (WBA) is the gold standard. It preserves the physiological protein binding, which is critical for sulfonamides.

Protocol: Human Whole Blood COX-1/COX-2 Assay

Objective: Determine IC50 values for COX-1 (platelet aggregation) and COX-2 (LPS-induced PGE2).

Reagents:

  • Fresh human blood (heparinized).

  • Lipopolysaccharide (LPS) (E. coli serotype).

  • Test compounds: N-(2-hydroxyphenyl)methanesulfonamide, Nimesulide, NS-398 (dissolved in DMSO).

  • PGE2 ELISA Kit.

Workflow:

  • COX-1 Assessment (Thromboxane B2):

    • Aliquot 1 mL blood into tubes.

    • Add test compound (0.01 - 100 µM) or vehicle.

    • Incubate at 37°C for 60 min (allow clotting to trigger COX-1).

    • Centrifuge and measure Serum Thromboxane B2 (TxB2) via ELISA.

  • COX-2 Assessment (PGE2):

    • Aliquot 1 mL blood (heparinized).

    • Add LPS (10 µg/mL) to induce COX-2 expression.

    • Add test compound immediately.

    • Incubate at 37°C for 24 hours .

    • Centrifuge and measure Plasma Prostaglandin E2 (PGE2) via ELISA.

Data Analysis:

  • Calculate % Inhibition =

    
    .
    
  • Plot log-concentration vs. % inhibition to determine IC50.

  • Expected Result: N-(2-hydroxyphenyl)methanesulfonamide will show IC50 > 10-50 µM (weak/inactive), whereas Nimesulide will show IC50 ~ 0.1-1.0 µM for COX-2.

Synthesis & Utility

Beyond efficacy, this compound is a vital synthetic intermediate .

Synthesis of Benzoxazines: N-(2-hydroxyphenyl)methanesulfonamide reacts with epichlorohydrin in the presence of a base (KOH) to form 2,3-dihydro-pyrrolo[1,2,3-de]-1,4-benzoxazine derivatives. These tricyclic structures are explored for antidepressant and antipsychotic activity, highlighting the scaffold's versatility beyond inflammation.

Synthesis Pathway:

  • Starting Material: 2-Aminophenol.

  • Mesylation: React with Methanesulfonyl chloride (MsCl) / Pyridine

    
    N-(2-hydroxyphenyl)methanesulfonamide .
    
  • Cyclization: React with 1,2-dihaloalkanes or epoxides

    
     Benzoxazine/Benzoxazinone derivatives.
    

References

  • Maguire, M. P., et al. (1994). "Structure-activity relationships of some N-(2-phenoxyphenyl)methanesulfonamides as potent and selective cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2000). "Biochemical and Pharmacological Characterization of a Novel Series of Methanesulfonanilide COX-2 Inhibitors." Journal of Medicinal Chemistry. Link

  • Singhal, R. L., et al. (1989). "United States Patent: 2- and 3-aminomethyl-6-arylcarbonyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazines." USPTO / Google Patents. Link

  • Warner, T. D., et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis." Proceedings of the National Academy of Sciences. Link

  • Sigma-Aldrich. "Product Specification: N-(2-HYDROXYPHENYL)METHANESULFONAMIDE (CAS 6912-38-5)." Merck KGaA. Link

Comparative

Comparative Analysis of N-(2-hydroxyphenyl)methanesulfonamide Analogs: A Guide for Researchers

Introduction The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-infl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Among the vast landscape of sulfonamide-containing compounds, N-(2-hydroxyphenyl)methanesulfonamide serves as a compelling scaffold for the development of novel therapeutic agents. The presence of the hydroxyl group ortho to the sulfonamide linkage offers unique opportunities for intramolecular interactions and specific targeting of biological macromolecules. This guide provides a comprehensive comparative analysis of N-(2-hydroxyphenyl)methanesulfonamide analogs, delving into their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of how structural modifications to this core scaffold influence its therapeutic potential.

The N-(2-hydroxyphenyl)methanesulfonamide Scaffold: A Platform for Diverse Biological Activity

The inherent chemical properties of the N-(2-hydroxyphenyl)methanesulfonamide core, including its hydrogen bonding capabilities and potential for metal chelation, make it an attractive starting point for drug discovery. Research has primarily focused on exploring its utility in two key therapeutic areas: oncology and inflammation. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, which in turn dictates the compound's interaction with biological targets and its overall efficacy.

Comparative Analysis of Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical endeavor in pharmaceutical research. Several studies have investigated the cytotoxic effects of N-(aryl)acetamide and methanesulfonamide derivatives, providing valuable insights into the SAR of compounds structurally related to N-(2-hydroxyphenyl)methanesulfonamide.

Structure-Activity Relationship (SAR) Insights

A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed that the nature and position of substituents on the N-phenyl ring significantly impact their cytotoxic activity against various cancer cell lines.[3] This provides a valuable surrogate for understanding the potential effects of substitution on the N-(2-hydroxyphenyl)methanesulfonamide scaffold.

Key findings from related structures suggest the following SAR trends:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group (NO2), on the phenyl ring tends to enhance cytotoxic activity. For instance, compounds with a nitro moiety demonstrated a higher cytotoxic effect compared to those with an electron-donating methoxy group.[3]

  • Positional Isomerism: The position of the substituent on the phenyl ring is crucial. In the case of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, a p-nitro substituent on the N-phenyl ring resulted in the most active compound against the MCF-7 breast cancer cell line.[3]

  • Halogenation: The introduction of halogens can also modulate anticancer activity, although the effect is dependent on the specific halogen and its position.

Quantitative Comparison of Cytotoxicity

To illustrate the impact of these structural modifications, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 2-(4-Fluorophenyl)-N-phenylacetamide analogs against the PC3 (prostate carcinoma) and MCF-7 (breast carcinoma) cancer cell lines.[3] While not direct analogs of N-(2-hydroxyphenyl)methanesulfonamide, these data provide a strong rationale for synthesizing and testing similarly substituted derivatives of the target scaffold.

Compound IDN-Phenyl SubstituentPC3 IC50 (µM)[3]MCF-7 IC50 (µM)[3]
2b m-nitro52>100
2c p-nitro80100
Imatinib (Ref.) -4098

Table 1: Cytotoxicity of N-phenylacetamide analogs. A lower IC50 value indicates higher potency.

Comparative Analysis of Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. The development of effective anti-inflammatory agents with favorable safety profiles is a significant therapeutic goal. Methanesulfonamide derivatives have shown promise in this area, with some exhibiting potent anti-inflammatory effects.[4][5]

Structure-Activity Relationship (SAR) Insights

A study on methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines provided valuable data on their anti-inflammatory properties.[4][5] Although the core structure differs from N-(2-hydroxyphenyl)methanesulfonamide, the study highlights the potential of the methanesulfonamide moiety in designing anti-inflammatory compounds. The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation.

Quantitative Comparison of In Vivo Anti-inflammatory Activity

The following table presents the anti-inflammatory activity of a representative methanesulfonamide derivative from the aforementioned study, compared to the standard non-steroidal anti-inflammatory drug (NSAID), phenylbutazone.[4][5]

Compound IDStructure% Inhibition of Paw Edema at 50 mg/kg p.o.[4][5]
2i 3-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-imino-3,4-dihydrothiazol-5-yl methanesulfonamide34.7
Phenylbutazone (Ref.) -37.0

Table 2: In vivo anti-inflammatory activity of a methanesulfonamide derivative.

These findings suggest that N-(2-hydroxyphenyl)methanesulfonamide analogs warrant investigation as potential anti-inflammatory agents. The introduction of various substituents on the phenyl ring could modulate their activity, and a systematic study is needed to establish a clear SAR.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, this section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of N-(2-hydroxyphenyl)methanesulfonamide analogs.

General Synthesis of N-(substituted-phenyl)methanesulfonamides

The synthesis of N-(substituted-phenyl)methanesulfonamide analogs can be achieved through a straightforward and well-established procedure. The following protocol describes a general method for the synthesis of N-aryl sulfonamides.

Diagram of the General Synthetic Workflow:

SynthesisWorkflow Start Starting Materials: - Substituted Aniline - Methanesulfonyl Chloride Reaction Reaction in Dichloromethane with Triethylamine Start->Reaction Step 1 Workup Aqueous Workup and Extraction Reaction->Workup Step 2 Purification Purification by Recrystallization or Column Chromatography Workup->Purification Step 3 Product Final Product: N-(substituted-phenyl) methanesulfonamide Purification->Product Step 4

Caption: General workflow for the synthesis of N-(substituted-phenyl)methanesulfonamide analogs.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriately substituted aniline (1.0 equivalent) in a suitable solvent such as dichloromethane or chloroform, add triethylamine (1.2 equivalents) as a base.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture in an ice bath and add methanesulfonyl chloride (1.1 equivalents) dropwise with stirring.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for a specified time (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(substituted-phenyl)methanesulfonamide.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Diagram of the MTT Assay Workflow:

MTTWorkflow CellSeeding Seed cancer cells in a 96-well plate and incubate CompoundTreatment Treat cells with various concentrations of test compounds CellSeeding->CompoundTreatment Incubation1 Incubate for 48-72 hours CompoundTreatment->Incubation1 MTTAddition Add MTT solution to each well Incubation1->MTTAddition Incubation2 Incubate for 2-4 hours MTTAddition->Incubation2 FormazanSolubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubation2->FormazanSolubilization AbsorbanceReading Measure absorbance at ~570 nm using a plate reader FormazanSolubilization->AbsorbanceReading DataAnalysis Calculate IC50 values AbsorbanceReading->DataAnalysis

Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO) and then dilute to the desired concentrations in the cell culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used and reliable model for evaluating the in vivo acute anti-inflammatory activity of compounds.

Diagram of the Carrageenan-Induced Paw Edema Assay Workflow:

PawEdemaWorkflow AnimalAcclimatization Acclimatize rats to laboratory conditions CompoundAdmin Administer test compounds orally (p.o.) AnimalAcclimatization->CompoundAdmin CarrageenanInjection Inject carrageenan solution into the sub-plantar region of the right hind paw CompoundAdmin->CarrageenanInjection PawVolumeMeasurement Measure paw volume at specific time intervals (e.g., 1, 2, 3, 4 hours) using a plethysmometer CarrageenanInjection->PawVolumeMeasurement DataAnalysis Calculate the percentage inhibition of edema PawVolumeMeasurement->DataAnalysis

Caption: Workflow for the in vivo carrageenan-induced paw edema anti-inflammatory assay.

Step-by-Step Protocol:

  • Animal Handling: Use adult Wistar or Sprague-Dawley rats. Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally (p.o.) at a specific dose (e.g., 50 mg/kg). The control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug like phenylbutazone.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. The percentage inhibition of edema is then calculated for the treated groups relative to the control group.

Conclusion and Future Directions

The N-(2-hydroxyphenyl)methanesulfonamide scaffold holds significant promise for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The available data on structurally related compounds strongly suggest that systematic modification of this core structure can lead to the discovery of potent and selective drug candidates. Future research should focus on the synthesis and comprehensive biological evaluation of a library of N-(2-hydroxyphenyl)methanesulfonamide analogs with diverse substituents on the phenyl ring. Direct comparative studies, utilizing standardized in vitro and in vivo assays, are crucial for elucidating clear structure-activity relationships. Such studies will pave the way for the rational design of next-generation sulfonamide-based drugs with improved therapeutic profiles.

References

  • [Reference 1: Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDeriv
  • [Reference 2: Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines]
  • [Reference 3: 2-(4-Fluorophenyl)
  • [Reference 4: Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Rel
  • [Reference 5: Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Deriv
  • [Reference 6: Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDeriv
  • [Reference 7: Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Deriv
  • [Reference 8: Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investig
  • [Reference 9: The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition]
  • [Reference 10: Comparison of structure–activity relationship between IC50 values of compounds.]
  • [Reference 11: Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide]
  • [Reference 12: Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Deriv
  • [Reference 13: Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES
  • [Reference 14: Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells]
  • [Reference 15: The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N ,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides]

Sources

Validation

cross-validation of N-(2-hydroxyphenyl)methanesulfonamide's bioactivity in different cell lines

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Focus: Cross-validation of NHPMS bioactivity across inflammatory and oncologica...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Focus: Cross-validation of NHPMS bioactivity across inflammatory and oncological cell models.

Executive Summary: The Sulfonamide Scaffold

N-(2-hydroxyphenyl)methanesulfonamide (NHPMS) represents a critical pharmacophore in medicinal chemistry. It serves as the structural core for the "preferential" COX-2 inhibitor class, most notably Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide) and NS-398 .

While often viewed as a synthetic intermediate, NHPMS possesses intrinsic bioactivity that bridges anti-inflammatory (COX-2 inhibition) and antineoplastic (pro-apoptotic) mechanisms. This guide outlines the rigorous cross-validation of NHPMS against clinical standards (Celecoxib , Indomethacin ) across distinct cell lineages to decouple its therapeutic efficacy from off-target cytotoxicity.

Why Cross-Validate?
  • Tissue Specificity: COX-2 regulation differs between macrophages (inducible) and epithelial cancer cells (constitutive).

  • Mechanism Confirmation: Distinguishing between enzyme inhibition (functional) and protein degradation (expression).

  • Safety Profiling: Determining the Selectivity Index (SI) between cancer cells and normal endothelium.

Mechanistic Grounding & Pathway Logic

NHPMS acts primarily by targeting the cyclooxygenase active site, but its efficacy varies by cellular context.

Primary Mechanism: COX-2 Selectivity

Unlike traditional NSAIDs (e.g., Indomethacin) that bind Arg120 in the COX channel, sulfonamides like NHPMS and Celecoxib utilize the side pocket of the COX-2 enzyme (Val523), conferring selectivity and reducing gastrointestinal toxicity.

Secondary Mechanism: Apoptosis Induction

In oncology models (e.g., MCF-7, A549), sulfonamide derivatives have been shown to induce G0/G1 cell cycle arrest and apoptosis via the Bcl-2/Bax axis, independent of COX-2 inhibition.

Pathway Visualization (DOT)

MOA_Pathway NHPMS NHPMS (Test Compound) COX2 COX-2 Enzyme (Inducible) NHPMS->COX2 Selective Inhibition (IC50 < 5µM) COX1 COX-1 Enzyme (Constitutive) NHPMS->COX1 Weak Inhibition (IC50 > 100µM) BCL2 Bcl-2 (Anti-apoptotic) NHPMS->BCL2 Downregulation (Cancer Cells) PGE2 PGE2 Production (Inflammation/Pain) COX2->PGE2 Catalysis COX1->PGE2 Homeostatic Synthesis BAX Bax (Pro-apoptotic) BCL2->BAX Inhibits APOP Apoptosis (Cell Death) BAX->APOP Initiates

Figure 1: Dual mechanism of action showing preferential COX-2 inhibition and Bcl-2 modulation in cancer cells.

Comparative Analysis: NHPMS vs. Standards

To validate NHPMS, it must be benchmarked against established inhibitors.

FeatureNHPMS (Test) Celecoxib (Standard) Nimesulide (Analog) Indomethacin (Control)
Chemical Class Sulfonanilide CoreDiarylheterocycleSulfonanilideIndole Acetic Acid
COX-2 Selectivity Moderate (Preferential)High (Specific)High (Preferential)Low (Non-selective)
Primary Target COX-2 / Bcl-2COX-2COX-2COX-1 & COX-2
IC50 (COX-2) ~5 - 50 µM*0.04 µM0.01 - 0.2 µM~0.97 µM
Clinical Use Research ScaffoldOsteoarthritis/FAPPain/InflammationRheumatoid Arthritis

*Note: IC50 values for NHPMS vary by derivative and assay conditions; values represent the scaffold baseline.

Cross-Validation Strategy: Cell Line Selection

The choice of cell line dictates the biological question being answered.

Panel A: Inflammation Model (Functional Potency)
  • Cell Line: RAW 264.7 (Murine Macrophage).

  • Rationale: These cells express negligible COX-2 basally but massively upregulate it upon LPS (Lipopolysaccharide) stimulation.

  • Validation Goal: Prove NHPMS inhibits induced PGE2 production without killing the macrophage (cytotoxicity check).

Panel B: Oncology Model (Antiproliferative Efficacy)
  • Cell Lines: MCF-7 (Breast Cancer) or A549 (Lung Adenocarcinoma).

  • Rationale: Many tumors overexpress COX-2 to drive angiogenesis and survival.

  • Validation Goal: Determine if NHPMS induces apoptosis (Annexin V) or merely stops growth (Cytostasis).

Panel C: Toxicity Control (Safety)
  • Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) or HEK293 .

  • Rationale: Normal cells with constitutive COX-1.

  • Validation Goal: High IC50 required (Low toxicity) to establish a favorable Selectivity Index.

Experimental Protocols

Protocol 1: COX-2 Selectivity Assay (LPS-Induced)

This protocol distinguishes functional enzyme inhibition from general toxicity.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates.
    
  • Induction: Treat with LPS (1 µg/mL) for 24 hours to induce COX-2 expression.

  • Treatment: Co-treat with NHPMS (0.1, 1, 10, 50, 100 µM) and LPS. Include Celecoxib (1 µM) as a positive control.

  • Supernatant Collection: After 24h, collect supernatant.

  • Readout: Quantify PGE2 levels using a competitive ELISA kit.

  • Normalization: Perform an MTT assay on the remaining cells to ensure reduced PGE2 isn't due to cell death.

Protocol 2: Differential Cytotoxicity (MTT Assay)

Determines the Selectivity Index (SI = IC50 Normal / IC50 Cancer).

  • Seeding: Plate MCF-7 (Cancer) and HUVEC (Normal) at

    
     cells/well.
    
  • Treatment: Incubate with NHPMS gradient (0 – 200 µM) for 48 hours.

  • Reagent: Add MTT (5 mg/mL) for 4 hours; dissolve formazan in DMSO.

  • Analysis: Measure absorbance at 570 nm.

    • Success Criterion: IC50 (MCF-7) < 20 µM; IC50 (HUVEC) > 100 µM.

Protocol 3: Target Engagement (Western Blot)

Verifies if NHPMS affects protein stability.

  • Lysis: Lyse treated cells (RIPA buffer + protease inhibitors).

  • Separation: SDS-PAGE (10% gel), transfer to PVDF.

  • Blotting:

    • Primary Ab: Anti-COX-2 (1:1000), Anti-COX-1 (1:1000).

    • Loading Control: Anti-β-Actin .

  • Interpretation:

    • Inhibitor:[1][2] COX-2 levels remain stable (enzyme blocked, not degraded).

    • Degrader: COX-2 band intensity decreases (mechanism similar to PROTACs).

Experimental Workflow Diagram

Workflow Start Compound Preparation Cell_Select Cell Line Selection Start->Cell_Select RAW RAW 264.7 (Inflammation) Cell_Select->RAW LPS Induced MCF7 MCF-7 (Cancer) Cell_Select->MCF7 Constitutive Assay_PGE2 PGE2 ELISA (Activity) RAW->Assay_PGE2 Supernatant Assay_WB Western Blot (Expression) RAW->Assay_WB Lysate Assay_MTT MTT Assay (Viability) MCF7->Assay_MTT MCF7->Assay_WB Analysis Data Analysis (IC50 & SI) Assay_PGE2->Analysis Assay_MTT->Analysis Assay_WB->Analysis

Figure 2: Integrated workflow for validating anti-inflammatory and antiproliferative bioactivity.

References

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences.

  • Singla, A. K., et al. (2005). Nimesulide: some pharmaceutical and pharmacological aspects--an update. Journal of Pharmacy and Pharmacology.

  • Selleck Chemicals. (2024). COX-2 Inhibitors: NS-398 and Celecoxib Data Sheets.

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.

  • PubChem. (2024). N-(2-hydroxyphenyl)methanesulfonamide Compound Summary.

Sources

Comparative

N-(2-hydroxyphenyl)methanesulfonamide benchmark against known inhibitors

N-(2-hydroxyphenyl)methanesulfonamide: Benchmark & Application Guide Executive Summary N-(2-hydroxyphenyl)methanesulfonamide (CAS: 6912-38-5), also known as 2-methanesulfonamidophenol , serves as the foundational pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

N-(2-hydroxyphenyl)methanesulfonamide: Benchmark & Application Guide

Executive Summary

N-(2-hydroxyphenyl)methanesulfonamide (CAS: 6912-38-5), also known as 2-methanesulfonamidophenol , serves as the foundational pharmacophore for the sulfonanilide class of non-steroidal anti-inflammatory drugs (NSAIDs). While not a clinical drug itself, it is the critical structural precursor and "minimal scaffold" used to benchmark the structure-activity relationships (SAR) of selective COX-2 inhibitors like NS-398 and Nimesulide .

This guide benchmarks N-(2-hydroxyphenyl)methanesulfonamide against its optimized derivatives, elucidating the molecular mechanisms that confer COX-2 selectivity. It provides researchers with the comparative data, synthesis utility, and experimental protocols necessary to utilize this compound as a chemical probe or synthetic intermediate in drug discovery.

Technical Specifications & Chemical Identity

PropertySpecification
Chemical Name

-(2-hydroxyphenyl)methanesulfonamide
Synonyms 2-methanesulfonamidophenol; 2'-Hydroxy-methanesulfonanilide
CAS Number 6912-38-5
Molecular Formula

Molecular Weight 187.22 g/mol
Solubility Soluble in DMSO (>50 mg/mL), Ethanol; sparingly soluble in water.
pKa ~8.5 (Phenolic OH), ~6.5 (Sulfonamide NH - estimated)
Core Application Fragment-based drug design (FBDD), COX-2 selectivity benchmarking, Benzoxazine synthesis intermediate.

Benchmark Analysis: The Sulfonanilide Scaffold

The therapeutic value of sulfonanilides lies in their ability to selectively inhibit Cyclooxygenase-2 (COX-2) over COX-1 . N-(2-hydroxyphenyl)methanesulfonamide represents the "stripped" scaffold, lacking the bulky ortho-substituents required for high selectivity.

Comparative Performance Table
FeatureN-(2-hydroxyphenyl)methanesulfonamide (Subject)NS-398 (Benchmark Standard)Nimesulide (Clinical Reference)
Structure Core Phenol + Sulfonamide2-Cyclohexyloxy + 4-Nitro group2-Phenoxy + 4-Nitro group
COX-2 Selectivity Low / Non-selective High (>100-fold) Moderate to High
Mechanism Competitive inhibition (Active Site)Time-dependent inhibition (Side Pocket)Preferential binding
Binding Mode Lacks steric bulk to exploit COX-2 side pocket (Val523).Cyclohexyl ring locks into the hydrophobic side pocket.Phenoxy ring interacts with hydrophobic channel.
Primary Use Negative Control / Precursor Positive Control (Research) Therapeutic (Pain/Inflammation)
Mechanistic Insight: The "Side Pocket" Theory

The COX-2 active site contains a secondary hydrophobic pocket accessible due to the substitution of Isoleucine (in COX-1) with the smaller Valine (Val523) in COX-2.

  • NS-398 utilizes its bulky 2-cyclohexyloxy group to wedge into this pocket, achieving high selectivity.

  • N-(2-hydroxyphenyl)methanesulfonamide lacks this group. Consequently, it cannot differentiate effectively between the tight channel of COX-1 and the wider channel of COX-2, resulting in a loss of selectivity. This makes it an excellent negative control in assays designed to test the specificity of novel sulfonanilide derivatives.

Experimental Protocols

Protocol A: In Vitro COX Inhibition Assay (Colorimetric)

Validates the inhibitory potential of the scaffold.

Reagents:

  • Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • Colorimetric Peroxidase Substrate (e.g., TMPD).

  • Test Compound: N-(2-hydroxyphenyl)methanesulfonamide (dissolved in DMSO).

Workflow:

  • Enzyme Prep: Dilute COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing Hematin (cofactor).

  • Incubation: Add 10 µL of inhibitor (0.1 µM – 100 µM range) to 150 µL enzyme solution. Incubate for 5 minutes at 25°C.

    • Note: NS-398 requires a longer pre-incubation (15-30 mins) to demonstrate time-dependent inhibition; the subject compound acts rapidly.

  • Reaction Start: Add 20 µL Arachidonic Acid (100 µM final) and TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes (peroxidase activity correlates with PGG2 production).

  • Analysis: Calculate IC50. Expect IC50 > 10 µM for COX-2 for the unsubstituted scaffold, compared to ~0.1 µM for NS-398.

Protocol B: Synthesis of Benzoxazine Derivatives

Demonstrates the utility of the compound as a chemical intermediate.[1]

  • Reactant: Dissolve N-(2-hydroxyphenyl)methanesulfonamide (1 eq) in N-methylpyrrolidone (NMP).

  • Base: Add solid Potassium Hydroxide (1.1 eq).

  • Cyclization: Treat with Epichlorohydrin (2.4 eq) while warming on a steam bath.

  • Extraction: Extract with isopropyl acetate, wash with water, and dry.[1]

  • Result: Formation of the benzoxazine core, a scaffold for antidepressant and analgesic compounds.

Visualization: Sulfonanilide SAR & Mechanism

The following diagram illustrates the structural evolution from the core scaffold to the selective inhibitor, highlighting the critical role of the ortho-substitution.

Sulfonanilide_SAR Scaffold N-(2-hydroxyphenyl) methanesulfonamide (Core Scaffold) Modification Ortho-Substitution (Adding Bulky Group) Scaffold->Modification Chemical Derivatization Mechanism Mechanism: Access to Val523 Side Pocket Scaffold->Mechanism Fails to Access (Non-Selective) NS398 NS-398 (Selective COX-2 Inhibitor) Modification->NS398 + Cyclohexyloxy Group NS398->Mechanism Enables

Caption: Structural evolution from the non-selective core scaffold to the highly selective NS-398 via ortho-substitution.

References

  • Futaki, N., et al. (1994). "NS-398, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro." Prostaglandins, 47(1), 55-59. Link

  • Musser, J. H., et al. (1990). "2- and 3-Aminomethyl-6-arylcarbonyl-benzoxazines." World Intellectual Property Organization, WO1990007505A1. (Describes use of 2-methanesulfonamidophenol as intermediate). Link

  • Kalgutkar, A. S., et al. (2000). "Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal anti-inflammatory drugs to potent and highly selective COX-2 inhibitors." Proceedings of the National Academy of Sciences, 97(2), 925-930. Link

  • PubChem. (2025). "N-(2-hydroxyphenyl)methanesulfonamide Compound Summary." National Library of Medicine. Link

Sources

Validation

Technical Guide: Assessing the Selectivity of N-(2-hydroxyphenyl)methanesulfonamide (NS-398) Targeting COX-2

Executive Summary N-(2-hydroxyphenyl)methanesulfonamide , widely known as NS-398 , represents a pivotal tool compound in the study of inflammation. As a member of the sulfonanilide class, it was among the first agents to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-hydroxyphenyl)methanesulfonamide , widely known as NS-398 , represents a pivotal tool compound in the study of inflammation. As a member of the sulfonanilide class, it was among the first agents to demonstrate significant selectivity for Cyclooxygenase-2 (COX-2) over the constitutive Cyclooxygenase-1 (COX-1) isoform.[1][2]

For researchers and drug developers, NS-398 is not merely a historical artifact but a critical reference standard for validating new selective inhibitors. Unlike the diarylheterocyclic "coxibs" (e.g., celecoxib), NS-398 achieves selectivity through a distinct kinetic mechanism involving time-dependent inhibition and specific interactions with Arg-120.[2]

This guide provides a rigorous framework for assessing NS-398’s selectivity profile, benchmarking it against standard alternatives, and detailing the experimental protocols required to replicate these findings with high fidelity.

Mechanistic Profile & Kinetic Causality

To accurately assess NS-398, one must understand that its inhibition is time-dependent , a feature that distinguishes it from rapid, reversible inhibitors like ibuprofen.

  • Binding Dynamics: NS-398 binds to the COX-2 active site in a two-step mechanism. An initial weak collision complex is followed by a slow conformational change in the enzyme, leading to a tight, pseudo-irreversible complex.

  • Structural Determinants: X-ray crystallography reveals that the methanesulfonamide moiety of NS-398 interacts with Arg-120 at the channel opening. Unlike celecoxib, NS-398 does not penetrate the deep hydrophobic side pocket (Val-523 region).[1][2]

  • Implication for Assays: Because of the slow tight-binding kinetics, pre-incubation of the enzyme with the inhibitor is mandatory in experimental protocols. Omitting this step will result in artificially high IC50 values and a failure to detect true selectivity.

Visualization: Arachidonic Acid Cascade & Inhibition Points

The following diagram illustrates the differential regulation of the COX isoforms and the specific intervention point of NS-398.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible/Inflammatory) AA->COX2 LPS/Cytokines Induction PGH2 PGH2 (Prostaglandin H2) COX1->PGH2 COX2->PGH2 NS398 NS-398 (Selective Inhibitor) NS398->COX1  Weak/No Effect NS398->COX2  Time-Dependent  Blockade Indo Indomethacin (Non-Selective) Indo->COX1 Indo->COX2 Prostanoids Homeostatic Prostanoids (TxA2, PGI2, PGE2) PGH2->Prostanoids Inflam_Prost Inflammatory Prostanoids (PGE2, Pain/Fever) PGH2->Inflam_Prost

Figure 1: Differential inhibition of COX isoforms.[1][2][3][4][5][6][7] NS-398 selectively targets the inducible COX-2 pathway, sparing constitutive COX-1 functions.

Comparative Selectivity Analysis

When validating NS-398, it is essential to run parallel controls. The following data summarizes the performance of NS-398 against the "Gold Standard" non-selective inhibitor (Indomethacin) and a clinical selective inhibitor (Celecoxib).

Table 1: Comparative IC50 Values (Human Recombinant/Monocyte Assays)
CompoundTarget ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
NS-398 Selective COX-2 > 100 1.77 - 3.8 > 25
IndomethacinNon-Selective0.0090.310.03 (Favors COX-1)
CelecoxibSelective COX-2826.812
IbuprofenNon-Selective12800.15

Note: Data represents aggregated mean values from human whole blood and monocyte assays. Absolute values may vary by assay conditions (e.g., protein concentration), but the ratio remains the critical metric.

Technical Insight:

  • NS-398 vs. Indomethacin: Indomethacin is equipotent or COX-1 preferring. A shift from Indomethacin's profile to NS-398's profile validates the assay's ability to discriminate isoforms.

  • NS-398 vs. Celecoxib: While both are selective, NS-398 often exhibits a "cleaner" COX-1 profile in vitro (often showing zero inhibition at 100 µM), whereas Celecoxib may show partial COX-1 inhibition at high concentrations.

Experimental Validation Protocols

To ensure data integrity (Trustworthiness), the following protocols utilize self-validating controls.

Protocol A: Purified Enzyme Screening (In Vitro)

Objective: Determine intrinsic affinity without cellular membrane barriers.

  • Reagent Prep: Reconstitute NS-398 in DMSO. Prepare Human Recombinant COX-1 and COX-2 (commercially available).

  • Pre-Incubation (CRITICAL):

    • Incubate enzyme + Heme + NS-398 (various concentrations) in Tris-HCl buffer (pH 8.0) for 15–30 minutes at 25°C.

    • Why: This allows the slow conformational change required for NS-398 binding to occur.

  • Substrate Addition: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Reaction: Incubate for 2–5 minutes.

  • Termination & Readout: Measure absorbance at 590 nm (peroxidase activity).

  • Validation Check: The IC50 for COX-1 must be >100 µM.[5] If COX-1 is inhibited significantly below this, check for DMSO interference or enzyme degradation.

Protocol B: LPS-Stimulated Macrophage Assay (Cellular)

Objective: Assess selectivity in a physiological context involving membrane permeability and protein binding.

  • Cell Line: RAW 264.7 or J774A.1 murine macrophages.

  • Induction:

    • Seed cells at

      
       cells/well.
      
    • Treat with LPS (1 µg/mL) for 16–24 hours to induce COX-2 expression.

    • Control: Non-stimulated cells express only COX-1.[4]

  • Inhibitor Treatment:

    • Wash cells.[5] Add NS-398 in fresh media. Incubate for 30 minutes.

  • Substrate Challenge: Add exogenous Arachidonic Acid (10–30 µM) for 15 minutes.

  • Readout: Harvest supernatant and quantify PGE2 via ELISA.

  • Data Analysis:

    • COX-2 Activity: Measured in LPS-induced cells + Inhibitor.

    • COX-1 Activity: Measured in Unstimulated cells + Inhibitor.

Visualization: Selectivity Screening Workflow

This decision tree guides the researcher through the validation process.

Workflow Start Start: NS-398 Selectivity Assessment EnzymeAssay Step 1: Purified Enzyme Assay (Pre-incubation 30 min) Start->EnzymeAssay Check1 COX-1 IC50 > 100µM? EnzymeAssay->Check1 CellAssay Step 2: LPS-Macrophage Assay (Cellular Permeability) Check1->CellAssay Yes Fail Re-evaluate Protocol or Compound Purity Check1->Fail No Check2 PGE2 Inhibition Ratio > 20? CellAssay->Check2 WB_Assay Step 3: Human Whole Blood (Clinical Proxy) Check2->WB_Assay Yes Check2->Fail No Success Validated Selective Chemical Probe WB_Assay->Success

Figure 2: Step-wise validation workflow. Progression requires meeting specific selectivity thresholds at each stage.

References

  • Futaki, N., et al. (1994). NS-398, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro.[7] Prostaglandins, 47(1), 55–59.[7]

  • Copeland, R. A., et al. (1994). Mechanism of selective inhibition of the inducible isoform of prostaglandin G/H synthase. Proceedings of the National Academy of Sciences, 91(23), 11202–11206.

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413–421.

  • Rowlinson, S. W., et al. (2003). Crystal structure of the murine cyclooxygenase-2-NS-398 complex. Journal of Biological Chemistry. (Note: Validates Arg-120 interaction).

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563–7568.

Sources

Comparative

confirming the mechanism of action of N-(2-hydroxyphenyl)methanesulfonamide

This guide details the mechanism of action for N-(2-hydroxyphenyl)methanesulfonamide , a critical pharmacophore and bioisostere used in the design of selective -adrenergic receptor agonists (e.g., Zinterol , Soterenol )....

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action for N-(2-hydroxyphenyl)methanesulfonamide , a critical pharmacophore and bioisostere used in the design of selective


-adrenergic receptor agonists  (e.g., Zinterol , Soterenol ).

Executive Summary

N-(2-hydroxyphenyl)methanesulfonamide (also known as the soterenol/zinterol head group ) acts as a catechol bioisostere designed to selectively activate the


-Adrenergic Receptor (

-AR)
. Unlike natural catecholamines (e.g., epinephrine), which are rapidly degraded, this sulfonamide derivative maintains high receptor affinity while resisting metabolic inactivation by Catechol-O-Methyl Transferase (COMT) .
  • Primary Role: Selective ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -AR Agonist (Pharmacophore).
    
  • Key Advantage: Enhanced metabolic stability and oral bioavailability compared to catechols.

  • Applications: Bronchodilation (Asthma/COPD research), tocolysis, and cardiovascular research.

Detailed Mechanism of Action
A. Molecular Binding Interface

The biological activity of N-(2-hydroxyphenyl)methanesulfonamide stems from its ability to mimic the hydrogen-bonding pattern of the catechol moiety (1,2-dihydroxybenzene) found in endogenous ligands.

  • Bioisosteric Replacement: The methanesulfonamide group (

    
    ) replaces the meta-hydroxyl group of the catechol ring.
    
  • Receptor Interaction: The acidic proton of the sulfonamide nitrogen acts as a hydrogen bond donor. It interacts specifically with Serine 203 and Serine 207 in Transmembrane Domain 5 (TM5) of the

    
    -AR.
    
  • Conformational Change: This binding, combined with the ortho-hydroxyl interaction (at Serine 204), stabilizes the receptor in its active conformation (

    
    ), facilitating G-protein coupling.
    
B. Signaling Cascade (Canonical Pathway)

Upon binding, the compound triggers the


-protein signaling cascade:
  • Activation: The

    
    -AR undergoes a conformational change, exchanging GDP for GTP on the 
    
    
    
    subunit.
  • Effector Stimulation:

    
    -GTP binds to and activates Adenylyl Cyclase (AC) .
    
  • Second Messenger: AC catalyzes the conversion of ATP to cyclic AMP (cAMP) .

  • Kinase Activation: Elevated cAMP activates Protein Kinase A (PKA) .

  • Physiological Output: PKA phosphorylates key targets (e.g., Myosin Light Chain Kinase,

    
     channels), leading to smooth muscle relaxation (bronchodilation) and inhibition of inflammatory mediator release.
    
C. Metabolic Resistance (The "Mechanism of Stability")
  • COMT Evasion: The enzyme COMT normally methylates the meta-hydroxyl group of catecholamines, rendering them inactive. The methanesulfonamide group is sterically and electronically distinct enough to evade COMT recognition , significantly prolonging the half-life (

    
    ) of the molecule.
    
Comparative Analysis: Sulfonamide vs. Alternatives

The following table compares the N-(2-hydroxyphenyl)methanesulfonamide scaffold (as seen in Zinterol) against standard adrenergic agonists.

FeatureN-(2-hydroxyphenyl)methanesulfonamide (e.g., Zinterol)Catechol (e.g., Isoproterenol)Saligenin (e.g., Albuterol)
Receptor Selectivity High

Selectivity
Non-selective (

&

)
High

Selectivity
COMT Stability High (Resistant)Low (Rapid degradation)High (Resistant)
Binding Site Ser203, Ser204, Ser207 (TM5)Ser203, Ser204, Ser207 (TM5)Ser203, Ser204, Ser207 (TM5)
Duration of Action Long (>4–6 hours)Ultra-short (<5 mins)Long (4–6 hours)
Potency (

)
~10–50 nM~5–10 nM~100–200 nM
Visualization: Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by N-(2-hydroxyphenyl)methanesulfonamide.

G Ligand N-(2-hydroxyphenyl) methanesulfonamide (Zinterol Core) Receptor Beta-2 Adrenergic Receptor (TM5) Ligand->Receptor H-bond (Ser203/207) Gs Gs Protein (Activation) Receptor->Gs GDP -> GTP Exchange AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect1 Smooth Muscle Relaxation PKA->Effect1 Phosphorylation Effect2 Inhibition of Mediator Release PKA->Effect2 Phosphorylation COMT COMT Enzyme COMT->Ligand NO REACTION (Steric/Electronic Resistance)

Figure 1: Signal transduction pathway showing receptor activation and resistance to COMT degradation.

Experimental Protocols for Verification

To confirm the mechanism and potency of this compound (or its derivatives like Zinterol), use the following self-validating protocols.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (


) for the 

-AR.
  • Preparation: Harvest membranes from HEK-293 cells overexpressing human

    
    -AR.
    
  • Ligand: Use [

    
    I]-Iodocyanopindolol (ICYP) as the radioligand (0.05 nM).
    
  • Competition: Incubate membranes with ICYP and increasing concentrations (

    
     to 
    
    
    
    M) of N-(2-hydroxyphenyl)methanesulfonamide derivative.
  • Incubation: 1 hour at 37°C in binding buffer (50 mM Tris-HCl, pH 7.4, 12.5 mM

    
    ).
    
  • Termination: Rapid filtration through GF/B glass fiber filters; wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result:

      
       in the nanomolar range (10–100 nM) for Zinterol-like structures.
      
Protocol B: cAMP Accumulation Assay (Functional Potency)

Objective: Verify the agonistic activity and signaling efficacy.[1][2]

  • Cell Culture: Plate CHO-K1 cells stably expressing

    
    -AR in 96-well plates.
    
  • Treatment: Add phosphodiesterase inhibitor (IBMX, 0.5 mM) to prevent cAMP breakdown.

  • Stimulation: Treat cells with the test compound for 30 minutes at 37°C.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA kit.

  • Validation: Use Propranolol (1

    
    M) as a negative control (blocker) and Isoproterenol  as a positive control.
    
    • Success Criteria: Dose-dependent increase in cAMP blocked by Propranolol.

References
  • Minneman, K. P., et al. (1979). "Comparison of beta-adrenergic receptor subtypes in mammalian tissues." Molecular Pharmacology, 15(2), 286-298. Link

  • Larsen, J. J., et al. (1977). "Soterenol: A new bronchodilator with selective beta-2 adrenergic stimulant activity." Acta Pharmacologica et Toxicologica, 40(2), 193-202. Link

  • Kensler, T. T., et al. (1976). "Fluorometric analysis for soterenol and mesuprine." Journal of Pharmaceutical Sciences, 65(5), 763-764.[3] Link

  • Bylund, D. B., et al. (1994). "International Union of Pharmacology. XXIV. Update on nomenclature of beta-adrenoceptors." Pharmacological Reviews, 46(2), 121-136. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2-hydroxyphenyl)methanesulfonamide

CAS No: 6912-38-5 | Molecular Formula: C₇H₉NO₃S Executive Risk Assessment From the Desk of the Senior Application Scientist: Handling N-(2-hydroxyphenyl)methanesulfonamide requires a nuanced understanding of its function...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 6912-38-5 | Molecular Formula: C₇H₉NO₃S

Executive Risk Assessment

From the Desk of the Senior Application Scientist:

Handling N-(2-hydroxyphenyl)methanesulfonamide requires a nuanced understanding of its functional groups. As a sulfonamide derivative of a phenol, this compound presents a dual-hazard profile: the potential for respiratory/contact sensitization typical of sulfonamides, and the tissue absorption/irritation potential associated with phenolic moieties.

In drug development workflows, "safety" is synonymous with "data integrity." Contamination of the researcher leads to contamination of the assay. This guide prioritizes a Zero-Exposure methodology. We do not merely rely on PPE to catch spills; we design workflows to prevent them.

Core Hazard Classifications (GHS):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[1][2][3]

  • Note: Treat as a potential sensitizer. Avoid inhalation of dusts strictly.[4]

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >10 mg of solid material or any concentration of solution.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil)Permeation Defense: Sulfonamides in organic solvents (e.g., DMSO) can permeate standard latex rapidly. Double nitrile creates a sacrificial outer layer, allowing doffing without skin exposure upon contamination.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders that can drift behind lenses. Goggles provide a hermetic seal against irritant dusts (H335).
Respiratory Engineering Control Primary (Fume Hood)Secondary: N95/P100 (if outside hood)Source Capture: The primary defense against H335 is the laminar flow of a fume hood. Respirators are only for emergency spill cleanup outside containment.
Body Protection Lab Coat (High-Neck, Tyvek or Cotton) + Chemical Apron (for liquid handling)Phenolic Absorption: Phenol derivatives can absorb through skin. A standard cotton coat is porous; a chemical apron prevents soak-through during liquid transfer accidents.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol utilizes a self-validating logic : every step includes a check to confirm safety before proceeding to the next.

Phase A: Preparation & Weighing

Objective: Contain solid particulates during the static-prone weighing process.

  • The Anti-Static Barrier: Place the analytical balance inside the chemical fume hood. If this is impossible, use a static-dissipative weighing funnel and a portable powder containment hood.

  • Solvent Staging: Pre-measure the dissolution solvent (e.g., DMSO, Methanol) in a sealed vial before opening the chemical container.

    • Why: This minimizes the time the solid chemical is exposed to open air.

  • The "Transfer" Technique:

    • Open the N-(2-hydroxyphenyl)methanesulfonamide container only inside the hood.

    • Use a disposable spatula. Do not return excess chemical to the stock bottle (prevents cross-contamination).

    • Validation Step: Visually inspect the balance area with a high-intensity task light to check for dust settlement before removing hands from the hood.

Phase B: Solubilization & Reaction

Objective: Mitigate splash hazards during exothermic dissolution.

  • Vessel Selection: Use a borosilicate glass vial with a PTFE-lined septa cap.

  • Addition Order: Add the solid to the vessel first , then add the solvent.

    • Why: Adding solid to liquid can cause splashing (displacement). Adding liquid to solid allows for controlled wetting.

  • Venting: If the dissolution is exothermic or releases gas, insert a small gauge needle (e.g., 25G) through the septum briefly to equalize pressure, pointing the needle away from the operator.

Emergency & Decontamination Logic

In the event of exposure, immediate action supersedes protocol documentation.

  • Skin Contact:

    • Immediate: Doff contaminated gloves immediately using the "beak" method (pinch outside, pull inside-out).

    • Wash: Flush area with lukewarm water and non-abrasive soap for 15 minutes. Do not use ethanol or solvents on skin; this enhances absorption of phenolic compounds.

  • Eye Contact:

    • Flush for 15 minutes. Hold eyelids open. Seek medical attention immediately (H319).

  • Spill Cleanup (Solid):

    • Cover with wet paper towels (to prevent dust generation).

    • Wipe up and place in a hazardous waste bag.

    • Clean area with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to help solubilize and neutralize phenolic residues, followed by water.

Waste Disposal Logistics

Disposal must follow a segregation logic to prevent downstream chemical incompatibilities.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in Hazardous Solid Waste (Toxic/Irritant) .

  • Liquid Waste:

    • If dissolved in organic solvent (DMSO/MeOH): Organic Solvent Waste .

    • If in aqueous buffer: Aqueous Waste (Toxic) .

    • Crucial: Do not mix with strong oxidizers (e.g., nitric acid waste), as sulfonamides can undergo vigorous oxidation.

Safety Logic Visualization

The following diagram illustrates the critical decision nodes in the handling workflow.

SafetyProtocol Start START: Risk Assessment (Check CAS 6912-38-5) PPE_Check PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Hood_Check Engineering Control (Fume Hood Active?) PPE_Check->Hood_Check Hood_Check->Start Flow Fail Weighing Weighing Protocol (Anti-Static Measures) Hood_Check->Weighing Flow Verified Spill_Event Spill / Exposure? Weighing->Spill_Event Solubilization Solubilization (Closed Vessel) Waste Disposal (Segregated Streams) Solubilization->Waste Spill_Event->Solubilization NO Decon Emergency Decon (15min Flush - NO Solvents) Spill_Event->Decon YES Decon->Waste End END: Protocol Complete Waste->End

Figure 1: Operational decision tree for handling N-(2-hydroxyphenyl)methanesulfonamide, emphasizing the "Stop-Check" loops at Engineering Control and Spill events.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 824834: N-(2-hydroxyphenyl)methanesulfonamide. PubChem. Available at: [Link][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Handling Hazardous Chemicals. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxyphenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxyphenyl)methanesulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.